molecular formula C4H9ClO2 B196239 2-(2-Chloroethoxy)ethanol CAS No. 628-89-7

2-(2-Chloroethoxy)ethanol

Cat. No.: B196239
CAS No.: 628-89-7
M. Wt: 124.56 g/mol
InChI Key: LECMBPWEOVZHKN-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)ethanol (CAS 628-89-7), also known as diethylene glycol monochlorohydrin, is a versatile chemical compound with the molecular formula C4H9ClO2 and a molecular weight of 124.57 g/mol . This transparent liquid serves as a valuable intermediate in organic synthesis and is a critical raw material in several research and industrial fields . Its applications are broad, notably in the pharmaceutical industry where it is used as a building block in the synthesis of active pharmaceutical ingredients (APIs) such as the antipsychotic drug quetiapine . It also functions as an effective solvent in the paints and coatings industry and is utilized in the formulation of surfactants for personal care and homecare products . As a chemical intermediate, it is employed in the preparation of other compounds, for example, 2-(2-azidoethoxy)ethanol . The substance has a boiling point of 79-81 °C at 5 mm Hg and a density of approximately 1.18 g/mL at 25 °C . It is stable under recommended storage conditions, which involve keeping the material in a sealed container in a cool, dry, and dark place . This product is intended for research and industrial applications only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(2-chloroethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9ClO2/c5-1-3-7-4-2-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECMBPWEOVZHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

52137-03-8
Record name Poly(oxy-1,2-ethanediyl), α-(2-chloroethyl)-ω-hydroxy-
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DSSTOX Substance ID

DTXSID9060861
Record name Ethanol, 2-(2-chloroethoxy)-
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Molecular Weight

124.56 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

628-89-7
Record name 2-(Chloroethoxy)ethanol
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Record name Diglycol chlorhydrin
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Record name 2-(2-CHLOROETHOXY)ETHANOL
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Record name Ethanol, 2-(2-chloroethoxy)-
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Record name Ethanol, 2-(2-chloroethoxy)-
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Record name 2-(2-chloroethoxy)ethanol
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Record name 2-(2-CHLOROETHOXY)ETHANOL
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Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Chloroethoxy)ethanol: Chemical Properties and Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Chloroethoxy)ethanol, a bifunctional organic compound, serves as a critical intermediate in the synthesis of a variety of commercially significant molecules, most notably in the pharmaceutical industry. Its unique molecular structure, featuring both a chloro and a hydroxyl group, allows for versatile chemical modifications, making it a valuable building block for drug development professionals and organic chemists. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on data relevant to researchers and scientists in the field of drug development.

Chemical and Physical Properties

A clear, colorless to light yellow liquid, this compound possesses a distinct set of physical and chemical properties that are crucial for its handling, storage, and application in synthesis.[1] A summary of these key properties is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C4H9ClO2[1][2][3]
Molecular Weight 124.57 g/mol [1][2][3]
CAS Number 628-89-7[1]
Appearance Clear, colorless to very light yellow liquid[1][4]
Boiling Point 79-81 °C at 5 mm Hg[1][2][5]
180-185 °C[6]
Density 1.18 g/mL at 25 °C[1][2][5]
Refractive Index 1.4519-1.4539 (n20/D)[5][6]
Flash Point 90 °C (194 °F)[4][6]
Solubility Miscible with water and polar solvents.[2][7]
Vapor Pressure 0.234 mmHg at 25°C[8]
Stability Stable under recommended storage conditions.[2][3]

Reactivity and Hazardous Reactions

The reactivity of this compound is primarily dictated by the presence of the alkyl chloride and primary alcohol functional groups. These allow it to participate in a range of chemical transformations, but also necessitate careful handling due to potential hazardous reactions.

Nucleophilic Substitution: The chlorine atom is susceptible to nucleophilic substitution, a key reaction in its use as a synthetic intermediate. It readily reacts with amines, azides, and other nucleophiles. For instance, it is a key starting material in the synthesis of the antipsychotic drug Quetiapine (B1663577), where it reacts with a piperazine (B1678402) derivative.[1][2]

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters.

Incompatibilities: this compound is incompatible with strong oxidizing agents and strong bases.[3][7] Reactions with these substances can be exothermic and may lead to the formation of hazardous byproducts.

Hazardous Decomposition: Upon heating, especially at temperatures exceeding 140-150°C, this compound can decompose.[9] Thermal decomposition may produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[7]

Hazard Summary Diagram

Hazard_Summary This compound This compound Hazardous Reaction Hazardous Reaction This compound->Hazardous Reaction Decomposition Decomposition This compound->Decomposition Strong Oxidizing Agents Strong Oxidizing Agents Strong Oxidizing Agents->Hazardous Reaction Strong Bases Strong Bases Strong Bases->Hazardous Reaction Heat (>140°C) Heat (>140°C) Heat (>140°C)->Decomposition CO, CO2, HCl CO, CO2, HCl Decomposition->CO, CO2, HCl

Caption: Reactivity and decomposition pathways of this compound.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound, based on its use in pharmaceutical synthesis. These should be adapted and optimized for specific laboratory conditions and substrates.

Protocol 1: General Procedure for N-Alkylation (e.g., in Quetiapine Synthesis)

This protocol outlines a typical nucleophilic substitution reaction where an amine is alkylated with this compound.

Materials:

  • Amine substrate (e.g., 11-piperazinyl dibenzo[b,f][1][6]thiazepine)

  • This compound

  • Anhydrous base (e.g., potassium carbonate, sodium carbonate)

  • Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile)

  • Optional: Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), Iodide salt (e.g., sodium iodide or potassium iodide)

Procedure:

  • To a stirred solution of the amine substrate in the chosen solvent, add the anhydrous base.

  • Add this compound to the reaction mixture.

  • If applicable, add the phase transfer catalyst and/or iodide salt.

  • Heat the reaction mixture to a temperature between 80-100 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Protocol 2: Synthesis of an Azido (B1232118) Derivative (e.g., 2-(2-Azidoethoxy)ethanol)

This protocol describes the conversion of the chloro group to an azide (B81097) group, a common transformation for introducing a versatile functional group for "click chemistry" and other ligation reactions.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Solvent (e.g., water, DMF)

  • Optional: Catalyst (e.g., potassium iodide)

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction flask.

  • Add sodium azide to the solution. A molar excess of sodium azide is typically used.

  • If using a catalyst, add it to the mixture.

  • Heat the reaction mixture, for example, to 80-100 °C.

  • Stir the reaction for a sufficient time (e.g., 24-48 hours) until the starting material is consumed, as monitored by TLC or GC.

  • After cooling to room temperature, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude azido product.

  • Further purification can be achieved by distillation or column chromatography if necessary.

Biological Relevance for Drug Development

While this compound is primarily used as a synthetic intermediate, its potential biological effects and those of related compounds are of significant interest to drug development professionals, particularly concerning safety and toxicology.

Genotoxicity: this compound is considered a potential genotoxic impurity (PGI).[3][8] Its structural analog, 2-chloroethanol (B45725), has been studied for its genotoxic potential. While some studies have shown conflicting results, the potential for mutagenicity is a critical consideration in the synthesis of active pharmaceutical ingredients (APIs).[10] Regulatory guidelines often require strict control and monitoring of such impurities in the final drug product.

Metabolism: The metabolism of this compound has not been extensively studied directly. However, based on the metabolism of the related compound 2-chloroethanol, it is postulated that it could be oxidized in the liver by alcohol dehydrogenase to the corresponding aldehyde, 2-(2-chloroethoxy)acetaldehyde. This aldehyde could then be further oxidized by aldehyde dehydrogenase to 2-(2-chloroethoxy)acetic acid. These metabolites may then be conjugated with glutathione.[10]

Potential Metabolic Pathway Diagram

Metabolism CEE This compound Aldehyde 2-(2-Chloroethoxy)acetaldehyde CEE->Aldehyde Alcohol Dehydrogenase Acid 2-(2-Chloroethoxy)acetic acid Aldehyde->Acid Aldehyde Dehydrogenase Conjugate Glutathione Conjugate Acid->Conjugate

Caption: Postulated metabolic pathway of this compound.

Conclusion

This compound is a versatile and important chemical intermediate with well-defined chemical and physical properties. Its reactivity, centered around its chloro and hydroxyl functionalities, makes it a valuable tool in organic synthesis, particularly for the pharmaceutical industry. A thorough understanding of its reactivity, handling requirements, and potential biological implications is essential for its safe and effective use in research and drug development. The data and protocols presented in this guide are intended to provide a solid foundation for scientists and researchers working with this compound.

References

Spectroscopic Profile of 2-(2-Chloroethoxy)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Chloroethoxy)ethanol, a significant chemical intermediate. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide presents key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering detailed experimental protocols and a logical workflow for structural elucidation.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The tables below summarize the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
3.88tO-CH₂-CH₂-OH
3.77tCl-CH₂-CH₂-O
3.75tO-CH₂-CH₂-OH
3.67tCl-CH₂-CH₂-O
3.63sOH

Solvent: CDCl₃, Frequency: 399.65 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
71.5O-C H₂-CH₂-OH
61.7O-CH₂-C H₂-OH
70.9Cl-CH₂-C H₂-O
42.7Cl-C H₂-CH₂-O

Note: Specific peak assignments may vary slightly between different sources and experimental conditions.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
3400 (broad)O-H stretch
2920-2850C-H stretch
1120C-O stretch
750-650C-Cl stretch

Technique: Attenuated Total Reflectance (ATR) or neat liquid film.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
124Molecular ion [M]⁺
89[M - Cl]⁺
63[CH₂CH₂Cl]⁺
45[CH₂CH₂OH]⁺

Ionization Method: Electron Ionization (EI).[4]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[5][6]

  • Homogenization: Gently vortex the mixture to ensure the sample is completely dissolved.[5]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[5][6]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

    • Acquire the ¹H spectrum.

    • If required, set up and acquire the ¹³C spectrum, which will typically require a larger number of scans due to the lower natural abundance of the ¹³C isotope.[6]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy (ATR Method)

Objective: To obtain an IR spectrum of liquid this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with an ATR accessory

  • Pipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.[7]

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal using a pipette.[8] Ensure the crystal is fully covered.

  • Data Acquisition: Acquire the IR spectrum of the sample. The instrument will measure the absorbance of infrared radiation at different wavenumbers.[7]

  • Cleaning: After the measurement is complete, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[8]

Mass Spectrometry (Electron Ionization - EI)

Objective: To obtain the mass spectrum of this compound.

Materials:

  • This compound sample

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.

  • Microsyringe

Procedure:

  • Sample Introduction:

    • GC-MS: Dilute a small amount of the sample in a volatile solvent. Inject the solution into the GC, where the compound will be separated from the solvent and introduced into the mass spectrometer.

    • Direct Infusion: For a pure liquid sample, it can be introduced directly into the ion source via a heated reservoir or a direct insertion probe.[9]

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[9]

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.[9]

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z ratio.[9]

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow Sample Pure Sample This compound NMR_Prep NMR Sample Prep (Dissolve in CDCl3) Sample->NMR_Prep IR_Prep IR Sample Prep (Neat Liquid) Sample->IR_Prep MS_Prep MS Sample Prep (Dilution/Direct Infusion) Sample->MS_Prep NMR_Acq NMR Acquisition (1H, 13C) NMR_Prep->NMR_Acq IR_Acq IR Acquisition (FTIR-ATR) IR_Prep->IR_Acq MS_Acq MS Acquisition (EI) MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Interpretation Data Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: Workflow for Spectroscopic Analysis.

References

2-(2-Chloroethoxy)ethanol mechanism of action in organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 2-(2-Chloroethoxy)ethanol in Organic Reactions

Introduction

This compound, also known as diethylene glycol monochlorohydrin, is a versatile bifunctional organic compound with the molecular formula C₄H₉ClO₂.[1][2][3] Its structure, featuring both a primary hydroxyl (-OH) group and a primary chloroethyl (-CH₂CH₂Cl) moiety, allows it to act as a key intermediate and building block in a wide array of organic syntheses.[1] This dual reactivity makes it a valuable precursor in the pharmaceutical industry for the synthesis of Active Pharmaceutical Ingredients (APIs) like quetiapine (B1663577) and hydroxyzine (B1673990), as well as in the production of specialty chemicals, surfactants, and polymers.[1][2][4][5]

This guide provides a detailed examination of the core mechanisms through which this compound participates in organic reactions, tailored for researchers, scientists, and professionals in drug development.

Core Reaction Mechanisms

The reactivity of this compound is governed by its two functional groups, which can act independently or in concert. The primary modes of action involve the nucleophilic character of the hydroxyl group, the electrophilic character of the carbon atom bonded to chlorine, and intramolecular reactions between these two centers.

Mechanism I: Nucleophilic Action via the Hydroxyl Group (O-Alkylation)

The terminal hydroxyl group can function as a nucleophile, particularly after deprotonation to form a more reactive alkoxide. This is the basis for its use in forming ether linkages through the Williamson ether synthesis.

The reaction proceeds via an Sₙ2 mechanism where the alkoxide ion attacks an electrophilic carbon center, displacing a leaving group.[6][7][8]

Diagram: Williamson Ether Synthesis Pathway

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack CEE Cl-CH₂CH₂-O-CH₂CH₂-OH This compound Alkoxide Cl-CH₂CH₂-O-CH₂CH₂-O⁻ Alkoxide Ion CEE->Alkoxide + Base - HB⁺ Base Base (e.g., K₂CO₃, NaH) Product Cl-CH₂CH₂-O-CH₂CH₂-O-R Ether Product Alkoxide->Product + R-X RX R-X (Alkyl Halide) LeavingGroup X⁻ Product->LeavingGroup - X⁻

Caption: Mechanism of O-Alkylation via Williamson Ether Synthesis.

Table 1: Quantitative Data for O-Alkylation Reactions

ElectrophileBaseSolventTemperature (°C)TimeYield (%)Reference
4-Hydroxybenzaldehyde (B117250) derivativeK₂CO₃DMF100OvernightHigh (not specified)[9]
Ethylene OxideBF₃·Et₂O-45-552.5 hHigh (not specified)[10][11]

Experimental Protocol: Synthesis of 4-(2-(2-Chloroethoxy)ethoxy)benzaldehyde

This protocol is adapted from a similar synthesis involving phenolic alkylation.[9]

  • Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF).

  • Addition of Base : Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Addition of CEE : Add this compound (1.2 eq) to the mixture.

  • Reaction : Heat the reaction mixture to 100°C and stir overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup : After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction : Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mechanism II: Electrophilic Action via the Chloroethyl Group (C-Alkylation)

The carbon atom bonded to the electron-withdrawing chlorine atom is electrophilic and susceptible to attack by nucleophiles. This Sₙ2 reaction is fundamental to its role as an alkylating agent, where it introduces the 2-(2-hydroxyethoxy)ethyl group onto nucleophilic substrates like amines, phenoxides, or thiols.[12]

Diagram: Sₙ2 Nucleophilic Substitution Pathway

SN2_Alkylation cluster_0 Transition State CEE HO-CH₂CH₂-O-CH₂CH₂-Cl This compound TS [Nu---C---Cl]⁻ complex on δ+ carbon Nucleophile Nu⁻ (Nucleophile, e.g., R-NH⁻, Ar-O⁻) Nucleophile->TS Backside Attack Product HO-CH₂CH₂-O-CH₂CH₂-Nu Alkylated Product TS->Product LeavingGroup Cl⁻ Product->LeavingGroup - Cl⁻

Caption: Mechanism of C-Alkylation via Sₙ2 Nucleophilic Substitution.

Table 2: Quantitative Data for C-Alkylation Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Application
DibenzylamineK₂CO₃Acetonitrile50-8024-Intermediate Synthesis[1]
Sodium Azide (NaN₃)-----Synthesis of 2-(2-azidoethoxy)ethanol[1][2]

Experimental Protocol: General N-Alkylation

This protocol is based on the general principles of N-alkylation reactions found in organic synthesis.[1]

  • Setup : To a solution of the primary or secondary amine (1.0 eq) in acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.5 eq) and a catalytic amount of sodium bromide (NaBr, 0.1 eq).

  • Reagent Addition : Add this compound (1.1 eq) to the stirring suspension.

  • Reaction : Heat the mixture to reflux (approx. 80°C) for 24-48 hours, monitoring by TLC or LC-MS.

  • Filtration : After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Solvent Removal : Evaporate the solvent from the filtrate under reduced pressure.

  • Purification : Purify the resulting crude oil or solid by column chromatography on silica (B1680970) gel to yield the desired N-alkylated product.

Mechanism III: Intramolecular Cyclization to 1,4-Dioxane (B91453)

Under strongly basic conditions, this compound can undergo an intramolecular Sₙ2 reaction. The hydroxyl group is deprotonated to form an alkoxide, which then attacks the electrophilic carbon bearing the chlorine atom within the same molecule, displacing the chloride ion and forming the cyclic ether 1,4-dioxane. This is a classic example of an intramolecular Williamson ether synthesis and is often an important side reaction to consider.[8]

Diagram: Intramolecular Cyclization Pathway

Intramolecular_Cyclization CEE Cl-CH₂CH₂-O-CH₂CH₂-OH Alkoxide Cl-CH₂CH₂-O-CH₂CH₂-O⁻ (Intermediate) CEE->Alkoxide + Base Base Strong Base (e.g., NaH) Dioxane 1,4-Dioxane Alkoxide->Dioxane Intramolecular SN2 Attack Chloride Cl⁻ Dioxane->Chloride - Cl⁻

Caption: Base-catalyzed intramolecular cyclization to form 1,4-Dioxane.

Table 3: Conditions Favoring Intramolecular Cyclization

BaseSolventTemperatureOutcome
Strong, non-nucleophilic (e.g., NaH, KH)Aprotic polar (e.g., THF, Dioxane)ElevatedFavors formation of 1,4-Dioxane
Weaker bases (e.g., K₂CO₃)Protic or polar aproticLowerFavors intermolecular reactions

Experimental Protocol: Synthesis of 1,4-Dioxane (Illustrative)

  • Setup : In a flame-dried, three-neck flask under an inert nitrogen atmosphere, suspend sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF).

  • Reagent Addition : Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension at 0°C.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the disappearance of the starting material by GC-MS.

  • Quenching : Carefully quench the reaction by slowly adding water at 0°C to destroy any excess NaH.

  • Extraction : Extract the mixture with diethyl ether.

  • Purification : Wash the organic layer with brine, dry over MgSO₄, and carefully distill to isolate the 1,4-dioxane product, noting its boiling point (101°C).

Mechanism IV: Oxidation of the Hydroxyl Group

The primary alcohol functional group can be oxidized to form the corresponding carboxylic acid, 2-(2-chloroethoxy)acetic acid. This transformation creates a new bifunctional molecule with different synthetic applications. Various oxidizing agents can be employed, with nitric acid being a documented method.[13]

Diagram: Oxidation Pathway

Oxidation_Reaction CEE Cl-CH₂CH₂-O-CH₂CH₂-OH This compound Product Cl-CH₂CH₂-O-CH₂-COOH 2-(2-Chloroethoxy)acetic acid CEE->Product + [O] Oxidant Oxidizing Agent (e.g., HNO₃)

Caption: Oxidation of the primary alcohol to a carboxylic acid.

Table 4: Quantitative Data for Oxidation with Nitric Acid

OxidantTemperature (°C)Time (h)Yield (%)Reference
65% Nitric Acid35-402489.2[13]

Experimental Protocol: Synthesis of 2-(2-Chloroethoxy)acetic Acid

This protocol is adapted from the literature.[13]

  • Setup : In a 250 mL flask equipped with a reflux condenser and gas absorption device, place this compound (24.9 g, 0.2 mol).

  • Reagent Addition : At 25-35°C, slowly add 20 mL of water followed by 20 g (0.2 mol) of 65% concentrated nitric acid.

  • Reaction : Heat the mixture in a water bath at 35-40°C for 24 hours. Subsequently, increase the temperature to 80-90°C to drive off generated NO₂ gas.

  • Workup : Cool the reaction mixture to room temperature and adjust the pH to 10 with a 10% sodium hydroxide (B78521) solution. Extract with n-butanol to recover any unreacted starting material.

  • Acidification : Re-adjust the pH of the aqueous layer to 3 with a 10% hydrochloric acid solution.

  • Extraction and Purification : Extract the acidified aqueous layer with n-butanol (3x). Dry the combined organic extracts with anhydrous sodium sulfate, filter, and remove the solvent via distillation. The final product can be purified by vacuum distillation.

Conclusion

This compound is a highly adaptable chemical intermediate whose utility stems directly from its bifunctional nature. Its mechanism of action can be selectively channeled through nucleophilic pathways utilizing the hydroxyl group, electrophilic pathways targeting the chloroethyl group, or intramolecular cyclization. Furthermore, its functional groups can be transformed, as in the oxidation of the alcohol, to generate new building blocks. A thorough understanding of these competing and complementary reaction mechanisms is critical for researchers and drug development professionals to effectively harness this molecule's synthetic potential, control reaction outcomes, and minimize the formation of byproducts like 1,4-dioxane.

References

Biodegradation pathways of 2-(2-Chloroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biodegradation Pathways of 2-(2-Chloroethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chemical intermediate and solvent with potential environmental and health implications, including being a potential genotoxic impurity in pharmaceutical products.[1][2] Understanding its biodegradation is crucial for environmental risk assessment and for the development of remediation strategies. This guide details the known and inferred microbial degradation pathways of this compound, focusing on the enzymatic reactions and metabolic intermediates. The pathways are primarily elucidated from studies on structurally similar compounds, such as bis(2-chloroethyl) ether (BCEE) and 2-chloroethanol (B45725). Two main initial metabolic attacks are considered: dehalogenation and ether cleavage, which lead to intermediates that are further processed and funneled into central metabolic pathways.

Introduction

This compound (CEE), also known as diethylene glycol monochlorohydrin, is a bifunctional organic molecule containing both a chloroalkane and a primary alcohol functional group linked by an ether bond.[3][4] Its industrial applications include use as a solvent for dyes, resins, and paints, and as a precursor in the synthesis of various organic compounds, including pharmaceuticals.[1][3] The presence of a chlorine substituent and an ether linkage makes its biodegradation a subject of significant interest.

Proposed Biodegradation Pathways

The microbial metabolism of this compound is not extensively documented in scientific literature. However, based on the degradation of analogous compounds, two primary pathways can be proposed.

Pathway I: Initial Dehalogenation

This pathway commences with the removal of the chlorine atom, a common detoxification step in the biodegradation of halogenated compounds.

Step 1: Hydrolytic Dehalogenation to Diethylene Glycol (DEG)

The biodegradation can be initiated by a dehalogenase that catalyzes the hydrolytic cleavage of the carbon-chlorine bond to yield diethylene glycol (DEG).[5][6] This reaction has been observed in Xanthobacter sp. strain ENV481 during the degradation of bis(2-chloroethyl) ether (BCEE), for which this compound is an intermediate.[5][6]

Step 2: Oxidation of Diethylene Glycol

The resulting DEG is a readily biodegradable diether and dialcohol. Its metabolism has been studied in several microorganisms, such as Pseudomonas and Xanthobacter species.[7] The degradation proceeds via the oxidation of one of the terminal alcohol groups to a carboxylic acid, forming 2-hydroxyethoxyacetic acid (2HEAA).[5] Subsequent enzymatic reactions would cleave the ether bond and further oxidize the products to enter central metabolic pathways like the citric acid cycle.

Pathway II: Initial Ether Cleavage

An alternative initial step is the enzymatic cleavage of the ether bond. This mechanism is prevalent in the microbial degradation of various ether-containing pollutants.[3][8]

Step 1: Monooxygenase-Catalyzed O-Dealkylation

A monooxygenase enzyme can hydroxylate the carbon atom adjacent to the ether oxygen, leading to an unstable hemiacetal that spontaneously cleaves. This O-dealkylation would yield 2-chloroethanol and glycolaldehyde. This mechanism is proposed for the degradation of BCEE by Pseudonocardia sp. strain ENV478.[5]

Step 2: Metabolism of 2-Chloroethanol

The intermediate 2-chloroethanol is a known biodegradable compound. In organisms like Pseudomonas stutzeri strain JJ, it is oxidized to 2-chloroacetaldehyde by a phenazine (B1670421) methosulfate-dependent chloroethanol dehydrogenase.[9] Subsequently, an NAD-dependent chloroacetaldehyde (B151913) dehydrogenase oxidizes it to chloroacetic acid.[9] A chloroacetate (B1199739) dehalogenase then converts chloroacetic acid into glycolate (B3277807), which is an entry point to central metabolism.[9]

Step 3: Metabolism of Glycolaldehyde

Glycolaldehyde, the other product of the initial ether cleavage, can be readily oxidized to glycolate by an aldehyde dehydrogenase, which then enters central metabolism.

Quantitative Data Summary

Direct quantitative data for the biodegradation of this compound are scarce. The following table summarizes relevant data from studies on related compounds.

CompoundMicroorganism/SystemKey Quantitative ParameterReference
bis(2-chloroethyl) etherPseudonocardia sp. strain ENV478Degradation rate of 12 mg/h/g TSS (after growth on THF)[10]
bis(2-chloroethyl) etherPseudonocardia sp. strain ENV478Degradation rate of 32 mg/h/g TSS (after growth on propane)[10]
2-ChloroethanolAnaerobic DigestionHalf-life of 3 days (initial conc. ≤50 mg/kg)[11]

Experimental Protocols

Enrichment and Isolation of Degrading Microorganisms
  • Enrichment Medium: Prepare a basal salts medium containing essential minerals. Add this compound as the sole source of carbon and energy at a concentration of 50-200 mg/L.

  • Inoculum: Use soil or water samples from a contaminated site as the inoculum.

  • Incubation: Incubate at a controlled temperature (e.g., 25-30°C) with shaking to ensure aerobic conditions.

  • Subculturing: Periodically transfer an aliquot of the enrichment culture to fresh medium to select for microorganisms capable of utilizing the target compound.

  • Isolation: Isolate pure cultures by plating on solid agar (B569324) medium containing this compound.

Analysis of Biodegradation
  • Sample Preparation: At various time points, withdraw samples from the liquid culture. Centrifuge to remove bacterial cells.

  • Chemical Analysis: Analyze the supernatant for the disappearance of this compound and the appearance of intermediates using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Chloride Ion Release: For pathways involving dehalogenation, measure the release of chloride ions into the medium using an ion-selective electrode or colorimetric methods.

Visualizations

Signaling Pathways and Logical Relationships

Biodegradation_Pathways cluster_pathway1 Pathway I: Initial Dehalogenation cluster_pathway2 Pathway II: Initial Ether Cleavage CEE1 This compound DEG Diethylene Glycol CEE1->DEG Dehalogenase HEAA 2-Hydroxyethoxyacetic Acid DEG->HEAA Oxidation CM1 Central Metabolism HEAA->CM1 Ether Cleavage CEE2 This compound CE 2-Chloroethanol CEE2->CE Monooxygenase GA Glycolaldehyde CEE2->GA CAA 2-Chloroacetaldehyde CE->CAA Dehydrogenase G2 Glycolate GA->G2 Dehydrogenase CA Chloroacetic Acid CAA->CA Dehydrogenase G1 Glycolate CA->G1 Dehalogenase CM2 Central Metabolism G1->CM2 G2->CM2

Caption: Proposed biodegradation pathways of this compound.

Experimental Workflow

Experimental_Workflow Enrichment Enrichment Culture Isolation Isolation of Pure Cultures Enrichment->Isolation Identification Microbial Identification (16S rRNA) Isolation->Identification DegradationAssay Biodegradation Assay Isolation->DegradationAssay Analysis Chemical Analysis (GC-MS, HPLC) DegradationAssay->Analysis EnzymeStudies Enzyme Assays & Characterization DegradationAssay->EnzymeStudies PathwayElucidation Pathway Elucidation Analysis->PathwayElucidation EnzymeStudies->PathwayElucidation

Caption: A logical workflow for studying the biodegradation of xenobiotics.

References

2-(2-Chloroethoxy)ethanol stability and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Degradation of 2-(2-Chloroethoxy)ethanol

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CEE), also known as diethylene glycol monochlorohydrin, is a bifunctional organic compound with the chemical formula ClCH₂CH₂OCH₂CH₂OH. Its unique structure, containing both a chloroalkyl group and a primary alcohol, makes it a versatile intermediate in the synthesis of a wide range of molecules, including active pharmaceutical ingredients (APIs) such as quetiapine.[1] However, the inherent reactivity of these functional groups also makes CEE susceptible to degradation under various conditions. As a potential genotoxic impurity (PGI) in APIs, understanding its stability profile is critical for ensuring drug product safety, quality, and regulatory compliance.[2][3]

This technical guide provides a comprehensive overview of the stability and degradation of this compound. It details the primary degradation pathways, identifies key degradation products, summarizes available quantitative data, and outlines detailed experimental protocols for stability and analytical testing.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of moisture or other reactive species. The molecule is generally stable under recommended storage conditions (a cool, dry, dark, and sealed environment) but can degrade through hydrolysis, intramolecular cyclization, and thermal decomposition.[4] It is incompatible with strong oxidizing agents.[2]

Hydrolytic Degradation

In the presence of water, the chloroethoxy group of CEE is susceptible to hydrolysis. This reaction can be accelerated by changes in pH. The primary product of hydrolysis is diethylene glycol (DEG). This hygroscopic nature necessitates storage under inert gas to prevent moisture absorption.[4]

Intramolecular Cyclization (Base-Catalyzed Degradation)

Under basic conditions, this compound readily undergoes an intramolecular Williamson ether synthesis. The hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the chlorine atom, leading to the formation of 1,4-dioxane (B91453) and an inorganic chloride salt.[5] This is a significant degradation pathway, particularly in alkaline formulations or during syntheses involving basic reagents.

Thermal Degradation

Elevated temperatures can induce thermal decomposition of this compound. While specific kinetic studies on CEE are limited, data from the analogous compound, 2-chloroethanol, suggest that decomposition at high temperatures (430-496°C) proceeds via the elimination of hydrogen chloride (HCl) to yield acetaldehyde, which can further decompose.[6] For CEE, thermal stress can also lead to the release of hazardous gases such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride.[7] It is recommended to use vacuum distillation to avoid thermal decomposition during purification.[4]

Degradation Pathways of this compound

G Figure 1: Primary Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_cyclization Intramolecular Cyclization cluster_thermal Thermal Decomposition CEE This compound (C₄H₉ClO₂) DEG Diethylene Glycol (DEG) CEE->DEG + H₂O Dioxane 1,4-Dioxane CEE->Dioxane Base (e.g., OH⁻) Gases CO, CO₂, HCl CEE->Gases High Temp. HCl_hydrolysis HCl Chloride Cl⁻

Caption: Primary Degradation Pathways of this compound.

Degradation Products

The primary degradation products of this compound are:

  • 1,4-Dioxane: A cyclic ether formed via intramolecular cyclization. It is a significant process impurity and degradation product.[5][8]

  • Diethylene Glycol (DEG): Formed through the hydrolysis of the chloroethoxy group.[4]

  • Hydrogen Chloride (HCl): A byproduct of both hydrolysis and thermal decomposition.

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Gaseous products of thermal decomposition.

Quantitative Stability Data

Direct kinetic data for the degradation of this compound is not extensively available in the public domain. However, data from analogous compounds can provide valuable insights.

Table 1: Thermal Decomposition Kinetics of 2-Chloroethanol (Data serves as an analogue for this compound)

ParameterValueConditionsReference
Reaction 2-Chloroethanol → Acetaldehyde + HCl430-496°C[6]
Rate Equation k₁ = 10¹²⁸±¹ exp(-229700 ± 4000 / 8.314T) s⁻¹Gas Phase[6]
Activation Energy (Ea) 229.7 ± 4.0 kJ/molGas Phase[6]

Table 2: Base-Catalyzed Dehydrochlorination of 2-Chloroethanol at 25°C (Data provides insight into the base-catalyzed degradation mechanism)

ParameterValueConditionsReference
Reaction 2-Chloroethanol + OH⁻ → Ethylene Oxide + Cl⁻ + H₂O25°C[9]
Second-Order Rate Constant (k₂) 7.61 x 10⁻³ dm³ mol⁻¹ s⁻¹Ionic Strength = 0.010 M[9]
Activation Energy (Ea) 93.6 ± 2.0 kJ/mol-[9]

Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound and quantifying its degradation products.

Protocol for Hydrolysis Study (Adapted from OECD Guideline 111)

This protocol determines the rate of abiotic hydrolysis as a function of pH.

Workflow for Hydrolysis Stability Testing

G Figure 2: Experimental Workflow for Hydrolysis Study (OECD 111) A 1. Prepare Sterile Buffers (pH 4, 7, 9) C 3. Add CEE to Buffers A->C B 2. Prepare CEE Solution (Concentration < 0.01 M) B->C D 4. Preliminary Test: Incubate at 50°C for 5 days in the dark C->D E 5. Sample at Intervals (e.g., 0, 1, 2, 5 days) D->E F 6. Analyze Samples (e.g., GC-MS or LC-MS/MS) E->F G 7. Evaluate Degradation (<10% or >10%) F->G H Stable: No further testing required G->H <10% I Unstable: Proceed to Tier 2 (Kinetics Study at various temps) G->I >10%

Caption: Experimental Workflow for Hydrolysis Study (OECD 111).

Methodology:

  • Materials:

    • This compound (CEE), analytical standard grade.

    • Sterile aqueous buffer solutions: pH 4.0, 7.0, and 9.0.

    • High-purity water.

    • Sterile, light-protected vials.

  • Preliminary Test: a. Prepare a stock solution of CEE in a suitable solvent (if necessary) and spike it into the buffer solutions. The final concentration should not exceed 0.01 M or half the saturation concentration.[10][11] b. Dispense the solutions into sterile vials, seal, and incubate in the dark at a constant temperature of 50 ± 0.5°C for 5 days.[10][11] c. At specified time intervals (e.g., 0, 1, 2, 5 days), withdraw samples for analysis. d. Analyze the samples to determine the concentration of CEE. e. If less than 10% degradation is observed after 5 days, the substance is considered hydrolytically stable, and no further testing is required.[12]

  • Tier 2: Kinetics Investigation (if unstable in preliminary test): a. For each pH where degradation was >10%, set up experiments at a minimum of three different temperatures (e.g., 25°C, 40°C, 50°C) to determine the rate constant and activation energy. b. Sample at appropriate intervals until at least 90% degradation has occurred or for 30 days, whichever is shorter.[10][12] c. Plot the natural logarithm of the CEE concentration versus time to determine the pseudo-first-order rate constant (k_obs) from the slope of the regression line. d. Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k_obs.

  • Tier 3: Identification of Degradation Products: a. Analyze samples from the kinetic studies using a suitable method (e.g., GC-MS) to identify any degradation products that account for >10% of the initial CEE concentration.[12]

Protocol for Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

Methodology:

  • Apparatus: Thermogravimetric Analyzer (TGA) capable of operating under a controlled inert atmosphere (e.g., nitrogen).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., aluminum or ceramic).

  • Instrument Setup:

    • Atmosphere: High-purity nitrogen.

    • Flow Rate: 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 400°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • The TGA curve will provide information on the temperature ranges where the compound is stable and where it decomposes. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Analytical Method for Quantification of CEE and 1,4-Dioxane by GC-MS

This method is suitable for the quantitative determination of CEE and its primary degradation product, 1,4-dioxane.

Methodology:

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Sample Preparation: a. Prepare a stock solution of CEE and 1,4-dioxane standards in a suitable solvent (e.g., methanol (B129727) or dichloromethane). b. For analysis of a drug substance or product, dissolve a known amount of the sample in the chosen solvent. c. Prepare a calibration curve by diluting the stock solution to a range of concentrations bracketing the expected levels of CEE and 1,4-dioxane.

  • GC-MS Conditions:

    • GC Column: A mid-polarity column, such as a DB-624 or equivalent, is often suitable.

    • Injector Temperature: 220°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 220°C at 10°C/min.

      • Hold at 220°C for 5 minutes.

    • MS Interface Temperature: 230°C.

    • Ion Source Temperature: 230°C.

    • Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

      • CEE ions (m/z): To be determined based on the fragmentation pattern (e.g., monitoring characteristic ions).

      • 1,4-Dioxane ions (m/z): 88, 58.

  • Quantification:

    • Integrate the peak areas for the selected ions for both the standards and the samples.

    • Construct a calibration curve by plotting peak area against concentration for the standards.

    • Determine the concentration of CEE and 1,4-dioxane in the samples by interpolating their peak areas on the calibration curve.

Conclusion

This compound is a valuable chemical intermediate whose stability is a critical consideration, particularly in the pharmaceutical industry. Its degradation is primarily driven by hydrolysis, base-catalyzed intramolecular cyclization to 1,4-dioxane, and thermal decomposition. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to thoroughly assess the stability of CEE, control its degradation, and ensure the safety and quality of their products. By implementing robust stability testing protocols and sensitive analytical methods, potential risks associated with CEE and its degradation products can be effectively managed.

References

Physical properties of 2-(2-Chloroethoxy)ethanol (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2-(2-Chloroethoxy)ethanol, a significant intermediate in various chemical syntheses. The information presented herein is intended to support laboratory research, process development, and quality control activities.

Core Physical Properties

This compound, also known as diethylene glycol monochlorohydrin, is a colorless liquid. Its fundamental physical characteristics, namely its boiling point and density, are critical parameters for its handling, purification, and use in synthetic chemistry.

Data Summary

The following table summarizes the reported values for the boiling point and density of this compound. These values have been compiled from various chemical suppliers and databases.

Physical PropertyValueConditions
Boiling Point 180-185 °CAtmospheric Pressure
185-190 °CAtmospheric Pressure[1]
79-81 °C5 mmHg[2][3][4][5]
Density 1.170 to 1.190 g/mLat 20 °C[1]
1.18 g/mLat 25 °C[2][3][5][6]
1.18at 20°C[7][8]

Experimental Protocols

Accurate determination of boiling point and density is fundamental to verifying the purity and identity of this compound. Standard laboratory procedures for these measurements are detailed below.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Thiele Tube Method

This method is suitable for small sample volumes.

  • Sample Preparation: A small amount of this compound is placed in a small test tube or a fusion tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution via convection currents.

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

A pycnometer, or specific gravity bottle, is a flask with a precisely known volume used for accurate density measurements.

  • Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.

  • Mass of Pycnometer with Sample: The pycnometer is filled with this compound, taking care to avoid air bubbles. The stopper is inserted, and any excess liquid is carefully wiped from the outside. The filled pycnometer is then weighed.

  • Temperature Control: The temperature of the sample is recorded, as density is temperature-dependent.

  • Calculation: The density is calculated using the following formula: Density = (Mass of Pycnometer with Sample - Mass of Empty Pycnometer) / Volume of Pycnometer

Logical Relationships in Physical Property Determination

The accurate determination of the physical properties of a compound like this compound follows a logical workflow, from initial sample preparation to final data analysis and reporting.

G cluster_0 Boiling Point Determination cluster_1 Density Determination cluster_2 General Workflow bp_sample Sample Preparation bp_setup Apparatus Setup (Thiele Tube) bp_sample->bp_setup bp_heat Heating bp_setup->bp_heat bp_observe Observation of Bubbles bp_heat->bp_observe bp_record Record Temperature bp_observe->bp_record end_report Report Physical Properties bp_record->end_report d_weigh_empty Weigh Empty Pycnometer d_fill Fill with Sample d_weigh_empty->d_fill d_weigh_full Weigh Filled Pycnometer d_fill->d_weigh_full d_calc Calculate Density d_weigh_full->d_calc d_calc->end_report start Obtain Pure Sample of This compound start->bp_sample start->d_weigh_empty

Caption: Workflow for Determining Physical Properties.

References

A Technical Guide to 2-(2-Chloroethoxy)ethanol: Molecular Structure, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-(2-Chloroethoxy)ethanol, a bifunctional organic compound, serves as a critical intermediate in a multitude of synthetic processes, most notably within the pharmaceutical and fine chemical industries. Its unique structure, featuring hydroxyl, ether, and alkyl chloride functional groups, imparts a versatile reactivity profile that is leveraged in the synthesis of complex molecules. This technical guide provides an in-depth examination of the molecular structure, physicochemical properties, primary synthetic routes, and key applications of this compound. Detailed experimental protocols for its synthesis and analytical quantification are presented, catering to researchers, scientists, and drug development professionals. The document highlights its role as a key building block for several Active Pharmaceutical Ingredients (APIs) while also addressing its significance as a potential genotoxic impurity (PGI), necessitating precise analytical control.

Molecular Structure and Functional Groups

This compound (CAS No: 628-89-7) is an organic molecule with the chemical formula C₄H₉ClO₂.[1][2][3] Its structure is characterized by a four-carbon backbone containing an ether linkage. The molecule is bifunctional, possessing a primary alcohol (hydroxyl group) at one terminus and a chloroalkane (alkyl chloride) at the other.[4][5]

The key functional groups are:

  • Hydroxyl Group (-OH): This primary alcohol group can undergo typical reactions such as oxidation, esterification, and etherification. It also contributes to the molecule's polarity and water solubility.[1]

  • Ether Group (-O-): The ether linkage provides flexibility to the carbon chain and influences the compound's solvent properties.

  • Chloro Group (-Cl): The terminal chlorine atom is a leaving group, making this position susceptible to nucleophilic substitution reactions.[4] This reactivity is fundamental to its utility as a synthetic intermediate. However, its reactivity is noted to be lower than that of 2-chloroethanol (B45725), often requiring optimized reaction conditions.[4]

Caption: Molecular structure and key functional groups of this compound.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid under standard conditions.[1] Its physical and chemical properties are crucial for its handling, storage, and application in chemical processes.

PropertyValueReference(s)
Molecular Formula C₄H₉ClO₂[1][2][3][4]
Molecular Weight 124.57 g/mol [1][3][4]
CAS Number 628-89-7[1][2]
Appearance Colorless to light yellow liquid[1]
Density 1.18 g/mL at 25 °C[1][4][6]
Boiling Point 79-81 °C at 5 mmHg[1][4][6]
Refractive Index n20/D 1.452[6]
Flash Point 195 °F (90.6 °C)[1]
IUPAC Name This compound[2][3][4]
Synonyms Diethylene glycol monochlorohydrin, Diglycol chlorohydrin[2][4]

Synthesis and Manufacturing

Several synthetic routes to this compound have been established, typically starting from readily available bulk chemicals. The choice of method often depends on factors like desired purity, scalability, and environmental impact.

Common Synthetic Routes:

  • Chlorination of Diethylene Glycol: This is a prevalent method where diethylene glycol is reacted with a chlorinating agent.

    • Using thionyl chloride (SOCl₂), often via a borate (B1201080) ester intermediate to enhance selectivity and yield.[4][7][8]

    • Using gaseous hydrogen chloride (HCl).[4][9]

  • Reaction of 2-Chloroethanol with Ethylene (B1197577) Oxide: This route involves the catalyzed reaction of 2-chloroethanol with ethylene oxide.[10][11]

SynthesisWorkflow Reactants Reactants: - Diethylene Glycol - Boric Acid (forms anhydride) Step1 Step 1: Esterification React with metaboric anhydride (B1165640) in a solvent (e.g., toluene). Reactants->Step1 Intermediate1 Intermediate: Tris-(2-hydroxyethoxy-1-yl)-ethyl metaborate Step1->Intermediate1 Step2 Step 2: Chlorination Treat with Thionyl Chloride (SOCl₂). Intermediate1->Step2 Intermediate2 Intermediate: Tris-(2-chloroethoxy-1-yl)-ethyl metaborate Step2->Intermediate2 Step3 Step 3: Hydrolysis Add water to decompose the ester. Intermediate2->Step3 Product_Crude Crude Product Mixture Step3->Product_Crude Step4 Step 4: Purification - Extraction - Vacuum Distillation Product_Crude->Step4 FinalProduct Final Product: This compound Step4->FinalProduct

Caption: General workflow for the synthesis of this compound via the borate ester method.

Experimental Protocol: Synthesis via Borate Ester Intermediate

This protocol is based on methods described in the literature, such as those involving the reaction of diethylene glycol with a chlorinating agent via a borate ester to improve selectivity.[7][8]

Materials:

  • Diethylene glycol

  • Boric acid

  • Toluene (B28343) (or another suitable solvent for azeotropic water removal)

  • Thionyl chloride (SOCl₂)

  • Sodium hydroxide (B78521) solution (for neutralization)

  • Deionized water

Procedure:

  • Formation of Metaboric Anhydride: In a reaction vessel equipped with a Dean-Stark apparatus, boric acid is heated in toluene to azeotropically remove water, forming the metaboric acid anhydride in situ.[8]

  • Esterification: The reaction mixture is cooled, and diethylene glycol is added slowly while maintaining a low temperature (e.g., -5 to 10 °C). The mixture is stirred to form the intermediate, tris-(2-hydroxyethoxy-1-yl)-ethyl metaborate.[7][8]

  • Chlorination: Thionyl chloride is added dropwise to the solution containing the borate ester intermediate, maintaining a controlled temperature (e.g., 20-30 °C).[8] This step selectively chlorinates the terminal hydroxyl groups.

  • Hydrolysis: After the chlorination is complete, water is carefully added to the reaction mixture to hydrolyze the resulting tris-(2-chloroethoxy-1-yl)-ethyl ester, liberating the this compound product.[8]

  • Workup and Purification: The reaction mixture is neutralized with a base (e.g., sodium hydroxide solution). The organic layer is separated, washed, and dried. The final product is purified by vacuum distillation, collecting the fraction at 79-81 °C/5 mmHg.[4][7]

Key Reactions and Applications

The bifunctional nature of this compound makes it a versatile building block. It is a key intermediate in the production of pharmaceuticals, surfactants, and other fine chemicals.[1][4]

Key Applications:

  • Pharmaceutical Synthesis: It is most notably used in the synthesis of the antipsychotic drug Quetiapine.[1][4][7] It is also a precursor for the antihistamine drugs Hydroxyzine (B1673990) and Cetirizine.[1][12]

  • Chemical Intermediate: It is used to synthesize other valuable intermediates, such as 2-(2-azidoethoxy)ethanol, by reacting it with sodium azide.[4][6]

  • Industrial Solvent: It finds use as a solvent in paints, coatings, inks, and resins.[4][12]

ReactivityPathways cluster_OH Reactions at Hydroxyl Group cluster_Cl Reactions at Chloro Group CEE This compound Esterification Esterification (+ Carboxylic Acid/Acyl Chloride) CEE->Esterification -OH site N_Alkylation N-Alkylation (+ Amine, e.g., Piperazine (B1678402) derivative) CEE->N_Alkylation -Cl site Product_OH Products: Esters, Ethers Esterification->Product_OH Etherification_OH Etherification (+ Alkyl Halide) Etherification_OH->Product_OH Product_Cl Products: Substituted Amines (e.g., Quetiapine), Ethers, Azides N_Alkylation->Product_Cl O_Alkylation O-Alkylation (Williamson) (+ Alkoxide) O_Alkylation->Product_Cl Azide_Synth Azide Synthesis (+ NaN₃) Azide_Synth->Product_Cl

Caption: General reactivity pathways of this compound based on its functional groups.

A critical application in drug development is its role in the synthesis of Quetiapine. In this N-alkylation reaction, this compound acts as an electrophile that attaches the 2-(2-hydroxyethoxy)ethyl side chain to the piperazine ring of the drug's core structure.

Analytical Methodologies

Due to its use in pharmaceutical manufacturing, robust analytical methods are required for both quality control of the intermediate and for detecting its presence as a residual impurity in final drug products. It is considered a potential genotoxic impurity (PGI) because of its structural alerts, making its quantification at trace levels critical.[6][12]

Experimental Protocol: LC-MS/MS Method for PGI Analysis in Hydroxyzine

This protocol is adapted from a validated method for the quantitative estimation of this compound (CEE) traces in Hydroxyzine API and tablet dosage forms.[12]

Objective: To quantify trace levels of CEE as a potential genotoxic impurity.

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[12]

  • Mobile Phase A: Ammonium (B1175870) formate (B1220265) buffer.[12]

  • Mobile Phase B: Methanol.[12]

  • Elution: Gradient elution program, optimized to separate CEE from the API and other impurities.

  • Flow Rate: As per column specifications (e.g., 0.8-1.0 mL/min).

  • Column Temperature: Controlled (e.g., 40 °C).

  • Injection Volume: 10-20 µL.

Mass Spectrometer Conditions:

  • Ionization Mode: Positive Ion.[12]

  • Monitoring Technique: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The method cited uses the ammonium adduct [M+NH₄]⁺ for enhanced sensitivity.[12]

  • MS Parameters: Dwell time, collision energy, and other source parameters must be optimized for maximum sensitivity and specificity for CEE.

Procedure:

  • Standard Preparation: Prepare a stock solution of CEE in a suitable diluent (e.g., methanol/water). Perform serial dilutions to create calibration standards and quality control samples at levels appropriate for the specification (e.g., from the limit of quantification (LOQ) to 150% of the specification limit). The cited method achieved a LOQ of 0.56 ppm.[12]

  • Sample Preparation: Accurately weigh the Hydroxyzine API or crushed tablets and dissolve in the diluent to a known concentration.

  • Analysis: Inject the standards and samples onto the LC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area of CEE against its concentration. Determine the concentration of CEE in the samples by interpolating their peak areas from the calibration curve.

AnalyticalWorkflow SamplePrep 1. Sample Preparation - Dissolve API/Tablet in diluent - Prepare calibration standards LC_Separation 2. LC Separation - Inject onto C18 column - Gradient elution with Ammonium Formate/Methanol SamplePrep->LC_Separation MS_Detection 3. MS/MS Detection - Positive Ionization Mode - Monitor for [M+NH₄]⁺ ion LC_Separation->MS_Detection DataAnalysis 4. Data Analysis - Integrate peak area - Quantify against calibration curve MS_Detection->DataAnalysis Result Result Concentration of CEE (ppm) DataAnalysis->Result

Caption: Workflow for the LC-MS/MS analysis of this compound as a genotoxic impurity.

Safety and Handling

This compound is classified as an irritant (hazard symbol Xi).[1] Proper safety protocols are essential during its handling. Standard personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[1]

References

Toxicological Profile of 2-(2-Chloroethoxy)ethanol: A Technical Guide for Laboratory Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological profile of 2-(2-Chloroethoxy)ethanol (CAS No. 628-89-7), a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Due to its potential health hazards, a thorough understanding of its toxicological properties is essential for ensuring laboratory safety. This document summarizes key toxicological data, outlines experimental methodologies for its assessment, and provides guidance on safe handling procedures.

Acute Toxicity

This compound exhibits moderate acute toxicity via oral and dermal routes of exposure. It is also a severe eye irritant.[2][3]

Quantitative Acute Toxicity Data
EndpointSpeciesRouteValueClassificationReference
LD50RatOral6300 mg/kgCategory 4 (GHS)[2][3]
LD50Guinea pigDermal3 mL/kg (3525 mg/kg)Category 4 (GHS)[2][3]
Eye IrritationRabbitOcular20 mgSevere Irritant[2]
Skin IrritationRabbitDermal-Open irritation test[3]

LD50: The dose of a substance that is lethal to 50% of a tested animal population. GHS: Globally Harmonized System of Classification and Labelling of Chemicals.

Irritation and Sensitization

This compound is a known eye irritant and may cause skin and respiratory tract irritation.[2] It is also a lachrymator, a substance that causes tearing.[2] Some evidence suggests it may cause skin sensitization, an allergic reaction upon re-exposure.[2]

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of this compound is not fully elucidated. While some sources indicate a lack of carcinogenicity data, it is classified by the World Health Organization as a highly potent mutagenic carcinogen and is considered a potential genotoxic impurity in pharmaceutical manufacturing.[1][2] The related compound, 2-chloroethanol (B45725), has been shown to not be genotoxic in some studies.[4][5] However, its metabolite, chloroacetaldehyde, did induce chromosome aberrations in vitro.[5] Given the structural similarity, a cautious approach is warranted.

Genotoxicity: The ability of a chemical to damage the genetic information within a cell. Carcinogenicity: The ability of a chemical to cause cancer.

Aquatic Toxicity

This compound poses a hazard to aquatic life.

EndpointSpeciesDurationValueReference
LC50Danio rerio (Zebra fish)96 h> 2150 - < 4640 mg/L[6]
LC50Daphnia magna (Water flea)96 h600 mg/L[6]
NOECPseudokirchneriella subcapitata (Green algae)72 h150.498 mg/L[6]
IGC50Tetrahymena pyriformis48 h5168.755 mg/L[6]

LC50: The concentration of a chemical in water that is lethal to 50% of a test population of aquatic organisms. NOEC: No Observed Effect Concentration. IGC50: 50% Inhibition of Growth Concentration.

Experimental Protocols

The toxicological data presented in this guide are typically generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 420, 423, 425)

These guidelines describe methods for determining the acute oral toxicity of a substance.[6] The test substance is administered in a single dose or multiple doses within 24 hours to a group of fasted animals, typically rats.[6][7][8] The animals are observed for a set period, usually 14 days, for signs of toxicity and mortality.[7] The LD50 value is then calculated. The Fixed Dose Procedure (OECD 420) uses a series of fixed dose levels and relies on the observation of clear signs of toxicity rather than death as the endpoint.[7]

Acute Dermal Toxicity (OECD 402)

This guideline is used to assess the short-term toxic effects of a substance applied to the skin.[9][10] The test substance is applied to a shaved area of the skin of the test animal (e.g., rat or rabbit) and held in contact for 24 hours.[9][11] Animals are observed for at least 14 days for signs of toxicity and mortality.[9][11]

Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[5][12][13] A single dose of the substance is applied to one eye of an experimental animal, usually an albino rabbit, with the other eye serving as a control.[5][12][13] The eyes are examined at specific intervals (1, 24, 48, and 72 hours) for lesions of the conjunctiva, cornea, and iris.[13]

Signaling Pathways and Mechanism of Toxicity

Direct studies on the signaling pathways and mechanism of toxicity for this compound are limited. However, insights can be drawn from the closely related compound, 2-chloroethanol. The toxicity of 2-chloroethanol is attributed to its metabolism in the body.[14] It is oxidized by alcohol dehydrogenase to chloroacetaldehyde, which is further oxidized by aldehyde dehydrogenase to chloroacetic acid.[14] Both of these metabolites are more toxic than the parent compound.[14] A similar metabolic pathway is plausible for this compound.

G cluster_0 Metabolic Activation 2_2_Chloroethoxy_ethanol This compound Chloroethoxyacetaldehyde 2-(2-Chloroethoxy)acetaldehyde (More Toxic) 2_2_Chloroethoxy_ethanol->Chloroethoxyacetaldehyde Alcohol Dehydrogenase Chloroethoxyacetic_acid 2-(2-Chloroethoxy)acetic Acid (More Toxic) Chloroethoxyacetaldehyde->Chloroethoxyacetic_acid Aldehyde Dehydrogenase

Caption: Plausible metabolic pathway of this compound.

Laboratory Safety and Handling

Given the toxic properties of this compound, strict adherence to safety protocols is mandatory in a laboratory setting.

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[15] An eyewash station and safety shower must be readily accessible.[15][16]

  • Eye Protection: Wear tightly fitting safety goggles and a face shield.[15][17]

  • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., fluorinated rubber).[15][17] Ensure no skin is exposed between gloves and sleeves or shoes and pants.[17]

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a full-face respirator with appropriate cartridges.[15][17]

Safe Handling and Storage
  • Avoid contact with skin, eyes, and clothing.[15][17]

  • Avoid inhalation of vapor or mist.[15][17]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[15][17]

  • Store in a cool, dry, well-ventilated area in a tightly closed container.[15][18]

  • Ground and bond containers when transferring material to prevent static discharge.[17]

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][15]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][15]

G cluster_0 Risk Assessment and Preparation cluster_1 Handling Procedure cluster_2 Emergency Response Review_SDS Review Safety Data Sheet (SDS) Identify_Hazards Identify Hazards: - Acute Toxicity - Eye/Skin Irritation - Potential Genotoxicity Review_SDS->Identify_Hazards Select_PPE Select Appropriate PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat Identify_Hazards->Select_PPE Prepare_Work_Area Prepare Work Area: - Chemical Fume Hood - Eyewash & Safety Shower Access Select_PPE->Prepare_Work_Area Don_PPE Don All Required PPE Handle_in_Hood Handle in Fume Hood Don_PPE->Handle_in_Hood Avoid_Contact Avoid Skin/Eye Contact & Inhalation Handle_in_Hood->Avoid_Contact Store_Properly Store in Tightly Closed Container Avoid_Contact->Store_Properly Exposure In Case of Exposure First_Aid Administer First Aid (See First Aid Measures) Exposure->First_Aid Seek_Medical_Attention Seek Immediate Medical Attention First_Aid->Seek_Medical_Attention Spill In Case of Spill Evacuate_Area Evacuate Area Spill->Evacuate_Area Contain_Spill Contain Spill with Inert Material Evacuate_Area->Contain_Spill Dispose_Waste Dispose of as Hazardous Waste Contain_Spill->Dispose_Waste

Caption: Laboratory safety workflow for this compound.

References

A Comprehensive Technical Guide to the Solubility of 2-(2-Chloroethoxy)ethanol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-(2-Chloroethoxy)ethanol, a key intermediate in various industrial and pharmaceutical applications. Understanding its solubility profile is critical for optimizing reaction conditions, purification processes, and formulation development.

Core Physical and Chemical Properties

This compound, also known as diethylene glycol monochlorohydrin, is a colorless liquid with the chemical formula C₄H₉ClO₂. Its structure, featuring both an ether linkage and a hydroxyl group, dictates its solubility characteristics.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its miscibility with several key solvents provides a strong indication of its solubility behavior. Miscibility implies that the substances are soluble in each other in all proportions, forming a single homogeneous phase.

Solvent NameSolvent TypeQuantitative Solubility
Water Polar ProticMiscible[1]
Ethanol Polar ProticMiscible[2]
Methanol Polar ProticData not available
Chloroform ChlorinatedMiscible[2]
Dichloromethane ChlorinatedData not available
Acetone Polar AproticData not available
Dimethyl Sulfoxide (DMSO) Polar AproticData not available
Dimethylformamide (DMF) Polar AproticData not available
Acetonitrile Polar AproticData not available
Ethyl Acetate Polar AproticData not available
Toluene NonpolarData not available
Hexane NonpolarData not available

It is important to note that while "miscible" is a qualitative descriptor, it represents the highest degree of solubility. For solvents where data is not available, experimental determination is necessary. The provided experimental protocols can be utilized for this purpose.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a liquid analyte like this compound in various solvents.

Protocol 1: Visual Miscibility Test (Qualitative Assessment)

This method provides a rapid preliminary assessment of whether two liquids are miscible, partially miscible, or immiscible.

Materials:

  • Test tubes with stoppers

  • Graduated pipettes or cylinders

  • Vortex mixer (optional)

  • This compound (analyte)

  • Solvent of interest

Procedure:

  • Add 2 mL of the solvent of interest to a clean, dry test tube.

  • Add 2 mL of this compound to the same test tube.

  • Stopper the test tube and invert it gently 10 times or vortex for 30 seconds to ensure thorough mixing.

  • Allow the mixture to stand at a controlled temperature (e.g., 25 °C) for at least 5 minutes and observe the contents.

Interpretation of Results:

  • Miscible: A single, clear, and homogenous liquid phase is observed.

  • Immiscible: Two distinct liquid layers are formed.

  • Partially Miscible: The mixture appears cloudy or forms an emulsion. Separation into two phases may occur upon standing.

Protocol 2: Shake-Flask Method for Quantitative Solubility Determination (OECD Guideline 105)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a substance in a solvent.[3]

Materials:

  • Erlenmeyer flasks with stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge (if necessary)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID, or High-Performance Liquid Chromatography - HPLC)

  • This compound (analyte)

  • Solvent of interest

Procedure:

Part A: Preparation of a Saturated Solution

  • Add an excess amount of this compound to a known volume of the solvent in an Erlenmeyer flask. An excess is ensured when a separate phase of the analyte is visible.

  • Stopper the flask and place it in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 ± 1 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time to reach equilibrium (e.g., agitating for 24, 48, and 72 hours and analyzing the concentration at each time point). Equilibrium is reached when consecutive measurements are in agreement.

  • Once equilibrium is achieved, cease agitation and allow the mixture to stand in the temperature-controlled environment for at least 24 hours to allow for phase separation.

Part B: Sample Analysis

  • Carefully withdraw an aliquot of the supernatant (the solvent saturated with the analyte) using a pipette. To avoid disturbing the undissolved analyte, the tip of the pipette should be positioned in the upper portion of the solvent phase.

  • Filter the aliquot through a syringe filter that is compatible with the solvent and analyte to remove any suspended microdroplets. The first few drops of the filtrate should be discarded to saturate the filter material.

  • Accurately dilute the filtered, saturated solution with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Analyze the diluted sample using a validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

  • Calculate the original concentration of the saturated solution by applying the dilution factor. This concentration represents the solubility of this compound in the specific solvent at the tested temperature.

Visual Workflow for Solubility Determination

The following diagram illustrates the logical workflow for assessing the solubility of this compound in a given solvent.

Solubility_Workflow start Start: Select Analyte and Solvent qualitative_test Perform Visual Miscibility Test start->qualitative_test observe_result Observe Result qualitative_test->observe_result miscible Result: Miscible (Soluble in all proportions) observe_result->miscible Single Phase immiscible Result: Immiscible or Partially Miscible observe_result->immiscible Two Phases or Cloudy end End miscible->end quantitative_test Proceed to Quantitative Solubility Determination (e.g., Shake-Flask Method) immiscible->quantitative_test prepare_saturated Prepare Saturated Solution (Equilibrate excess analyte in solvent) quantitative_test->prepare_saturated analyze_concentration Analyze Analyte Concentration in Saturated Solvent Phase prepare_saturated->analyze_concentration report_solubility Report Quantitative Solubility (e.g., g/100 mL or mg/mL) analyze_concentration->report_solubility report_solubility->end

Solubility Determination Workflow

Signaling Pathways and Experimental Workflows

The determination of solubility does not involve biological signaling pathways. The experimental workflow for determining solubility is a linear process as depicted in the diagram above. The key stages involve sample preparation, equilibration, phase separation, and analytical quantification.

This guide serves as a foundational resource for professionals working with this compound. For solvents where solubility data is not explicitly available, the provided experimental protocols offer a reliable framework for in-house determination. Accurate knowledge of solubility is paramount for the successful design and execution of chemical processes and the development of robust product formulations.

References

Methodological & Application

Application Notes: Synthesis of Quetiapine Using 2-(2-Chloroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quetiapine (B1663577) is a second-generation (atypical) antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its therapeutic effects are primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2][3][4] A key step in several reported industrial syntheses of Quetiapine involves the N-alkylation of 11-(piperazin-1-yl)dibenzo[b,f][5][6]thiazepine with the side chain precursor, 2-(2-chloroethoxy)ethanol.[5][6][7] This document provides a detailed protocol for this synthesis step, summarizes relevant quantitative data, and illustrates the chemical workflow and the drug's signaling pathway. This compound is a versatile chemical intermediate used as a building block in the synthesis of various active pharmaceutical ingredients (APIs), including Quetiapine.[8][9][10]

Experimental Workflow: Synthesis of Quetiapine

The following diagram outlines the key reaction step for the synthesis of Quetiapine from 11-piperazinyl dibenzo[b,f][5][6]thiazepine hydrochloride and this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification A 11-Piperazinyl dibenzo[b,f][1,4]thiazepine HCl Reaction Heating / Reflux (12-24 hours) A->Reaction B This compound B->Reaction Solvent Solvent (e.g., n-Butanol, Toluene) Solvent->Reaction Base Inorganic Base (e.g., Sodium Carbonate) Base->Reaction Catalyst Phase Transfer Catalyst (e.g., TBAB) Catalyst->Reaction Optional Optional Additive (e.g., Sodium Iodide) Optional->Reaction C Quetiapine (Base) in Filtrate Reaction->C Cooling & Filtration D Quetiapine Hemifumarate (Crystalline Solid) C->D Addition of Fumaric Acid & Crystallization

Caption: Workflow for the synthesis of Quetiapine and its hemifumarate salt.

Detailed Experimental Protocol

This protocol describes the synthesis of Quetiapine via the reaction of 11-piperazinyl dibenzo[b,f][5][6]thiazepine hydrochloride with this compound, followed by conversion to its hemifumarate salt. The methodology is adapted from procedures outlined in synthetic chemistry literature.[7]

Materials and Equipment:

  • 11-piperazinyl dibenzo[b,f][5][6]thiazepine hydrochloride

  • This compound[6]

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • Tetrabutylammonium (B224687) Bromide (TBAB)

  • Sodium Iodide (NaI) (optional)

  • n-Butanol (or Toluene)

  • Fumaric Acid

  • Ethanol (B145695)

  • Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 11-piperazinyl dibenzo[b,f][5][6]thiazepine hydrochloride, this compound, sodium carbonate, tetrabutylammonium bromide (phase transfer catalyst), and sodium iodide (optional).

    • Add a suitable solvent such as n-butanol or toluene.

  • Alkylation Reaction:

    • Heat the reaction mixture to reflux temperature (typically 80°C to 110°C).[7]

    • Maintain the reflux with vigorous stirring for approximately 12 to 24 hours. A reaction time of 17 hours is often sufficient.[7]

    • Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC). The reaction mixture will appear as a solid/liquid slurry.[7]

  • Work-up and Isolation of Quetiapine Base:

    • Upon completion, cool the reaction mixture to room temperature.

    • Separate the solid phase by filtration to obtain a liquid filtrate containing the Quetiapine base.[7]

  • Formation of Quetiapine Hemifumarate Salt:

    • Transfer the filtrate containing the Quetiapine base to a clean flask.

    • Add fumaric acid to the filtrate.

    • Heat the mixture, for instance in a boiling water bath, to ensure complete dissolution.[7]

    • Remove the flask from the heat and allow it to cool while stirring. Quetiapine hemifumarate will crystallize out of the solution.[7]

    • Cool the mixture further (e.g., in an ice bath) to maximize crystal formation.

  • Purification:

    • Collect the crystalline product by filtration.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure Quetiapine hemifumarate.[7] A molar yield of 91-96% can be achieved for the free base under optimized conditions.[11]

Quantitative Data Summary

The following table summarizes representative yields obtained from the synthesis of Quetiapine hemifumarate using the described pathway, highlighting variations in the work-up and purification steps.

Starting Material Key Reagents & Conditions Work-up / Crystallization Solvent Yield Reference
11-piperazinyl dibenzo[b,f][5][6]thiazepine HClThis compound, Na₂CO₃, TBAB, RefluxRecrystallized from 70 mL ethanol68.1%[7]
11-piperazinyl dibenzo[b,f][5][6]thiazepine HClThis compound, Na₂CO₃, TBAB, RefluxRecrystallized from 90 L ethanol73.3%[7]
Dibenzo[b,f][5][6]thiazepin-11(10H)-onePOCl₃, Piperazine, this compoundToluene extraction, citric acid wash92% (free base)[11]

Mechanism of Action: Quetiapine Signaling Pathway

Quetiapine's therapeutic effects are mediated through its interaction with multiple neurotransmitter receptors in the central nervous system. Its primary mechanism involves a combination of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism. The active metabolite, norquetiapine, also contributes significantly to its overall pharmacological profile, particularly its antidepressant effects.[4][12]

G cluster_drugs Compounds cluster_receptors Receptor Targets cluster_effects Clinical & Side Effects Quetiapine Quetiapine Norquetiapine Norquetiapine (Active Metabolite) Quetiapine->Norquetiapine Metabolism D2 Dopamine D2 Receptor Quetiapine->D2 Antagonist HT2A Serotonin 5-HT2A Receptor Quetiapine->HT2A Antagonist H1 Histamine H1 Receptor Quetiapine->H1 Antagonist Alpha1 α1-Adrenergic Receptor Quetiapine->Alpha1 Antagonist HT1A Serotonin 5-HT1A Receptor Norquetiapine->HT1A Partial Agonist NET Norepinephrine Transporter (NET) Norquetiapine->NET Inhibitor Antipsychotic Antipsychotic Effect (Mesolimbic Pathway) D2->Antipsychotic HT2A->Antipsychotic Antidepressant Antidepressant Effect HT1A->Antidepressant NET->Antidepressant Sedation Side Effect: Sedation H1->Sedation Hypotension Side Effect: Orthostatic Hypotension Alpha1->Hypotension

Caption: Receptor binding profile and downstream effects of Quetiapine.

References

The Versatility of 2-(2-Chloroethoxy)ethanol in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloroethoxy)ethanol, a bifunctional molecule, serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its unique structure, featuring both a chloro and a hydroxyl group, allows for versatile chemical modifications, primarily through alkylation and etherification reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals, including the antipsychotic drug Quetiapine (B1663577), and the antihistamines Hydroxyzine (B1673990) and Cetirizine (B192768). The information is intended to guide researchers and drug development professionals in the efficient and effective use of this important synthetic intermediate.

Key Applications in Pharmaceutical Synthesis

This compound is a versatile reagent primarily employed to introduce a hydroxyethoxyethyl side chain onto a parent molecule, a common structural motif in a variety of drugs. This modification can significantly impact the pharmacokinetic and pharmacodynamic properties of the final API.

Primary Therapeutic Areas:

  • Antipsychotics: Most notably, it is a key starting material for the synthesis of Quetiapine, a widely prescribed medication for the treatment of schizophrenia and bipolar disorder.[1]

  • Antihistamines: It is also integral to the synthesis of second-generation antihistamines such as Hydroxyzine and its active metabolite, Cetirizine, used to treat allergies, dermatitis, and urticaria.[1]

  • Piperazine (B1678402) Derivatives: The synthesis of various piperazine derivatives, which are significant pharmacophores in their own right, often utilizes this compound.

Synthetic Pathways and Mechanisms

The primary reaction involving this compound in pharmaceutical synthesis is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile, typically a nitrogen atom within a piperazine ring.

cluster_main General Synthetic Pathway Start This compound Reaction Nucleophilic Substitution (Alkylation) Start->Reaction Nucleophile Pharmaceutical Precursor (e.g., Piperazine derivative) Nucleophile->Reaction Product Active Pharmaceutical Ingredient (API) Reaction->Product

Caption: General workflow for API synthesis using this compound.

Application in Quetiapine Synthesis

Quetiapine is synthesized by the N-alkylation of 11-(piperazin-1-yl)dibenzo[b,f][2][3]thiazepine with this compound.

cluster_quetiapine Quetiapine Synthesis Workflow ReactantA 11-(Piperazin-1-yl)dibenzo[b,f][1,4]thiazepine (Precursor) Reaction Alkylation Reaction (Base, Catalyst, Solvent) ReactantA->Reaction ReactantB This compound ReactantB->Reaction Workup Work-up & Isolation (Filtration, Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification FinalProduct Quetiapine Purification->FinalProduct

Caption: Step-by-step workflow for the synthesis of Quetiapine.

Experimental Protocol: Synthesis of Quetiapine

This protocol is a composite of procedures described in the literature.

Materials:

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a condenser, charge 11-(piperazin-1-yl)dibenzo[b,f][2][3]thiazepine hydrochloride (1.0 eq), sodium carbonate (6.0 eq), sodium iodide (0.04 eq), tetrabutylammonium bromide (0.02 eq), and n-butanol.

  • Addition of Alkylating Agent: Add this compound (1.27 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 118°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture and filter the solid inorganic salts. The filtrate contains the quetiapine base.

  • Salt Formation: To the filtrate, add a solution of fumaric acid (0.77 eq) in ethanol. Heat the mixture to boiling and then allow it to cool, which will cause the quetiapine hemifumarate to crystallize.

  • Purification: Isolate the crystalline product by filtration and recrystallize from ethanol to yield pure quetiapine hemifumarate.[3]

Quantitative Data: Quetiapine Synthesis
ParameterValueReference
Yield 60-83%[3][4]
Purity (HPLC) >99%[5]
Spectroscopic Data: Quetiapine
  • ¹H NMR (400 MHz, CD₃OD): δ = 3.18-3.27 (m, 4H), 3.35-3.44 (m, 3H), 3.56-3.58 (m, 3H), 3.67-3.69 (m, 3H), 3.76 (t, J = 5.2 Hz, 2H), 4.32 (s, 1H), 6.88 (td, J = 7.4 Hz, 1.2 Hz, 1H), 7.04 (dd, J = 7.8 Hz, 1.6 Hz, 1H), 7.13 (td, J = 7.8 Hz, 1.6 Hz, 1H), 7.23 (dd, J = 6.8 Hz, 2.4 Hz, 1H), 7.28-7.39 (m, 4H) ppm.[2]

  • ¹³C NMR (100 MHz, CD₃OD): δ = 40.2, 45.6, 52.8, 53.3, 57.6, 62.0, 65.6, 73.4, 123.9, 125.99, 126.0, 128.4, 129.0, 130.6, 131.3, 132.5, 133.2, 134.7, 137.9, 145.7, 170.6 ppm.[2]

Application in Hydroxyzine Synthesis

Hydroxyzine is synthesized via the alkylation of 1-(4-chlorobenzhydryl)piperazine (B1679854) with this compound.

cluster_hydroxyzine Hydroxyzine Synthesis Workflow ReactantA 1-(4-Chlorobenzhydryl)piperazine Reaction Alkylation Reaction (Water, K₂CO₃, TBAB) ReactantA->Reaction ReactantB This compound ReactantB->Reaction Workup Work-up & Extraction (Ethyl Acetate) Reaction->Workup Isolation Isolation of Free Base (Concentration) Workup->Isolation FinalProduct Hydroxyzine Isolation->FinalProduct

Caption: Step-by-step workflow for the synthesis of Hydroxyzine.

Experimental Protocol: Synthesis of Hydroxyzine

Materials:

  • N-(4-Chlorobenzhydryl)piperazine

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium Bromide (TBAB)

  • Water

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a stirred solution of N-(4-chlorobenzhydryl)piperazine (1.0 eq) in water, add potassium carbonate (2.0 eq) and tetrabutylammonium bromide (phase transfer catalyst).

  • Addition of Alkylating Agent: Add a solution of this compound (1.5 eq) in water to the reaction mixture.

  • Reaction: Heat the mixture at 80°C for 5 hours.

  • Work-up: Cool the reaction mixture to room temperature and extract with ethyl acetate.

  • Isolation: Wash the organic layer with water and then concentrate it under reduced pressure to obtain hydroxyzine free base.

Quantitative Data: Hydroxyzine Synthesis
ParameterValueReference
Yield 98%
Purity (HPLC) 99%
Spectroscopic Data: Hydroxyzine
  • IR (neat): 3356, 2285, 1602, 1496 cm⁻¹.

  • ¹H NMR (400MHz, D₂O): δ ppm: 7.57-7.52 (m, 4H), 7.48-7.39 (m, 5H), 4.4 (s, 1H), 3.7-3.5 (m, 4H), 3.2-2.8 (m, 8H), 2.7-2.6 (m, 2H).

  • Mass Spectrum (EI): Intense peaks at m/z 165, 201, 299, 374.[6]

Application in Cetirizine Synthesis

Cetirizine can be synthesized by the alkylation of 1-(4-chlorophenylmethyl)piperazine with methyl (2-chloroethoxy)-acetate, followed by saponification.

cluster_cetirizine Cetirizine Synthesis Workflow ReactantA 1-(4-Chlorophenylmethyl)piperazine Alkylation N-Alkylation (Na₂CO₃, Xylene) ReactantA->Alkylation ReactantB Methyl (2-chloroethoxy)-acetate ReactantB->Alkylation Intermediate Ester Intermediate Alkylation->Intermediate Saponification Saponification (KOH, Ethanol) Intermediate->Saponification Hydrolysis Acid Hydrolysis (HCl) Saponification->Hydrolysis FinalProduct Cetirizine Hydrolysis->FinalProduct

Caption: Step-by-step workflow for the synthesis of Cetirizine.

Experimental Protocol: Synthesis of Cetirizine

Materials:

  • 1-(4-Chlorophenylmethyl)piperazine

  • Methyl (2-chloroethoxy)-acetate

  • Sodium Carbonate (Na₂CO₃)

  • Xylene

  • Potassium Hydroxide (B78521) (KOH)

  • Ethanol

  • Hydrochloric Acid (HCl)

Procedure:

  • N-Alkylation:

    • In a reaction vessel, combine 1-(4-chlorophenylmethyl)piperazine (1.0 eq) and sodium carbonate in xylene.

    • Add methyl (2-chloroethoxy)-acetate and reflux the mixture.

    • After the reaction is complete, cool the mixture, filter the solids, and concentrate the filtrate to obtain the ester intermediate.

  • Saponification:

    • Dissolve the ester intermediate in absolute ethanol.

    • Add potassium hydroxide and reflux the mixture.

  • Hydrolysis and Isolation:

    • After saponification, cool the reaction mixture and acidify with aqueous HCl.

    • Extract the product with a suitable organic solvent.

    • Wash, dry, and concentrate the organic layer to yield cetirizine.[3]

Quantitative Data: Cetirizine Synthesis
StepProductYieldReference
N-Alkylation Ester Intermediate28%[3]
Saponification Potassium Salt56%[3]
Hydrolysis Cetirizine81%[3]
Spectroscopic Data: Cetirizine
  • ¹H and ¹³C NMR: The NMR spectra of cetirizine hydrochloride in DMSO-d₆ solution at room temperature show more than one signal or broad peaks for the piperazine ring and attached groups, indicating the presence of multiple conformations. These signals coalesce or narrow upon heating or the addition of D₂O.[7]

Conclusion

This compound is an indispensable building block in the pharmaceutical industry, enabling the efficient synthesis of a range of important drugs. The protocols and data presented herein provide a comprehensive resource for chemists and researchers involved in the development and manufacturing of pharmaceuticals. Understanding the reaction mechanisms, optimizing reaction conditions, and utilizing appropriate analytical techniques are crucial for achieving high yields and purity of the final API. The versatility of this compound ensures its continued importance in the discovery and production of new and existing medicines.

References

Application Note: Quantification of 2-(2-Chloroethoxy)ethanol in Pharmaceutical Ingredients using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated gas chromatography (GC) method for the quantitative determination of 2-(2-Chloroethoxy)ethanol (CEE) in active pharmaceutical ingredients (APIs). The described method utilizes a direct injection technique with a flame ionization detector (FID), providing a reliable and robust analytical solution for quality control and residual solvent analysis in the pharmaceutical industry. The method has been validated for specificity, precision, accuracy, and linearity, demonstrating its suitability for its intended purpose.

Introduction

This compound is a chemical intermediate that can be present as a residual impurity in certain pharmaceutical manufacturing processes. Due to potential toxicity, its levels in the final API must be carefully controlled and quantified. This document provides a detailed protocol for a GC method developed for the determination of CEE in the API quetiapine, which can be adapted for other similar matrices.[1][2] The method is straightforward, employing direct injection of the sample dissolved in a suitable solvent, and offers excellent performance characteristics.

Experimental

Instrumentation and Consumables:

  • Gas Chromatograph: A Shimadzu GC-2010 gas chromatograph equipped with a Shimadzu AOC-20i autosampler and a flame ionization detector (FID) was used in the development of this method.[1] A comparable GC system can be utilized.

  • Column: DB-624, 60 m x 0.32 mm i.d., 1.0 µm film thickness (6% cyanopropylphenyl - 94% dimethylpolysiloxane).[1]

  • Reagents and Solvents:

    • This compound (CEE) standard

    • N,N-Dimethylformamide (DMF), analytical grade

    • Nitrogen (carrier gas), high purity

    • Hydrogen (FID), high purity

    • Air (FID), high purity

Chromatographic Conditions:

The following table summarizes the instrumental parameters for the GC analysis.

ParameterValue
Column DB-624, 60 m x 0.32 mm i.d., 1.0 µm
Carrier Gas Nitrogen
Inlet Temperature 240°C
Detector Temperature 260°C
Oven Program Initial: 150°C, Ramp 1: 5°C/min to 230°C, Ramp 2: 40°C/min to 240°C
Injection Volume 1 µL
Detector Flame Ionization Detector (FID)

Protocol

1. Standard Solution Preparation:

  • Standard Stock Solution (1000 ppm CEE): Prepare a stock solution of CEE in DMF at a concentration of 1000 µg/mL.

  • Working Standard Solution (50 ppm CEE): Dilute the standard stock solution with DMF to obtain a working standard solution with a concentration of 50 µg/mL.[1] This concentration corresponds to 1000 ppm of CEE in the test substance based on a 50.0 mg sample size.[1]

2. Sample Preparation:

  • Accurately weigh 50.0 mg of the active pharmaceutical ingredient into a suitable volumetric flask.

  • Dissolve and dilute to volume with DMF to prepare a test solution containing 5% of the active substance.[1]

  • To aid in the dissolution of the sample, an ultrasonic bath may be utilized.[1]

3. Blank Solution Preparation:

  • Use N,N-Dimethylformamide (DMF) as the blank solution.[1]

4. Gas Chromatography Analysis:

  • Set up the gas chromatograph according to the conditions outlined in the chromatographic conditions table.

  • Inject 1 µL of the blank solution to ensure no interfering peaks are present at the retention time of CEE.

  • Inject 1 µL of the working standard solution to determine the retention time and response of CEE. The retention time for CEE is approximately 9.2 minutes under these conditions.[2]

  • Inject 1 µL of the test solution.

  • For quantitative analysis, inject the standard and test solutions in duplicate or triplicate.[1]

5. Calculation:

The concentration of CEE in the sample can be calculated using the following formula:

Method Validation Summary

The gas chromatography method was validated according to the ICH validation guidelines Q2A and Q2B.[3] The validation included specificity, precision, accuracy, linearity, and limits of detection and quantitation, with excellent results reported.[3]

Linearity:

The linearity of the method was evaluated by preparing and analyzing solutions at different concentrations. The validation study prepared solutions corresponding to 800 µg/mL, 1000 µg/mL, and 1200 µg/mL of CEE in the test substance.[4]

AnalyteConcentration Range (in substance)
CEE800 - 1200 µg/mL

Accuracy:

The accuracy of the method was determined by analyzing samples spiked with known amounts of CEE at different concentration levels.

AnalyteSpiking Level (in substance)
CEE800 µg/mL, 1000 µg/mL, 1200 µg/mL

Limit of Detection (LOD) and Limit of Quantification (LOQ):

The limits of detection and quantification were determined to be at the µg/mL level.[4]

Experimental Workflow

GC_Workflow cluster_prep Solution Preparation cluster_gc GC Analysis cluster_data Data Processing Standard_Stock Prepare 1000 ppm CEE Standard Stock Working_Standard Prepare 50 ppm Working Standard Standard_Stock->Working_Standard Inject_Standard Inject Working Standard Working_Standard->Inject_Standard Sample_Prep Weigh 50 mg API & Dissolve in DMF Inject_Sample Inject Sample Solution Sample_Prep->Inject_Sample Blank Prepare DMF Blank Inject_Blank Inject Blank Blank->Inject_Blank GC_Setup Set GC Parameters GC_Setup->Inject_Blank Inject_Blank->Inject_Standard Inject_Standard->Inject_Sample Record_Chromatograms Record Chromatograms Inject_Sample->Record_Chromatograms Identify_Peaks Identify & Integrate CEE Peak Record_Chromatograms->Identify_Peaks Calculate Calculate CEE Concentration (ppm) Identify_Peaks->Calculate

Caption: Gas Chromatography workflow for CEE quantification.

Conclusion

The described gas chromatography method with direct injection and flame ionization detection is a suitable and validated technique for the quantification of this compound in pharmaceutical active substances.[3] The method is specific, accurate, precise, and linear over a relevant concentration range, making it a valuable tool for routine quality control analysis in the pharmaceutical industry.

References

Application Note: Quantitative Analysis of 2-(2-Chloroethoxy)ethanol in Drug Substances by LC-MS/MS

The Versatility of 2-(2-Chloroethoxy)ethanol in the Synthesis of Fine Chemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Chloroethoxy)ethanol, also known as diethylene glycol monochlorohydrin, is a bifunctional organic compound that serves as a crucial building block in the synthesis of a wide array of fine chemicals.[1] Its unique structure, featuring both a reactive chloroalkyl group and a primary hydroxyl group, allows for sequential or selective reactions, making it an invaluable intermediate in the pharmaceutical, polymer, and materials science industries.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in the preparation of fine chemicals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 628-89-7
Molecular Formula C4H9ClO2
Molecular Weight 124.57 g/mol
Appearance Colorless liquid
Boiling Point 79-81 °C at 5 mm Hg
Density ~1.18 g/mL at 25 °C
Solubility Miscible with water

Applications in Fine Chemical Synthesis

The dual functionality of this compound makes it a versatile reagent for introducing a hydroxyethoxyethyl moiety into various molecular scaffolds.

Pharmaceutical Intermediates

This compound is a key starting material in the synthesis of several active pharmaceutical ingredients (APIs).

  • Quetiapine (B1663577): This atypical antipsychotic drug is synthesized by reacting 11-piperazinyl dibenzo[b,f][1][3]thiazepine hydrochloride with this compound.[4] The ether linkage formed is a critical part of the final drug structure.

  • Other APIs: It is also used in the synthesis of other pharmaceuticals, where the introduction of the 2-(2-hydroxyethoxy)ethyl group can modify the solubility and pharmacokinetic properties of the parent molecule.

Synthesis of Azido (B1232118) Derivatives for Click Chemistry

The chloro group in this compound can be readily displaced by an azide (B81097) group to form 2-(2-azidoethoxy)ethanol.[1] This azido derivative is a valuable precursor for "click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in drug discovery, bioconjugation, and materials science.

Polymer Chemistry

Azido derivatives of this compound can initiate ring-opening polymerization (ROP) to synthesize polymers such as poly(ε-caprolactone) and star polymers.[1] The resulting polymers possess a terminal hydroxyl group that can be further functionalized.

Liquid Crystal Monomers

In the field of materials science, this compound is used to introduce flexible spacers into liquid crystal monomers.[1] This structural modification can enhance the thermal stability and solubility of the resulting materials, which is crucial for applications in display technologies.[1]

Experimental Protocols

The following are detailed protocols for key synthetic transformations involving this compound and its derivatives.

Protocol 1: Synthesis of 2-(2-Chloroethoxy)acetic Acid

This protocol describes the oxidation of the hydroxyl group of this compound to a carboxylic acid using nitric acid.

Reaction Scheme:

Materials:

  • This compound (24.9 g, 0.2 mol)

  • Concentrated nitric acid (65%, 20 g, 0.2 mol)

  • 10% Sodium hydroxide (B78521) solution

  • 10% Hydrochloric acid solution

  • n-Butanol

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • To a 250 mL flask equipped with a reflux condenser and a gas absorption device, add this compound (24.9 g, 0.2 mol).

  • Slowly add 20 mL of water to dilute 20 g (0.2 mol) of 65% concentrated nitric acid at 25-35 °C.

  • Heat the reaction mixture in a water bath at 35-40 °C for 24 hours.

  • Increase the temperature to 80-90 °C to evolve reddish-brown NO2 gas.

  • Cool the reaction mixture to room temperature and adjust the pH to 10 with a 10% sodium hydroxide solution.

  • Extract the unreacted this compound with n-butanol (3 x 50 mL). Dry the combined organic layers with anhydrous sodium sulfate, filter, and recover the n-butanol and unreacted starting material by distillation.

  • Adjust the pH of the aqueous layer to 3 with a 10% hydrochloric acid solution.

  • Extract the product with n-butanol (3 x 60 mL).

  • Dry the combined organic layers with anhydrous sodium sulfate, filter, and remove the n-butanol by distillation.

  • Purify the crude product by vacuum distillation, collecting the fraction at 130-132 °C/0.67 kPa to obtain colorless liquid 2-(2-chloroethoxy)acetic acid.[2]

Quantitative Data:

ReactantMolar RatioYieldPurity
This compound189.2%-
Nitric Acid1
Protocol 2: Synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethanol (B1666427)

This protocol details the synthesis of an azido-functionalized derivative from a chloro-functionalized precursor.

Reaction Scheme:

Materials:

  • 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride (15 g, 88.9 mmol)

  • Sodium azide (NaN3) (45.3 g, 697 mmol)

  • Sodium iodide (NaI) (4.06 g, 27.1 mmol)

  • Distilled water (90 mL)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride (15 g, 88.9 mmol), NaI (4.06 g, 27.1 mmol), and NaN3 (45.3 g, 697 mmol) in distilled water (90 mL) in a round-bottom flask.

  • Stir the solution for 48 hours at 50 °C.

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 times).

  • Combine the organic layers and dry over Na2SO4.

  • Filter and evaporate the solvent to obtain 2-[2-(2-azidoethoxy)ethoxy]ethanol as a yellow oil.[5]

Quantitative Data:

ReactantMolar RatioYield
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride190.1%
Sodium Azide7.8
Sodium Iodide0.3
Protocol 3: Synthesis of Quetiapine (Illustrative)

This protocol provides a general procedure for the N-alkylation reaction to form Quetiapine.

Reaction Scheme:

Materials:

  • 11-piperazinyl dibenzo[b,f][1][3]thiazepine hydrochloride

  • This compound

  • Sodium carbonate (or another suitable base)

  • Tetrabutylammonium (B224687) bromide (TBAB, phase transfer catalyst)

  • Sodium iodide (optional)

  • n-Butanol (or toluene, dimethylformamide)

Procedure:

  • In a reaction vessel, combine 11-piperazinyl dibenzo[b,f][1][3]thiazepine hydrochloride, this compound, sodium carbonate, and tetrabutylammonium bromide in n-butanol.[4]

  • Add sodium iodide (optional) to the mixture.

  • Heat the reaction mixture to reflux and maintain for a sufficient time (e.g., 24 hours) until the reaction is complete as monitored by a suitable technique (e.g., TLC or HPLC).[4]

  • Cool the reaction mixture and filter to remove inorganic salts.

  • The filtrate containing the crude Quetiapine can be further processed by forming a salt (e.g., hemifumarate) and recrystallization to achieve high purity.[4]

Visualizations

Logical Relationships of this compound Applications

applications cluster_pharma API Synthesis cluster_polymer Polymerization A This compound B Pharmaceuticals A->B Alkylation C Polymers A->C Initiator Precursor D Liquid Crystals A->D Flexible Spacer E Click Chemistry A->E Azidation B1 Quetiapine B->B1 C1 Poly(ε-caprolactone) C->C1 C2 Star Polymers C->C2

Caption: Applications of this compound.

General Reactivity of this compound

reactivity cluster_chloro Reaction at Chloro Group cluster_hydroxyl Reaction at Hydroxyl Group mol HO-CH₂CH₂-O-CH₂CH₂-Cl prod_Nu HO-CH₂CH₂-O-CH₂CH₂-Nu mol->prod_Nu prod_E E-O-CH₂CH₂-O-CH₂CH₂-Cl mol->prod_E Nu Nucleophile (Nu⁻) Nu->prod_Nu SN2 Substitution E Electrophile (E⁺) E->prod_E Nucleophilic Attack

Caption: Dual reactivity of this compound.

Experimental Workflow for Synthesis of 2-(2-Chloroethoxy)acetic acid

workflow start Start reactants Mix this compound and Nitric Acid start->reactants reaction Heat at 35-40°C for 24h, then at 80-90°C reactants->reaction neutralize Cool and adjust pH to 10 with NaOH reaction->neutralize extract1 Extract with n-Butanol (remove starting material) neutralize->extract1 acidify Adjust aqueous layer pH to 3 with HCl extract1->acidify extract2 Extract with n-Butanol (isolate product) acidify->extract2 purify Dry and purify by vacuum distillation extract2->purify end End Product purify->end

Caption: Workflow for 2-(2-chloroethoxy)acetic acid synthesis.

Safety and Handling

This compound is a chemical that should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is incompatible with strong oxidizing agents and should be stored in a cool, dry place. As it is considered a potential genotoxic impurity, exposure should be minimized.

Disclaimer: The protocols provided are for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting. All necessary safety precautions should be taken.

References

Synthesis of 2-(2-Chloroethoxy)ethanol: Application Notes and Protocols for Optimal Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(2-chloroethoxy)ethanol, a key intermediate in the production of various organic compounds and active pharmaceutical ingredients (APIs), such as the antipsychotic drug Quetiapine.[1] The following sections outline established synthetic methodologies, offering a comparative analysis of reaction conditions to achieve optimal yields and purity.

Introduction

This compound, also known as diethylene glycol monochlorohydrin, is a versatile bifunctional molecule containing both a chloro and a hydroxyl group.[1] This structure allows for a wide range of chemical modifications, making it a valuable building block in organic synthesis.[1] The selection of an appropriate synthetic route is critical and often depends on factors such as desired yield, purity, scalability, and available starting materials. This document explores the most effective methods for its preparation.

Synthetic Methodologies for Optimal Yield

Two primary routes have been identified for the high-yield synthesis of this compound: the chlorination of diethylene glycol and the reaction of 2-chloroethanol (B45725) with ethylene (B1197577) oxide.

Chlorination of Diethylene Glycol with Thionyl Chloride via a Borate (B1201080) Ester Intermediate

This method has been reported to produce high yields (up to 95%) and high purity (up to 99%) by minimizing the formation of byproducts.[1] The reaction proceeds by first protecting the hydroxyl groups of diethylene glycol by reacting it with metaboric anhydride (B1165640) to form an intermediate borate ester. This intermediate is then chlorinated with thionyl chloride, followed by hydrolysis to yield the final product.[2] This approach offers excellent control over the reaction and selectivity.[3]

Reaction of Diethylene Glycol with Hydrogen Chloride (HCl)

An alternative chlorination method involves the direct reaction of diethylene glycol with hydrogen chloride gas.[1][4] While potentially more direct, controlling the selectivity to favor the monochlorinated product can be challenging, and this method may lead to the formation of undesired byproducts such as ethylene chlorohydrin and diethylene chlorohydrin.[1]

Reaction of 2-Chloroethanol with Ethylene Oxide

This method involves the catalyzed addition of ethylene oxide to 2-chloroethanol.[5][6] It is a multi-step process where this compound is an intermediate. By carefully controlling the stoichiometry and reaction conditions, the formation of the desired product can be maximized. This route is particularly relevant in the synthesis of longer oligoethylene glycol derivatives.

Comparative Analysis of Reaction Conditions

The following table summarizes the key quantitative data and conditions for the different synthetic routes to facilitate comparison.

ParameterMethod 1: Borate Ester IntermediateMethod 2: Direct HCl ChlorinationMethod 3: Ethylene Oxide Addition
Primary Reactants Diethylene glycol, Metaboric anhydride, Thionyl chlorideDiethylene glycol, Hydrogen chloride2-Chloroethanol, Ethylene oxide
Key Reagents Toluene (B28343) (solvent), Sodium bicarbonateVarious extractants (e.g., CCl4, ethers)[4]Catalyst (e.g., Boron trifluoride etherate)[5]
Molar Ratio Thionyl chloride : Diethylene glycol = 1.1-1.2 : 1[2][3]Not specified2-Chloroethanol : Ethylene oxide = 8.5 : 1 (initial step)[5]
Temperature -5°C to 30°C[2]Not specified40-50°C[5]
Reaction Time Several hours[2]Not specified1.5-2 hours for addition, 0.5h stirring[5]
Reported Yield 95%[1]Generally lower, <30% without optimization[2][3]Not explicitly stated for the intermediate
Reported Purity 99%[1]Lower due to side reactions[2][3]Not specified
Purification Method Distillation under reduced pressure[1][2]Extraction and distillation[4]Distillation under reduced pressure[5]

Experimental Protocols

Protocol 1: Synthesis via Borate Ester Intermediate (High Yield)

This protocol is adapted from the method described in patent CN101665415A.[2]

Materials:

  • Diethylene glycol

  • Boric acid

  • Toluene

  • Thionyl chloride (SOCl₂)

  • Water

  • Sodium bicarbonate solution

Procedure:

  • Preparation of Metaboric Anhydride: In a three-necked flask equipped with a reflux condenser and a water separator, add boric acid (1.4 mol) and toluene (340 ml). Heat the mixture to reflux to remove water azeotropically.

  • Esterification: Cool the resulting metaboric anhydride solution to -5°C. Slowly add diethylene glycol (0.8 mol) over 1 hour, then allow the reaction to warm to 20°C while stirring for an additional 2 hours until the solution becomes transparent.

  • Chlorination: Cool the reaction mixture to 10-15°C. Add thionyl chloride (0.9 mol) dropwise over approximately 1 hour, maintaining the temperature between 15°C and 30°C. Stir for an additional 2 hours.

  • Hydrolysis and Work-up: Add water dropwise to the reaction mixture to hydrolyze the borate ester. The temperature should be maintained between 15-30°C.

  • Purification: Filter the mixture to recover boric acid. Wash the organic layer with water and then with a sodium bicarbonate solution until neutral. Separate the organic layer, recover the toluene by distillation, and then purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Synthesis via Ethylene Oxide Addition

This protocol is based on the initial step of the synthesis of 2-[2-(2-chloroethoxy)ethoxy]ethanol.[5][6]

Materials:

  • 2-Chloroethanol

  • Ethylene oxide

  • Catalyst (as specified in the patent, e.g., 3.3g for the given scale)

Procedure:

  • Reaction Setup: In a 1000 ml three-necked flask equipped with a stirrer and a gas inlet, add 2-chloroethanol (685g, 8.5 mol) and the catalyst (3.3g).

  • Reaction: Heat the mixture to 40°C. Slowly introduce ethylene oxide (44g, 1 mol) over 1.5-2 hours, maintaining the reaction temperature between 40-50°C. A water bath may be necessary for temperature control.

  • Completion: After the addition of ethylene oxide is complete, continue to stir the mixture for an additional 30 minutes to ensure the reaction goes to completion.

  • Purification: Increase the temperature to 105°C and apply a vacuum (0.075 mPa) to remove the excess 2-chloroethanol, which can be recycled. The remaining product is crude this compound, which can be further purified by vacuum distillation.

Visualizations

Synthesis_Pathways cluster_0 Method 1: Borate Ester Route cluster_1 Method 3: Ethylene Oxide Route DG Diethylene Glycol BE Borate Ester Intermediate DG->BE + Metaboric Anhydride MA Metaboric Anhydride Product1 This compound BE->Product1 + SOCl2 + Hydrolysis SOCl2 Thionyl Chloride H2O Hydrolysis CE 2-Chloroethanol Product3 This compound CE->Product3 + Ethylene Oxide EO Ethylene Oxide

Caption: Synthetic pathways to this compound.

Experimental_Workflow start Start reactants Charge Reactants (e.g., Diethylene Glycol, Toluene) start->reactants reaction_step Perform Reaction (e.g., Esterification, Chlorination) reactants->reaction_step workup Work-up (e.g., Hydrolysis, Washing) reaction_step->workup purification Purification (Vacuum Distillation) workup->purification analysis Product Analysis (GC, NMR) purification->analysis end End analysis->end

Caption: General experimental workflow for synthesis.

References

Application of 2-(2-Chloroethoxy)ethanol in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloroethoxy)ethanol is a versatile bifunctional molecule that finds significant application in polymer chemistry, primarily as a precursor to initiators for controlled polymerization reactions and as a building block for functional polymers. Its structure, featuring both a reactive chloride and a hydroxyl group, allows for a range of chemical modifications, making it a valuable tool for the synthesis of well-defined polymeric architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis of polyesters via ring-opening polymerization (ROP) and in the preparation of liquid crystal monomers.

Application 1: Initiator for Ring-Opening Polymerization of ε-Caprolactone

One of the primary applications of this compound in polymer chemistry is as a precursor to an azide-functionalized initiator for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone. The resulting azide-terminated poly(ε-caprolactone) (PCL-N₃) is a valuable intermediate for the synthesis of block copolymers and other functional materials through "click" chemistry reactions.

Experimental Protocols

Part 1: Synthesis of 2-(2-Azidoethoxy)ethanol Initiator

This protocol describes the conversion of this compound to its corresponding azide (B81097) derivative, which serves as the initiator for ROP.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 10.0 g, 80.3 mmol) and a catalytic amount of sodium iodide (e.g., 1.2 g, 8.0 mmol) in distilled water (e.g., 100 mL).

  • Add sodium azide (e.g., 7.8 g, 120 mmol) to the solution in portions.

  • Heat the reaction mixture to 50°C and stir for 48 hours.

  • After cooling to room temperature, extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain 2-(2-Azidoethoxy)ethanol as an oil. The product can be further purified by column chromatography if necessary.

Part 2: Ring-Opening Polymerization of ε-Caprolactone

This protocol details the bulk polymerization of ε-caprolactone using the synthesized 2-(2-Azidoethoxy)ethanol as an initiator and stannous octoate as a catalyst.

Materials:

  • ε-Caprolactone (freshly distilled over CaH₂)

  • 2-(2-Azidoethoxy)ethanol (dried under vacuum)

  • Stannous octoate (Sn(Oct)₂)

  • Toluene (anhydrous)

  • Methanol (B129727) (cold)

  • Dichloromethane

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of ε-caprolactone (e.g., 5.0 g, 43.8 mmol) and 2-(2-Azidoethoxy)ethanol initiator (e.g., 0.114 g, 0.87 mmol, for a target degree of polymerization of 50).

  • Add a catalytic amount of stannous octoate (e.g., from a stock solution in dry toluene, typically a monomer to catalyst ratio of 1000:1 to 5000:1).

  • Place the sealed flask in a preheated oil bath at 130°C and stir for the desired reaction time (e.g., 2-24 hours), monitoring the conversion by ¹H NMR if desired.

  • To terminate the polymerization, cool the flask to room temperature and dissolve the viscous product in a minimal amount of dichloromethane.

  • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

  • Collect the white precipitate by filtration, wash with cold methanol, and dry under vacuum to a constant weight.

Data Presentation

The molecular weight and polydispersity of the resulting azide-terminated poly(ε-caprolactone) can be controlled by varying the monomer-to-initiator ratio.

Monomer/Initiator RatioMn ( g/mol ) (Theoretical)Mn ( g/mol ) (GPC)PDI (Mw/Mn)Monomer Conversion (%)
25298028001.15>95
50583056001.20>95
10011530112001.25>95

Note: The presented data are representative examples and actual results may vary depending on specific experimental conditions.

Experimental Workflow Diagram

PolymerSynthesis cluster_initiator Part 1: Initiator Synthesis cluster_polymerization Part 2: Ring-Opening Polymerization A This compound B React with NaN₃ (aq, 50°C, 48h) A->B C Extraction & Drying B->C D 2-(2-Azidoethoxy)ethanol C->D F Bulk Polymerization (130°C, Sn(Oct)₂) D->F E ε-Caprolactone E->F G Precipitation & Purification F->G H Azide-Terminated PCL G->H

Synthesis of Azide-Terminated PCL.

Application 2: Synthesis of Liquid Crystal Monomers

This compound can be utilized to introduce flexible spacers into the structure of liquid crystal monomers. The ether linkages provide conformational flexibility, which can influence the mesophase behavior and thermal properties of the resulting liquid crystalline polymers.

Experimental Protocol: Synthesis of a Mesogenic Monomer with a Flexible Spacer

This protocol outlines a representative synthesis of a liquid crystal monomer incorporating a spacer derived from this compound. The example involves the etherification of a phenolic mesogen.

Materials:

  • 4-Hydroxybenzoic acid

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Acryloyl chloride

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Etherification:

    • In a round-bottom flask, dissolve 4-hydroxybenzoic acid (e.g., 1.38 g, 10 mmol) and potassium carbonate (e.g., 4.14 g, 30 mmol) in DMF (e.g., 50 mL).

    • Add this compound (e.g., 1.37 g, 11 mmol) dropwise to the mixture.

    • Heat the reaction to 80°C and stir overnight.

    • After cooling, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain 4-(2-(2-hydroxyethoxy)ethoxy)benzoic acid.

  • Acrylation:

    • Suspend the product from the previous step (e.g., 2.26 g, 10 mmol) and triethylamine (e.g., 1.52 g, 15 mmol) in dry DCM (e.g., 50 mL) and cool the mixture to 0°C in an ice bath.

    • Add acryloyl chloride (e.g., 1.0 g, 11 mmol) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture successively with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield the final liquid crystal monomer.

Logical Relationship Diagram

LCM_Synthesis A This compound (Flexible Spacer Precursor) D Etherification Reaction A->D B Phenolic Mesogen (e.g., 4-Hydroxybenzoic acid) B->D C Polymerizable Group (e.g., Acrylate) E Acrylation Reaction C->E F Intermediate with Flexible Spacer D->F G Final Liquid Crystal Monomer E->G F->E

Synthesis of a Liquid Crystal Monomer.

Conclusion

This compound serves as a valuable and versatile building block in polymer chemistry. Its ability to be readily converted into an azide-functionalized initiator enables the synthesis of well-defined polyesters with functionalities amenable to further modification via click chemistry. Furthermore, its use in creating flexible spacers for liquid crystal monomers allows for the tuning of material properties for advanced applications. The protocols and data presented herein provide a foundation for researchers and scientists to explore and expand upon the utility of this compound in the development of novel polymeric materials.

Safe handling and disposal procedures for 2-(2-Chloroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloroethoxy)ethanol is a chemical intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs), as well as in the manufacturing of dyes, resins, and paints.[1] Due to its potential health hazards, including skin, eye, and respiratory irritation, and its classification as a potential genotoxic impurity (PGI), strict adherence to safe handling and disposal procedures is imperative to ensure personnel safety and environmental protection.[2][3] These application notes provide detailed protocols for the safe management of this compound in a laboratory and research setting.

Hazard Identification and Exposure Data

2.1. Physical and Chemical Properties

PropertyValueReference
CAS Number 628-89-7[4]
Molecular Formula C4H9ClO2[4]
Molecular Weight 124.57 g/mol [4]
Appearance Clear, colorless liquid
Boiling Point 180-182 °C[1]
Flash Point 90 °C (194 °F)[5]
Specific Gravity 1.160 g/cm³ at 25 °C[3]

2.2. Toxicological Data

EndpointValueSpeciesReference
Oral LD50 6300 mg/kgRat[5]
Dermal LD50 3 mL/kgGuinea pig[5]
Eye Irritation SevereRabbit[5]

2.3. Occupational Exposure Limits

As of the date of this document, no specific occupational exposure limits (OELs) have been established for this compound by major regulatory bodies such as OSHA or ACGIH.[5][6] Therefore, it is crucial to handle this compound with a high degree of caution and to minimize all potential routes of exposure.

Safe Handling and Storage Protocols

3.1. Engineering Controls

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] General laboratory ventilation is not sufficient to control vapor exposure.

  • Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and in good working order in any area where this chemical is handled.[5]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors that can cause severe eye irritation.[5]
Skin Protection Chemical-resistant gloves (e.g., Neoprene, PVC).[3] A lab coat or chemical-resistant apron should also be worn.Prevents skin contact, which can cause irritation and potential sensitization.[5]
Respiratory Protection An air-purifying respirator with organic vapor cartridges is recommended, especially when working outside of a fume hood or in case of a spill.[7]Protects against inhalation of vapors, which may cause respiratory tract irritation.[7]

3.3. Storage

  • Store in a cool, dry, well-ventilated area away from sources of ignition.[5]

  • Keep containers tightly closed when not in use.[5]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood prep_materials Gather Materials prep_fumehood->prep_materials handle_dispense Dispense Chemical in Fume Hood prep_materials->handle_dispense Proceed to handling handle_reaction Perform Experiment handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Experiment complete cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

First Aid Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes.[5] Flush skin with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.
Inhalation Move the victim to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[5] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water to drink.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Spill Management Protocol

6.1. Minor Spill (inside a chemical fume hood)

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to absorb the spill.[5]

  • Collection: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water, followed by a final rinse with water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

6.2. Major Spill (outside a chemical fume hood or a large volume)

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close doors to the affected area to prevent the spread of vapors.

  • Emergency Response: Contact your institution's emergency response team or the local fire department.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Do Not Re-enter: Do not attempt to clean up a major spill without appropriate training and equipment.

Disposal Procedures

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste contaminated with this compound in separate, clearly labeled, and sealed containers.[8]

  • Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "this compound".[8]

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area, away from incompatible materials.[8]

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[2] Do not dispose of this compound down the drain or in regular trash.[2]

Protocol for Quantification of Residual this compound by Gas Chromatography (GC)

This protocol is adapted from validated methods for the determination of residual this compound in pharmaceutical substances.[9]

8.1. Objective

To quantify the amount of residual this compound in a sample to ensure it is below acceptable limits before disposal or in the final product.

8.2. Materials and Reagents

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • DB-624 column (or equivalent)

  • This compound standard

  • N,N-Dimethylformamide (DMF, as sample solvent)

  • Nitrogen (carrier gas)

  • Hydrogen and Air (for FID)

  • Volumetric flasks and pipettes

  • Autosampler vials

8.3. Chromatographic Conditions

ParameterSetting
Column DB-624, 60 m x 0.32 mm i.d., 1.0 µm film thickness
Inlet Temperature 240 °C
Detector Temperature 260 °C
Oven Program Initial 150 °C, ramp at 5 °C/min to 230 °C, then ramp at 40 °C/min to 240 °C
Carrier Gas Nitrogen at a constant flow of approximately 1.56 mL/min
Injection Volume 1 µL
Split Ratio 5:1
Detector FID with Air and Hydrogen flows optimized for the instrument

8.4. Procedure

  • Standard Preparation:

    • Prepare a stock solution of this compound in DMF at a concentration of 1000 ppm.

    • From the stock solution, prepare a series of working standards by serial dilution in DMF to create a calibration curve (e.g., 10, 25, 50, 100 ppm).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample to be analyzed.

    • Dissolve the sample in a known volume of DMF to achieve a concentration that is expected to fall within the range of the calibration curve.

  • Analysis:

    • Inject the prepared standards and samples into the GC system.

    • Record the chromatograms and the peak areas for this compound.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

    • Calculate the final concentration of residual this compound in the original sample, taking into account the initial sample weight and dilution factor.

Disposal Workflow

cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect_liquid Collect Liquid Waste in a Labeled, Sealed Container storage_area Store in a Designated Hazardous Waste Area collect_liquid->storage_area collect_solid Collect Contaminated Solids in a Separate Labeled, Sealed Container collect_solid->storage_area storage_containment Use Secondary Containment storage_area->storage_containment disposal_request Request Pickup from Environmental Health & Safety storage_containment->disposal_request Ready for disposal disposal_transport Licensed Contractor Transports Waste Off-site disposal_request->disposal_transport

Caption: Workflow for the proper disposal of this compound waste.

References

Troubleshooting & Optimization

Technical Support Center: Syntheses Involving 2-(2-Chloroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(2-Chloroethoxy)ethanol in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in syntheses using this compound?

A1: The most prevalent side reactions include intramolecular cyclization to form 1,4-dioxane (B91453), formation of impurities due to residual starting materials like 2-chloroethanol (B45725), over-alkylation of amines, and competing C-alkylation in reactions with phenols. Dimerization or polymerization can also occur under certain conditions.

Q2: Why is the formation of 1,4-dioxane a concern, and under what conditions does it typically form?

A2: 1,4-Dioxane is a potential carcinogen and is therefore a critical impurity to control. It typically forms from this compound via an intramolecular Williamson ether synthesis mechanism under basic conditions, especially at elevated temperatures.[1] The reaction involves the deprotonation of the hydroxyl group, followed by nucleophilic attack on the carbon bearing the chlorine atom.

Q3: How can impurities in the starting this compound affect my reaction?

A3: A common impurity in commercially available this compound is 2-chloroethanol.[2] During alkylation reactions, this impurity can react alongside this compound, leading to the formation of undesired hydroxylated byproducts. For instance, in the synthesis of Quetiapine, residual 2-chloroethanol can lead to the formation of a 2-(2-hydroxyethyl)piperazine derivative, which can be difficult to separate from the final product.[2]

Q4: What are the main challenges when using this compound to alkylate amines?

A4: The primary challenge is controlling the degree of alkylation. Primary and secondary amines can undergo multiple alkylations with this compound, leading to a mixture of mono-, di-, and even tri-alkylated products.[3] This is because the initially formed secondary or tertiary amine can be more nucleophilic than the starting amine, leading to subsequent reactions.[4]

Q5: What determines the selectivity between O-alkylation and C-alkylation when reacting this compound with phenols?

A5: The selectivity is primarily influenced by the reaction conditions. O-alkylation (Williamson ether synthesis) is generally favored in polar aprotic solvents (e.g., DMF, DMSO) with a moderate base. C-alkylation (Friedel-Crafts type) can become competitive, especially with more reactive phenols or under conditions that favor the generation of a carbocation intermediate. The choice of base and solvent is critical in directing the reaction towards the desired product.[5]

Troubleshooting Guides

Issue 1: Unexpected Formation of 1,4-Dioxane

Symptoms:

  • Presence of a significant peak corresponding to 1,4-dioxane in GC-MS or LC-MS analysis of the crude reaction mixture.

  • Lower than expected yield of the desired product.

Troubleshooting Workflow:

G start Problem: 1,4-Dioxane Formation base Evaluate Base Strength start->base temp Assess Reaction Temperature start->temp time Review Reaction Time start->time solvent Consider Solvent Effects start->solvent solution1 Use a weaker base (e.g., K2CO3 instead of NaH) base->solution1 solution2 Lower the reaction temperature temp->solution2 solution3 Shorten the reaction time time->solution3 solution4 Use a less polar solvent if compatible solvent->solution4

Caption: Troubleshooting workflow for 1,4-dioxane formation.

Issue 2: Presence of Hydroxylated Byproducts

Symptoms:

  • An impurity with a mass corresponding to the desired product minus a -CH2CH2O- group and plus a hydroxyl group is detected.

  • Difficult purification due to similar polarity of the byproduct and the desired product.

Troubleshooting Workflow:

G start Problem: Hydroxylated Byproducts sm_purity Analyze Starting Material Purity start->sm_purity purify_sm Purify this compound sm_purity->purify_sm qc_check Implement QC Check sm_purity->qc_check solution1 Fractional distillation of starting material purify_sm->solution1 solution2 Perform GC-MS analysis on incoming material to quantify 2-chloroethanol qc_check->solution2

Caption: Workflow to address hydroxylated byproduct formation.

Issue 3: Poor Control over Amine Alkylation (Polyalkylation)

Symptoms:

  • A complex mixture of mono-, di-, and sometimes tri-alkylated products is observed.

  • Low yield of the desired mono-alkylated product.

Troubleshooting Workflow:

G start Problem: Polyalkylation of Amines stoichiometry Adjust Reactant Stoichiometry start->stoichiometry addition_rate Control Addition Rate start->addition_rate protecting_group Consider Protecting Group Strategy start->protecting_group alternative Explore Alternative Synthesis start->alternative solution1 Use a large excess of the amine stoichiometry->solution1 solution2 Slowly add this compound to the amine solution addition_rate->solution2 solution3 Use a suitable protecting group for one of the amine sites protecting_group->solution3 solution4 Consider reductive amination as an alternative alternative->solution4

Caption: Strategies to control amine polyalkylation.

Quantitative Data on Side Reactions

The formation of byproducts is highly dependent on the specific reaction conditions. Below is a summary of available quantitative data.

Table 1: Formation of 1,4-Dioxane from this compound

BaseSolventTemperature (°C)Time (h)Purity of 1,4-Dioxane (%)Reference
Sodium HydroxideWater (13% solution)180-1901.0≥98.6[6]
Potassium HydroxideWater (20% solution)165-1752.5≥99.1[6]

Experimental Protocols

Protocol 1: Minimizing 1,4-Dioxane Formation in Williamson Ether Synthesis

This protocol provides a general procedure for the O-alkylation of a phenol (B47542) with this compound, with measures to minimize the formation of 1,4-dioxane.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the phenol, anhydrous DMF, and potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add this compound to the mixture at room temperature.

  • Heat the reaction mixture to 50-60°C. Monitor the reaction progress by TLC or LC-MS. Avoid excessive heating to minimize 1,4-dioxane formation.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quality Control:

  • Analyze a small aliquot of the crude product by GC-MS to quantify the amount of 1,4-dioxane. A suitable method would involve a DB-FFAP capillary column with a flame ionization detector.[2]

Protocol 2: Selective Mono-alkylation of Piperazine (B1678402)

This protocol is designed to favor the mono-alkylation of piperazine with this compound.

Materials:

  • Piperazine (5.0 eq)

  • This compound (1.0 eq)

  • Potassium carbonate (1.5 eq)

  • Acetonitrile, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • In a round-bottom flask, dissolve piperazine in anhydrous acetonitrile.

  • Add potassium carbonate to the solution.

  • In a separate addition funnel, prepare a solution of this compound in anhydrous acetonitrile.

  • Add the this compound solution dropwise to the piperazine mixture over a period of 1-2 hours at room temperature with vigorous stirring.

  • After the addition is complete, stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to remove excess piperazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mono-alkylated product.

  • Purify by column chromatography or distillation.

Quality Control:

  • Analyze the product mixture by LC-MS or GC-MS to determine the ratio of mono- to di-alkylated product.

Reaction Pathways

G cluster_0 Williamson Ether Synthesis cluster_1 Amine Alkylation ROH R-OH (Phenol/Alcohol) RO_minus R-O- (Alkoxide/Phenoxide) ROH->RO_minus Base product R-O-CH2CH2-O-CH2CH2-OH Desired Ether Product RO_minus->product + CEE CEE Cl-CH2CH2-O-CH2CH2-OH This compound CEE_anion Cl-CH2CH2-O-CH2CH2-O- CEE->CEE_anion Base dioxane 1,4-Dioxane (Side Product) CEE_anion->dioxane Intramolecular Cyclization amine R2NH (Amine) mono_alkyl R2N-CH2CH2-O-CH2CH2-OH Mono-alkylated Product amine->mono_alkyl + CEE di_alkyl R2N+(CH2CH2-O-CH2CH2-OH)2 Di-alkylated Product (Side Product) mono_alkyl->di_alkyl + CEE (Over-alkylation)

Caption: Common reaction pathways and side reactions involving this compound.

References

Optimizing 2-(2-Chloroethoxy)ethanol reaction temperature and time

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-(2-Chloroethoxy)ethanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary methods for the synthesis of this compound:

  • Chlorination of Diethylene Glycol (DEG): This route involves the reaction of diethylene glycol with a chlorinating agent, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl). To enhance selectivity and minimize byproducts, a common approach involves the formation of a borate (B1201080) ester intermediate prior to chlorination.[1][2][3]

  • Ethoxylation of 2-Chloroethanol (B45725): This method consists of the reaction of 2-chloroethanol with ethylene (B1197577) oxide, typically in a two-step process.[4][5]

Q2: What are the recommended reaction temperatures and times for each synthesis route?

A2: Optimal reaction conditions are crucial for maximizing yield and purity. Below is a summary of recommended parameters for each primary synthesis route.

Data Summary: Reaction Parameters for this compound Synthesis

Synthesis RouteReagentsCatalystTemperatureReaction TimeMolar RatioExpected YieldPurity
Chlorination of DEG Diethylene Glycol, Thionyl Chloride-15-30°CVariesSOCl₂:DEG = 1.0-1.5:1HighHigh
Chlorination of DEG (Borate Ester Method) Diethylene Glycol, Metaboric Anhydride (B1165640), Thionyl Chloride-Esterification: -5 to 20°C; Chlorination: 15-30°CEsterification: ~2h; Chlorination: ~2hSOCl₂:DEG = 1.1-1.2:1~95%~99%
Chlorination of DEG with HCl Diethylene Glycol, Gaseous HClBoron Trifluoride (BF₃)50-80°CNot specifiedNot specifiedHighUp to 99.8%
Ethoxylation of 2-Chloroethanol (Step 1) 2-Chloroethanol, Ethylene OxideAlkaline (Implied)40-50°C1.5-2.5 hours2-Chloroethanol:Ethylene Oxide = 7-9:1HighHigh
Ethoxylation of 2-Chloroethanol (Step 2) This compound, Ethylene OxideBoron Trifluoride Etherate45-55°C~2.5 hoursNot specifiedHighHigh

Q3: What are the common side products, and how can their formation be minimized?

A3: The primary side products in the synthesis of this compound are typically other chlorinated species or polymers.

  • In the chlorination of diethylene glycol , common impurities include unreacted diethylene glycol, the dichlorinated product 1,2-bis(2-chloroethoxy)ethane, and other chlorinated ethylene glycol derivatives.[1][6] The formation of these byproducts can be minimized by:

    • Using the borate ester intermediate method: This protects one hydroxyl group, leading to higher selectivity for the mono-chlorinated product.[1][2]

    • Controlling the reaction temperature: Maintaining the temperature in the recommended range of 15-30°C for the thionyl chloride reaction helps to prevent over-chlorination and other side reactions.[1][3]

  • In the ethoxylation of 2-chloroethanol , potential side products include polyethylene (B3416737) glycol derivatives of varying lengths. Controlling the stoichiometry of the reactants is crucial to minimize the formation of these higher-order ethoxylation products.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Yield Incomplete Reaction: Reaction time may be too short or the temperature too low.- Extend the reaction time and monitor the progress using an appropriate analytical technique (e.g., GC, TLC).- Gradually increase the reaction temperature within the recommended range.
Suboptimal Molar Ratio: Incorrect stoichiometry of reactants.- Ensure the accurate measurement of all reactants. For the DEG/SOCl₂ route, a molar ratio of 1.1-1.2:1 (SOCl₂:DEG) is optimal.[1]
Moisture in the Reaction: Thionyl chloride reacts with water, which can reduce the amount available for the primary reaction.- Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
Low Purity Formation of Side Products: Reaction temperature may be too high, leading to over-chlorination or polymerization.- Strictly control the reaction temperature within the recommended range (e.g., 15-30°C for the DEG/SOCl₂ reaction).[1][3]- Utilize the borate ester intermediate method for the DEG route to improve selectivity.[1]
Inadequate Purification: The purification method may not be effective in removing specific impurities.- For the DEG/HCl route, solvent extraction with aliphatic ethers followed by distillation can achieve high purity.[1]- For other methods, vacuum distillation is a common and effective purification technique.
Reaction Stalls or is Sluggish Insufficient Catalyst: The catalyst may be inactive or used in an insufficient amount.- For reactions requiring a catalyst (e.g., BF₃ or BF₃·Et₂O), ensure the catalyst is fresh and used in the correct proportion.
Poor Mixing: Inadequate agitation can lead to localized concentration gradients and slow reaction rates.- Ensure efficient stirring throughout the reaction.

Experimental Protocols

Synthesis of this compound via the Borate Ester Intermediate Method

This protocol is adapted from methods describing the use of a borate ester to enhance selectivity.[1][2][3]

Step 1: Formation of the Borate Ester Intermediate

  • In a flask equipped with a Dean-Stark apparatus, combine boric acid and a solvent such as toluene.

  • Heat the mixture to reflux to remove water and form metaboric anhydride in situ.

  • Cool the mixture to between -5°C and 20°C.

  • Slowly add diethylene glycol to the reaction mixture. The molar ratio of diethylene glycol to boric acid should be approximately 0.55-0.65:1.

  • Stir the reaction mixture for approximately 2 hours.

Step 2: Chlorination

  • Maintain the temperature of the reaction mixture between 15°C and 30°C.

  • Slowly add thionyl chloride to the flask. The optimal molar ratio of thionyl chloride to diethylene glycol is 1.1-1.2:1.

  • Stir the reaction for approximately 2 hours.

Step 3: Hydrolysis and Purification

  • After the chlorination is complete, carefully add water to the reaction mixture to hydrolyze the borate ester. The hydrolysis is typically conducted at a temperature of 15-30°C.

  • Separate the organic layer and wash it with a sodium bicarbonate solution and then with water.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_deg Chlorination of Diethylene Glycol cluster_ethoxylation Ethoxylation of 2-Chloroethanol DEG Diethylene Glycol Reaction1 Reaction (15-30°C or 50-80°C) DEG->Reaction1 Chlorinating_Agent Thionyl Chloride or HCl Chlorinating_Agent->Reaction1 Purification1 Purification (Distillation/Extraction) Reaction1->Purification1 Product1 This compound Purification1->Product1 Chloroethanol 2-Chloroethanol Reaction2 Step 1: Ethoxylation (40-50°C) Chloroethanol->Reaction2 Ethylene_Oxide1 Ethylene Oxide Ethylene_Oxide1->Reaction2 Intermediate Intermediate Product Reaction2->Intermediate Reaction3 Step 2: Ethoxylation (45-55°C) Intermediate->Reaction3 Ethylene_Oxide2 Ethylene Oxide Ethylene_Oxide2->Reaction3 Purification2 Purification (Distillation) Reaction3->Purification2 Product2 This compound Purification2->Product2

Caption: Primary synthesis routes for this compound.

Troubleshooting_Logic Start Experiment Start Check_Yield Low Yield? Start->Check_Yield Check_Purity Low Purity? Check_Yield->Check_Purity No Incomplete_Reaction Incomplete Reaction? Check_Yield->Incomplete_Reaction Yes Side_Products Side Products Formed? Check_Purity->Side_Products Yes Success Successful Synthesis Check_Purity->Success No Wrong_Ratio Incorrect Molar Ratio? Incomplete_Reaction->Wrong_Ratio No Extend_Time_Temp Extend Reaction Time/ Increase Temperature Incomplete_Reaction->Extend_Time_Temp Yes Wrong_Ratio->Check_Purity No Adjust_Ratio Adjust Molar Ratios Wrong_Ratio->Adjust_Ratio Yes Control_Temp Control Temperature More Strictly Side_Products->Control_Temp Yes Improve_Purification Improve Purification Method Side_Products->Improve_Purification No Extend_Time_Temp->Check_Yield Adjust_Ratio->Check_Yield Control_Temp->Check_Purity Improve_Purification->Check_Purity

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Troubleshooting 2-(2-Chloroethoxy)ethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields or other issues in chemical reactions involving 2-(2-Chloroethoxy)ethanol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common problems encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction type where this compound is used as a reactant, and what are the primary reasons for low yields?

A1: this compound is frequently used in Williamson ether synthesis to introduce a 2-(2-hydroxyethoxy)ethyl group. This reaction proceeds via an S(_N)2 mechanism where an alkoxide or phenoxide acts as a nucleophile, attacking the electrophilic carbon of this compound and displacing the chloride.[1][2] Low yields can often be attributed to several factors:

  • Side Reactions: The most prevalent side reaction is E2 elimination, especially when using sterically hindered substrates or strong, bulky bases.[2][3]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of starting materials.[2]

  • Poor Nucleophile Generation: Incomplete deprotonation of the starting alcohol or phenol (B47542) results in a low concentration of the active nucleophile.[3]

  • Presence of Water: Moisture can quench the base and protonate the nucleophile, rendering it inactive.[3]

  • Inappropriate Solvent Choice: Protic solvents can solvate the nucleophile, reducing its reactivity.[2][3]

Q2: What are the critical physical and chemical properties of this compound to consider for experimental design?

A2: Several properties of this compound are crucial for designing a successful reaction:

  • Boiling Point: Approximately 117–120°C at 5 mmHg, which suggests that vacuum distillation is a suitable purification method to avoid thermal decomposition.[4]

  • Solubility: It is miscible with polar solvents like water and ethanol, as well as chlorinated solvents such as chloroform. This allows for its use in various reaction systems, including biphasic ones.[4]

  • Hygroscopicity: The compound can absorb moisture from the air. This necessitates storage under an inert atmosphere (e.g., argon) to prevent hydrolysis of the chloroethoxy group.[4]

Q3: What are some common impurities that might be present in the this compound starting material?

A3: The synthesis of this compound can result in several by-products. Depending on the synthetic route, common impurities may include unreacted starting materials like diethylene glycol, or side-products such as ethylene (B1197577) chlorohydrin and diethylene chlorohydrin.[4][5] The purity of the starting material should be verified before use, as these impurities can interfere with the desired reaction.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving issues leading to low product yield.

Problem 1: The reaction has proceeded, but the yield of the desired ether is significantly lower than expected.

  • Possible Cause 1.1: E2 Elimination as a Major Side Reaction.

    • Diagnosis: Analyze the crude reaction mixture using techniques like GC-MS or NMR to identify the presence of elimination byproducts. This is more likely with sterically hindered alcohols or bulky bases.[6]

    • Solution:

      • If your alcohol substrate is sterically hindered, consider using a less bulky base.

      • Optimize the reaction temperature; lower temperatures generally favor substitution over elimination.

  • Possible Cause 1.2: Incomplete Deprotonation of the Alcohol/Phenol.

    • Diagnosis: The reaction may appear sluggish or stall. The starting alcohol can be detected in the reaction mixture even after a prolonged time.

    • Solution:

      • For aliphatic alcohols, use a strong base like sodium hydride (NaH).[3]

      • For phenols, a milder base such as potassium carbonate (K₂CO₃) is often sufficient.[3][7]

      • Ensure the base is fresh and has been stored under anhydrous conditions.

  • Possible Cause 1.3: Presence of Water in the Reaction.

    • Diagnosis: The base may seem inactive, and the reaction fails to initiate.

    • Solution:

      • Use anhydrous solvents.

      • Thoroughly dry all glassware in an oven before use.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Possible Cause 1.4: Inappropriate Solvent.

    • Diagnosis: The reaction is slow or does not proceed to completion.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) to enhance the reactivity of the nucleophile.[3]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_side_reactions Analyze for Side Products (GC-MS, NMR) start->check_side_reactions check_starting_materials Verify Purity & Dryness of Reagents check_side_reactions->check_starting_materials No elimination_found E2 Elimination is a Major Product check_side_reactions->elimination_found Yes incomplete_reaction Starting Material Remains check_starting_materials->incomplete_reaction Reagents Okay solution_deprotonation Use Stronger/Fresher Base Ensure Anhydrous Conditions check_starting_materials->solution_deprotonation Moisture/Impurity Detected check_reaction_conditions Review Reaction Conditions no_reaction No Reaction Occurred check_reaction_conditions->no_reaction Conditions Appear Optimal solution_conditions Increase Temperature/Time Switch to Polar Aprotic Solvent check_reaction_conditions->solution_conditions Sub-optimal solution_base Use Less Hindered Base / Lower Temperature elimination_found->solution_base incomplete_reaction->check_reaction_conditions no_reaction->solution_deprotonation end Yield Improved solution_base->end solution_deprotonation->end solution_conditions->end

Caption: Troubleshooting flowchart for low yield in this compound reactions.

Data Presentation: Reaction Parameter Comparison

The following table summarizes typical reaction parameters for Williamson ether synthesis involving chloroethoxy compounds, which can be adapted for reactions with this compound.

ParameterConditionRationaleSource(s)
Base NaH (for alcohols), K₂CO₃ (for phenols)NaH is a strong, non-nucleophilic base suitable for deprotonating alcohols. K₂CO₃ is a milder base often sufficient for the more acidic phenols.[3][7]
Solvent DMF, AcetonitrilePolar aprotic solvents solvate the cation, leaving the alkoxide/phenoxide nucleophile more reactive.[3][4]
Temperature 50 - 100 °CThe reaction rate is temperature-dependent; elevated temperatures are often required to achieve a reasonable reaction rate.[2][3]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from entering the reaction, which would quench the base and protonate the nucleophile.[3][4]

Experimental Protocols

General Protocol for Williamson Ether Synthesis with this compound

This is a generalized procedure and may require optimization for specific substrates.

1. Alkoxide/Phenoxide Formation:

  • In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the starting alcohol or phenol in a suitable anhydrous polar aprotic solvent (e.g., DMF).

  • Cool the solution in an ice bath.

  • Slowly add a slight molar excess (e.g., 1.1 equivalents) of the appropriate base (e.g., NaH for an alcohol, K₂CO₃ for a phenol).

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

2. Ether Formation:

  • Slowly add 1.0 equivalent of this compound to the solution of the alkoxide/phenoxide.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC.[1]

3. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and then brine.[1][2]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.[1][8]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glassware Dry Glassware deprotonation 1. Deprotonation: Alcohol/Phenol + Base in Solvent prep_glassware->deprotonation prep_reagents Use Anhydrous Reagents prep_reagents->deprotonation prep_atmosphere Establish Inert Atmosphere prep_atmosphere->deprotonation addition 2. Addition: Add this compound deprotonation->addition heating 3. Heating & Monitoring (TLC/GC) addition->heating quench 4. Quench with Water heating->quench extract 5. Extract with Organic Solvent quench->extract wash 6. Wash with Water & Brine extract->wash dry 7. Dry Organic Layer wash->dry concentrate 8. Concentrate dry->concentrate purify 9. Purify (Distillation/Chromatography) concentrate->purify product Pure Ether Product purify->product

Caption: General experimental workflow for Williamson ether synthesis.

References

Stability issues of 2-(2-Chloroethoxy)ethanol in storage and reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 2-(2-Chloroethoxy)ethanol (CEE). It is intended for researchers, scientists, and drug development professionals to help mitigate common issues encountered during storage and chemical reactions.

Frequently Asked Questions (FAQs) on Storage and Stability

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] It is hygroscopic and moisture-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis.[1][3]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents and strong bases.[3] Contact with these substances should be avoided to prevent vigorous reactions and decomposition.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are hydrolysis and thermal decomposition. Hydrolysis, accelerated by the presence of moisture, can lead to the formation of diethylene glycol and hydrochloric acid. Thermal decomposition, especially at elevated temperatures, can generate hydrogen chloride, carbon monoxide, and carbon dioxide.[4]

Q4: Is this compound sensitive to light?

A4: While the primary recommendation is to store it in a dark place, specific data on photostability is limited.[1] As a general good laboratory practice for chlorinated compounds, protection from light is advisable to prevent potential photolytic degradation.

Q5: What are the signs of degradation of this compound?

A5: Visual signs of degradation can include discoloration (yellowing or browning) and the presence of solid precipitates. A change in pH, particularly a decrease due to the formation of hydrochloric acid from hydrolysis, is another indicator. For quantitative assessment, analytical techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used to identify and quantify impurities and degradation products.[2][4][5]

Troubleshooting Guide for Reactions

This guide addresses common issues encountered during chemical reactions involving this compound.

Issue 1: Low or No Yield in Nucleophilic Substitution Reactions (e.g., Etherification)

  • Possible Cause 1: Incomplete Deprotonation of the Nucleophile.

    • Troubleshooting: Ensure the base used is strong enough to fully deprotonate the nucleophile (e.g., alcohol or amine). The pKa of the nucleophile should be considered when selecting the base. Incomplete deprotonation leads to a low concentration of the active nucleophile.

  • Possible Cause 2: Presence of Water.

    • Troubleshooting: this compound is moisture-sensitive.[3] Water can consume the base and protonate the nucleophile, rendering it inactive. It can also hydrolyze the starting material. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere.

  • Possible Cause 3: Inappropriate Solvent.

    • Troubleshooting: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they solvate the cation of the base but not the nucleophile, thus increasing its reactivity. Protic solvents can solvate the nucleophile and reduce its effectiveness.

  • Possible Cause 4: Side Reactions (Elimination).

    • Troubleshooting: Elimination (E2) can compete with substitution, especially with sterically hindered nucleophiles or strong, bulky bases. Using a less sterically hindered base and optimizing the reaction temperature (lower temperatures generally favor substitution) can minimize this side reaction.

Issue 2: Unexpected Side Products

  • Possible Cause 1: Thermal Decomposition.

    • Troubleshooting: Avoid excessive heating during reactions and purification (e.g., distillation).[6] Thermal decomposition can lead to the formation of various byproducts. If high temperatures are necessary, consider performing the reaction under vacuum to lower the boiling point. The presence of acidic impurities, such as residual hydrogen chloride from synthesis, can catalyze thermal decomposition.[6]

  • Possible Cause 2: Reaction with Solvent.

    • Troubleshooting: Ensure the solvent is inert under the reaction conditions. For example, in the presence of a strong base, protic solvents may be deprotonated and participate in the reaction.

  • Possible Cause 3: Impurities in the Starting Material.

    • Troubleshooting: Use high-purity this compound. Impurities from its synthesis, such as diethylene glycol or other chlorinated ethers, can lead to the formation of unexpected side products. Purity can be checked by GC or NMR before use.

Issue 3: Reaction Fails to Go to Completion

  • Possible Cause 1: Insufficient Reaction Time or Temperature.

    • Troubleshooting: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, LC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. However, be mindful of the potential for thermal decomposition at higher temperatures.

  • Possible Cause 2: Deactivation of Reagents.

    • Troubleshooting: As mentioned, moisture can deactivate the base and nucleophile. Ensure all components of the reaction are dry. The stability of other reagents under the reaction conditions should also be considered.

  • Possible Cause 3: Poor Solubility.

    • Troubleshooting: Ensure all reactants are sufficiently soluble in the chosen solvent at the reaction temperature. If solubility is an issue, a different solvent system or the use of a phase-transfer catalyst may be necessary.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number628-89-7[1][2]
Molecular FormulaC4H9ClO2[1][2]
Molecular Weight124.57 g/mol [2]
Boiling Point79-81 °C at 5 mmHg[1]
Density~1.18 g/mL at 25 °C[1]
Refractive Indexn20/D ~1.452
Flash Point195 °F (90.5 °C)
SolubilitySoluble in water and polar organic solvents.[1]

Table 2: Summary of Stability and Incompatibility

ConditionObservationRecommendations
Storage Stable under recommended conditions.[1][2]Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[1][2]
Moisture Hygroscopic; undergoes hydrolysis.[1][3]Handle under anhydrous conditions.
Heat Can undergo thermal decomposition at elevated temperatures.[6]Avoid excessive heating. Use vacuum distillation for purification if necessary.
Strong Oxidizing Agents Incompatible; may react vigorously.Avoid contact.
Strong Bases Incompatible; can promote elimination and other reactions.Use with caution as a reagent; avoid mixing as a contaminant.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction (Etherification)

This protocol provides a general workflow for the synthesis of an ether using this compound and a phenolic nucleophile.

  • Preparation: Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas (argon or nitrogen).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the phenol (B47542) (1.0 equivalent) and a suitable anhydrous solvent (e.g., DMF).

  • Base Addition: Add a suitable anhydrous base (e.g., potassium carbonate, 1.5-2.0 equivalents). Stir the suspension for a short period.

  • Addition of this compound: Slowly add this compound (1.1-1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways.

  • Sample Preparation: Prepare solutions of this compound in various media:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H2O2

    • Neutral (Hydrolytic): Water

  • Stress Conditions:

    • Thermal: Heat the samples at an elevated temperature (e.g., 60 °C) for a defined period.

    • Photolytic: Expose the samples to UV light (e.g., 254 nm) and visible light.

  • Time Points: Take aliquots of each sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the aliquots using a validated stability-indicating method, such as LC-MS/MS or GC-MS, to identify and quantify the parent compound and any degradation products.

  • Data Evaluation: Evaluate the degradation profile under each stress condition to understand the stability characteristics of the molecule.

Visualizations

Hydrolysis_Degradation_Pathway CEE This compound DEG Diethylene Glycol CEE->DEG Hydrolysis HCl Hydrochloric Acid CEE->HCl Hydrolysis H2O H₂O (Moisture)

Caption: Hydrolysis degradation pathway of this compound.

Thermal_Decomposition_Pathway cluster_main Thermal Decomposition cluster_products Decomposition Products CEE This compound HCl Hydrogen Chloride CEE->HCl Heat CO Carbon Monoxide CEE->CO Heat CO2 Carbon Dioxide CEE->CO2 Heat Other Other Fragments CEE->Other Heat

Caption: Thermal decomposition products of this compound.

Experimental_Workflow_Substitution start Start prep Prepare Anhydrous Reactants & Solvents start->prep setup Reaction Setup (Inert Atmosphere) prep->setup addition Add Nucleophile, Base, and CEE setup->addition reaction Heat and Monitor (TLC/LC-MS) addition->reaction workup Quench and Extract Product reaction->workup purification Purify (Chromatography/Distillation) workup->purification end End purification->end

Caption: General experimental workflow for nucleophilic substitution.

References

Technical Support Center: Removal of 2-(2-Chloroethoxy)ethanol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of 2-(2-Chloroethoxy)ethanol from reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: Poor separation of this compound from the desired product using distillation.

  • Question: I am struggling to separate this compound from my product, which has a similar boiling point, using fractional distillation. What could be the problem and how can I improve the separation?

  • Answer: Co-distillation can be a significant challenge when the boiling points of the impurity and the product are close. This compound has a boiling point of 79-81 °C at 5 mmHg[1][2][3][4]. If your product's boiling point is within a similar range at that pressure, achieving high purity through distillation alone is difficult.

    Troubleshooting Steps:

    • Optimize Distillation Parameters: Ensure your distillation setup is optimized for high efficiency. This includes using a column with a high number of theoretical plates, maintaining a slow and controlled distillation rate, and ensuring the column is well-insulated.

    • Azeotropic Distillation: Investigate the possibility of forming an azeotrope with a suitable solvent to alter the boiling point of the impurity, allowing for easier separation.

    • Alternative Purification Technique: If distillation proves ineffective, consider switching to an alternative method such as liquid-liquid extraction or column chromatography.

Issue 2: Inefficient removal of this compound with aqueous extraction.

  • Question: My attempts to remove this compound by washing the organic reaction mixture with water or brine have been unsuccessful. Why is this and what can I do?

  • Answer: While this compound has some water solubility, its partitioning between aqueous and organic phases may not be sufficient for effective removal, especially if your product is also slightly water-soluble or if the organic solvent has some miscibility with water.

    Troubleshooting Steps:

    • Solvent Selection: The choice of both the organic and extraction solvent is critical. A patent for producing high-purity 2-(2'-chloroethoxy)ethanol suggests using solvents such as 1-3C aliphatic chlorinated hydrocarbons, 4-8C aliphatic ethers, or 6-9C aromatic hydrocarbons for extraction[5]. Consider using a solvent system that maximizes the partitioning of the impurity into the extraction phase.

    • pH Adjustment: The pH of the aqueous phase can influence the solubility of certain compounds. While this compound itself is neutral, adjusting the pH might affect the solubility of your product and improve the partitioning of the impurity.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the extraction solvent rather than a single extraction with a large volume. This is generally more efficient at removing impurities.

Issue 3: Co-elution of this compound with the product during column chromatography.

  • Question: I am observing co-elution of this compound with my product on a silica (B1680970) gel column. How can I improve the separation?

  • Answer: Co-elution in column chromatography occurs when the impurity and the product have similar affinities for the stationary phase and the mobile phase.

    Troubleshooting Steps:

    • Solvent System Optimization: Systematically vary the polarity of your mobile phase. A common mobile phase for chromatography is a mixture of a non-polar solvent (like n-hexane) and a more polar solvent (like ethyl acetate)[1]. A shallow gradient or isocratic elution with a fine-tuned solvent ratio can enhance separation.

    • Stationary Phase Selection: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Options include alumina, reverse-phase silica (like C18), or other specialized stationary phases that may offer different selectivity.

    • Sample Loading: Overloading the column can lead to poor separation. Ensure you are not loading too much sample relative to the amount of stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its removal?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method.

PropertyValueReference
Molecular FormulaC4H9ClO2[1][2]
Molecular Weight124.57 g/mol [1][2][3]
Boiling Point79-81 °C / 5 mmHg[1][2][3][4]
Density~1.18 g/mL at 25 °C[1][2][3][4]
Refractive Indexn20/D 1.452[3]
SolubilitySoluble in water[2]

Q2: What are the most common methods for removing this compound impurities?

A2: The most common methods for removing this compound impurities from reaction mixtures are:

  • Distillation under reduced pressure: This is effective if there is a significant difference in boiling points between the impurity and the desired product[1].

  • Solvent Extraction: This involves partitioning the impurity into a solvent in which it is more soluble than the desired product. Solvents like benzene, ethyl ether, and aliphatic chlorinated hydrocarbons have been used[1][5].

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. A common system involves silica gel with a mobile phase of n-hexane and ethyl acetate[1].

Q3: Why is the removal of this compound particularly important in pharmaceutical manufacturing?

A3: this compound is considered a potential genotoxic impurity (PGI)[4][6]. Genotoxic impurities have the potential to damage DNA and are classified as highly potent mutagenic carcinogens by organizations like the World Health Organization[6]. Therefore, their levels in active pharmaceutical ingredients (APIs) must be strictly controlled to ensure patient safety. It is a known impurity in the synthesis of drugs such as hydroxyzine (B1673990) and quetiapine[2][6][7].

Q4: What analytical methods are used to detect and quantify residual this compound?

A4: Highly sensitive analytical methods are required to detect and quantify this compound at trace levels. The most common methods are:

  • Gas Chromatography (GC): A validated GC method with direct injection is available for the quantitative determination of this compound in pharmaceutical active substances[7][8].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly efficient method for the quantitative estimation of trace amounts of this compound. Chromatographic separation can be achieved on a C18 column[6].

Experimental Protocols

Protocol 1: Removal of this compound by Liquid-Liquid Extraction

This protocol is a general guideline and may require optimization based on the specific properties of the reaction mixture.

  • Solvent Selection: Choose an appropriate extraction solvent. Based on literature, 4-8C aliphatic ethers (e.g., diethyl ether, MTBE) or 6-9C aromatic hydrocarbons (e.g., toluene) are potential candidates[5]. The choice will depend on the solubility of the desired product.

  • Procedure: a. Transfer the reaction mixture to a separatory funnel. b. Add an equal volume of the selected extraction solvent. c. Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure. d. Allow the layers to separate completely. e. Drain the lower layer. The layer containing the product will depend on the relative densities of the solvents. f. Repeat the extraction of the product-containing layer two more times with fresh portions of the extraction solvent. g. Combine the extracts containing the desired product. h. Wash the combined extracts with brine to remove any residual water-soluble impurities. i. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). j. Filter to remove the drying agent. k. Concentrate the filtrate under reduced pressure to yield the purified product.

  • Analysis: Analyze a sample of the purified product by GC or LC-MS/MS to determine the residual concentration of this compound.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for purification using silica gel chromatography.

  • Column Packing: a. Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane). b. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: a. Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a suitable solvent. b. Carefully load the sample onto the top of the packed silica gel.

  • Elution: a. Begin elution with a non-polar mobile phase (e.g., 100% n-hexane). b. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate)[1]. The optimal gradient will need to be determined experimentally. c. Collect fractions of the eluent.

  • Fraction Analysis: a. Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the desired product and those containing the impurity. b. Combine the pure fractions containing the product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

  • Purity Confirmation: Confirm the purity of the final product and the absence of this compound using an appropriate analytical method (GC or LC-MS/MS).

Visualizations

experimental_workflow start Crude Reaction Mixture (Containing this compound) extraction Liquid-Liquid Extraction start->extraction Method 1 distillation Fractional Distillation (Under Reduced Pressure) start->distillation Method 2 chromatography Column Chromatography start->chromatography Method 3 analysis Purity Analysis (GC or LC-MS/MS) extraction->analysis distillation->analysis chromatography->analysis pure_product Purified Product (< Specification Limit for Impurity) analysis->pure_product Pass fail Impurity Level > Specification analysis->fail Fail reprocess Re-process or Choose Alternative Method fail->reprocess troubleshooting_logic start Impurity Removal Issue Identified check_method Is the chosen purification method appropriate? start->check_method optimize Optimize Parameters of Current Method check_method->optimize Yes new_method Select Alternative Purification Method check_method->new_method No distillation_issue Distillation: - Check vacuum - Increase column efficiency - Check for azeotrope optimize->distillation_issue extraction_issue Extraction: - Change solvent system - Adjust pH - Increase number of extractions optimize->extraction_issue chromatography_issue Chromatography: - Optimize mobile phase - Change stationary phase - Check sample load optimize->chromatography_issue re_evaluate Re-evaluate and Analyze new_method->re_evaluate distillation_issue->re_evaluate extraction_issue->re_evaluate chromatography_issue->re_evaluate re_evaluate->start Unsuccessful success Problem Resolved re_evaluate->success Successful

References

Minimizing byproduct formation in 2-(2-Chloroethoxy)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(2-Chloroethoxy)ethanol Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The common byproducts depend on the synthetic route employed.

  • From Diethylene Glycol (DEG) and Thionyl Chloride (SOCl₂): The primary byproducts are typically ethylene (B1197577) chlorohydrin and dichloroethane. Over-chlorination can also lead to the formation of bis(2-chloroethyl) ether.

  • From 2-Chloroethanol (B45725) and Ethylene Oxide: The main byproduct is 2-[2-(2-Chloroethoxy)ethoxy]ethanol (B139825), resulting from the reaction of the desired product with another molecule of ethylene oxide.[1][2][3] Other potential byproducts include various polyethylene (B3416737) glycol (PEG) derivatives.[4]

  • From Diethylene Glycol (DEG) and HCl: Similar to the thionyl chloride route, byproducts can include dichloroethane and other chlorinated species. The reaction's selectivity can be poor, leading to a mixture of products.[5]

Q2: My reaction of Diethylene Glycol with Thionyl Chloride is giving a low yield and high levels of impurities. What are the likely causes?

A2: Low yield and high impurity levels in this reaction are often due to a lack of selectivity and side reactions.[6][7] A highly effective method to minimize these issues is the use of a borate (B1201080) ester intermediate.[8] Reacting diethylene glycol with metaboric anhydride (B1165640) first forms a tris-(2-hydroxyethoxy-1-yl)-ethyl metaborate (B1245444) intermediate. This intermediate is then chlorinated with thionyl chloride, followed by hydrolysis to yield this compound with high purity and yield (reported up to 95% yield and 99% purity).[6][8] This method minimizes the formation of common side products.[8]

Q3: I am observing the formation of higher ethoxylated byproducts in the reaction of 2-chloroethanol with ethylene oxide. How can I prevent this?

A3: The formation of higher ethoxylated products like 2-[2-(2-chloroethoxy)ethoxy]ethanol occurs when the product, this compound, reacts further with ethylene oxide.[1][2][3] To minimize this, it is crucial to carefully control the stoichiometry of the reactants.[1] Using a molar excess of 2-chloroethanol to ethylene oxide, typically in the range of 7:1 to 9:1, can help favor the formation of the desired mono-ethoxylated product.[1] Additionally, controlling the reaction temperature (typically 40-50°C) and the rate of ethylene oxide addition is critical to prevent runaway reactions and unwanted side products.[2]

Q4: What is the role of a catalyst in the synthesis of this compound from 2-chloroethanol and ethylene oxide?

A4: A catalyst is used to facilitate the ring-opening of ethylene oxide for the ethoxylation of 2-chloroethanol.[1] A common catalyst for this reaction is a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·Et₂O).[1][2][3] The catalyst activates the ethylene oxide, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-chloroethanol.[1] The choice and amount of catalyst can influence the reaction rate and selectivity.

Q5: How can I purify the final this compound product?

A5: Purification of this compound typically involves distillation under reduced pressure.[2][8] For instance, after removing excess reactants, the product can be distilled at a temperature of 118-121°C under a vacuum of 10 mmHg.[2] Prior to distillation, an extraction step using a solvent like benzene (B151609) or ethyl ether may be employed to isolate the product from the reaction mixture.[8]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Yield Inefficient reaction conditions.- For DEG + SOCl₂/HCl routes: Consider using the borate ester intermediate method to improve selectivity and yield.[6][8] - For 2-Chloroethanol + Ethylene Oxide route: Ensure the molar ratio of 2-chloroethanol to ethylene oxide is high (e.g., 7:1 to 9:1).[1] Verify the activity of the catalyst.
High levels of Dichloroethane byproduct Over-chlorination or side reactions in DEG-based syntheses.- Reduce the amount of chlorinating agent (SOCl₂ or HCl). - Employ the borate ester intermediate method which is reported to minimize this side product.[8]
Formation of higher ethoxylated byproducts (e.g., 2-[2-(2-chloroethoxy)ethoxy]ethanol) The product is reacting further with ethylene oxide.- Carefully control the stoichiometry, using a significant excess of 2-chloroethanol.[1] - Maintain a controlled, lower reaction temperature (40-50°C).[2] - Control the rate of ethylene oxide addition to prevent localized high concentrations.[2]
Presence of residual starting materials Incomplete reaction.- Increase reaction time. - Ensure proper mixing. - Verify the temperature is within the optimal range for the specific protocol.
Reaction is too exothermic and difficult to control The ethoxylation reaction is highly exothermic.- Ensure the rate of ethylene oxide addition is slow and controlled.[2][9] - Use a water bath or other cooling system to maintain the desired reaction temperature.[2]

Experimental Protocols

1. Synthesis of this compound from Diethylene Glycol via Borate Ester Intermediate

This method is adapted from procedures that report high yield and purity.[6][7][8]

  • Step 1: Formation of the Borate Ester Intermediate

    • In a three-necked flask equipped with a stirrer and a reflux condenser, add boric acid and toluene.

    • Heat the mixture to reflux to remove water.

    • Cool the mixture to -5°C.

    • Slowly add diethylene glycol over approximately 1 hour, maintaining the low temperature.

    • Continue stirring for 2 hours, allowing the temperature to slowly rise to 20°C until the solution is transparent.

  • Step 2: Chlorination

    • To the borate ester solution from Step 1, slowly add thionyl chloride while maintaining the temperature with a water bath. The molar ratio of thionyl chloride to diethylene glycol should be approximately 1.1-1.2:1.[6]

    • After the addition is complete, continue to stir for an additional 2 hours.

  • Step 3: Hydrolysis and Purification

    • Add water to the reaction mixture to hydrolyze the borate ester.

    • Filter the mixture to recover the boric acid.

    • Separate the organic layer and wash it with a sodium bicarbonate solution until neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent by distillation.

    • Purify the crude product by vacuum distillation to obtain this compound.

2. Synthesis of this compound from 2-Chloroethanol and Ethylene Oxide

This protocol is based on a two-step ethoxylation process.[2][5]

  • Step 1: Initial Ethoxylation

    • In a three-necked flask, add a significant molar excess of 2-chloroethanol (e.g., 8.5 mol) and a catalyst.[2]

    • Heat the mixture to 40°C.

    • Slowly add ethylene oxide (e.g., 1 mol) over 1.5-2 hours, maintaining the temperature between 40-50°C. A water bath may be necessary for temperature control.[2]

    • After the addition is complete, continue stirring for 30 minutes to ensure the reaction is complete.

  • Step 2: Removal of Excess Reactant and Product Isolation

    • Increase the temperature and remove the excess 2-chloroethanol under reduced pressure. The recovered 2-chloroethanol can be recycled.[2]

    • The remaining crude product is primarily this compound.

  • Note: This procedure can be adapted to synthesize higher ethoxylates by cooling the crude product and adding more catalyst and ethylene oxide.[2]

Visualizations

Troubleshooting_Byproduct_Formation start High Byproduct Formation Detected identify_route Identify Synthesis Route start->identify_route deg_socl2 Diethylene Glycol + SOCl₂/HCl identify_route->deg_socl2 DEG Route chloroethanol_eo 2-Chloroethanol + Ethylene Oxide identify_route->chloroethanol_eo EO Route check_over_chlorination Check for Over-chlorination (e.g., Dichloroethane) deg_socl2->check_over_chlorination check_higher_ethoxylates Check for Higher Ethoxylates (e.g., CEEE) chloroethanol_eo->check_higher_ethoxylates reduce_chlorinating_agent Reduce Molar Ratio of Chlorinating Agent check_over_chlorination->reduce_chlorinating_agent Yes use_borate_ester Implement Borate Ester Intermediate Method check_over_chlorination->use_borate_ester Persistent Issue control_stoichiometry Increase Molar Excess of 2-Chloroethanol check_higher_ethoxylates->control_stoichiometry Yes control_temp_rate Control Temperature (40-50°C) & EO Addition Rate check_higher_ethoxylates->control_temp_rate Also consider end_node Minimized Byproduct Formation reduce_chlorinating_agent->end_node use_borate_ester->end_node control_stoichiometry->end_node control_temp_rate->end_node

Caption: Troubleshooting workflow for minimizing byproduct formation.

References

Technical Support Center: Scaling Up 2-(2-Chloroethoxy)ethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered when scaling up the synthesis of 2-(2-Chloroethoxy)ethanol. Below you will find a troubleshooting guide and frequently asked questions to address common issues during your experiments.

Troubleshooting Guide

This guide is designed to help you navigate common problems encountered during the scale-up of this compound synthesis.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using techniques like GC analysis. Gradually increase the reaction temperature within the recommended range and/or extend the reaction time. For the diethylene glycol and HCl method, ensure efficient HCl gas dispersion.
Side reactions consuming starting materials or product.Employing a method with higher selectivity, such as the metaboric anhydride (B1165640) route, can significantly reduce side reactions.[1][2] Careful control of reaction temperature is also crucial, as higher temperatures can favor byproduct formation.[2]
Loss of product during workup and purification.Optimize extraction and distillation procedures. Use appropriate solvents for extraction to maximize recovery.[3] For distillation, precise control of vacuum and temperature is necessary to avoid product decomposition and ensure efficient separation.[3]
Low Purity Presence of unreacted starting materials (e.g., diethylene glycol).Ensure the reaction goes to completion. During purification, fractional distillation under reduced pressure is effective for separating the higher-boiling diethylene glycol from the product.
Formation of byproducts such as bis(2-chloroethyl) ether or other chlorinated species.The choice of synthetic method is critical. The reaction of diethylene glycol with HCl is known to produce byproducts.[4][5] The metaboric anhydride method is reported to yield higher purity products by minimizing these side reactions.[1][2]
Inefficient purification.Multiple purification steps may be necessary. A combination of extraction and fractional distillation is common.[3] The choice of extraction solvent can impact purity.[3]
Runaway Reaction/Poor Temperature Control Exothermic nature of the reaction, especially with thionyl chloride.For large-scale reactions, ensure the reactor has adequate cooling capacity. A semi-batch process, where one reactant is added portion-wise, can help manage the exotherm. Real-time temperature monitoring is essential.
Corrosion of Equipment Use of corrosive reagents like hydrogen chloride or thionyl chloride.Use reactors and equipment made of corrosion-resistant materials, such as glass-lined steel or appropriate alloys.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound and which is best for scale-up?

A1: The most common methods are the reaction of diethylene glycol with a chlorinating agent like hydrogen chloride (HCl) or thionyl chloride (SOCl₂), and a method utilizing metaboric anhydride. For large-scale production where high purity is critical, the metaboric anhydride method is often preferred as it minimizes the formation of byproducts common in direct chlorination methods, leading to higher yields and purity.[1][2]

Q2: What are the primary side products I should be aware of when scaling up the synthesis?

A2: When using diethylene glycol and a chlorinating agent like HCl, common side products include bis(2-chloroethyl) ether and other chlorinated species.[4][5] The formation of these impurities can complicate purification and lower the overall yield and quality of the final product.

Q3: How can I effectively purify this compound at a larger scale?

A3: A multi-step approach is typically most effective. This usually involves:

  • Extraction: After the reaction, the product is often extracted from the aqueous phase using an organic solvent. Solvents like benzene, ethyl ether, or various chlorinated hydrocarbons have been used.[3]

  • Distillation: The extracted product is then purified by fractional distillation under reduced pressure. This helps to separate the desired product from the solvent, unreacted starting materials, and lower-boiling impurities.[3]

Q4: What are the key safety precautions to take when working with this compound and its reagents at scale?

A4: Safety is paramount. Key precautions include:

  • Handling Corrosive Reagents: Both HCl and thionyl chloride are highly corrosive and toxic. Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and a lab coat.[6]

  • Managing Exotherms: The reactions can be exothermic. Ensure the reactor is equipped with a reliable cooling system and temperature monitoring.

  • Product Hazards: this compound itself is a potential genotoxic impurity and can cause skin and eye irritation.[7] Handle with appropriate PPE.

  • Waste Disposal: Neutralize acidic waste streams before disposal and handle chlorinated organic waste according to institutional and local regulations.

Data Presentation

Comparison of Synthesis Methods for this compound
Method Chlorinating Agent Typical Yield Reported Purity Key Advantages Key Disadvantages
Direct ChlorinationHydrogen Chloride (HCl)LowerVariable, often lowerInexpensive reagentsLow selectivity, significant byproduct formation.[4][5]
Direct ChlorinationThionyl Chloride (SOCl₂)ModerateModerateReadily available reagentGenerates corrosive HCl and SO₂ gas; can be highly exothermic.
Metaboric AnhydrideThionyl Chloride (SOCl₂)Up to 70.5%>98%High selectivity, fewer side reactions, recyclable boric acid.[2]More complex, multi-step process.

Experimental Protocols

Laboratory-Scale Synthesis via Metaboric Anhydride Method

This protocol is adapted from a patented procedure and is suitable for a laboratory setting.[1][2]

Materials:

  • Boric Acid

  • Toluene (B28343)

  • Diethylene Glycol

  • Thionyl Chloride

  • Water

  • Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of Metaboric Anhydride: In a flask equipped with a Dean-Stark apparatus, reflux a mixture of boric acid and toluene to azeotropically remove water.

  • Esterification: Cool the resulting suspension and add diethylene glycol dropwise. The mixture is then stirred until a clear solution is formed.

  • Chlorination: Add thionyl chloride dropwise to the solution while maintaining the temperature between 15-30°C. Stir for an additional 2 hours after the addition is complete.

  • Hydrolysis: Carefully add water to the reaction mixture to hydrolyze the borate (B1201080) ester.

  • Workup: Filter the mixture to recover the boric acid. Wash the filtrate with water and then with a sodium bicarbonate solution until neutral.

  • Purification: Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.

Industrial-Scale Synthesis Considerations (General Workflow)

Scaling up requires careful consideration of heat and mass transfer, as well as safety.

Equipment:

  • Glass-lined or corrosion-resistant reactor with a heating/cooling jacket and overhead stirrer.

  • Addition funnel or pump for controlled reactant addition.

  • Condenser and scrubber system to handle off-gases (e.g., HCl, SO₂).

  • Extraction vessel.

  • Vacuum distillation setup.

General Procedure:

  • Charge the reactor with the initial reactants (e.g., diethylene glycol and solvent).

  • Under controlled temperature, slowly add the chlorinating agent. The addition rate should be carefully controlled to manage the reaction exotherm.

  • After the reaction is complete (monitored by in-process controls like GC), proceed with the workup which may involve quenching, phase separation, and extraction.

  • The crude product is transferred to a distillation unit for purification under vacuum.

Mandatory Visualizations

ReactionPathway cluster_reactants Reactants DG Diethylene Glycol Intermediate Borate Ester Intermediate DG->Intermediate + Metaboric Anhydride Byproducts Side Products (e.g., bis(2-chloroethyl) ether) DG->Byproducts + HCl (Direct Chlorination) MA Metaboric Anhydride SOCl2 Thionyl Chloride Product This compound SOCl2->Product HCl_SO2 HCl, SO2 SOCl2->HCl_SO2 Intermediate->Product + Thionyl Chloride + Hydrolysis

Caption: Reaction pathway for the synthesis of this compound via the metaboric anhydride method.

TroubleshootingWorkflow Start Problem Identified (e.g., Low Yield) CheckReaction Check Reaction Parameters (Temp, Time, Stoichiometry) Start->CheckReaction IncompleteReaction Incomplete Reaction? CheckReaction->IncompleteReaction CheckPurity Analyze Crude Purity (GC) HighImpurities High Impurities? CheckPurity->HighImpurities CheckWorkup Review Workup & Purification (Extraction, Distillation) OptimizePurification Optimize Purification Protocol CheckWorkup->OptimizePurification IncompleteReaction->CheckPurity No OptimizeReaction Optimize Reaction Conditions IncompleteReaction->OptimizeReaction Yes HighImpurities->CheckWorkup No ChangeMethod Consider Alternative Synthesis Method HighImpurities->ChangeMethod Yes End Problem Resolved OptimizeReaction->End ChangeMethod->End OptimizePurification->End

Caption: A logical workflow for troubleshooting common issues in this compound synthesis scale-up.

References

Incompatible reagents and conditions with 2-(2-Chloroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(2-Chloroethoxy)ethanol (CAS: 628-89-7). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safe handling, reagent compatibility, and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

A1: this compound, also known as diethylene glycol monochlorohydrin, is a bifunctional organic compound with the formula C₄H₉ClO₂.[1] It contains both a chloro and a hydroxy functional group, making it a versatile intermediate in organic synthesis.[1] It is commonly used as a building block in the synthesis of active pharmaceutical ingredients (APIs), such as the antipsychotic drug quetiapine, and in the preparation of other chemical intermediates.[1]

Q2: What are the main chemical incompatibilities I should be aware of?

A2: The most critical incompatibility for this compound is with strong oxidizing agents .[2][3][4][5] Contact with strong oxidizers such as nitrates, perchlorates, concentrated nitric acid, or chlorine bleaches can result in ignition and may be explosive.[6] It is also crucial to avoid conditions of excess heat and sources of ignition.[2][5]

Q3: What are the recommended storage conditions for this reagent?

A3: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] Keep it away from sources of ignition, heat, and incompatible materials, particularly strong oxidizing agents.[2][3][6] The compound can be moisture-sensitive, and absorption of water can lead to hydrolysis of the chloroethoxy group; therefore, storage under an inert atmosphere like argon is recommended for long-term stability.[1][7]

Q4: What are the hazardous decomposition products of this compound?

A4: When exposed to high heat or fire, this compound can decompose to produce hazardous substances, including hydrogen chloride, carbon monoxide, and carbon dioxide.[2][4][5] Phosgene may also be produced during combustion.[6]

Troubleshooting Guide for Unexpected Experimental Results

Encountering unexpected results such as discoloration, gas evolution, or sudden temperature changes can indicate an incompatibility or decomposition issue. Use the following guide to troubleshoot potential problems.

Issue 1: The reaction mixture has turned dark brown/black and is generating heat.

  • Potential Cause: This is a classic sign of an uncontrolled oxidation reaction or thermal decomposition. You may have inadvertently introduced a strong oxidizing agent, or the reaction temperature may be too high.

  • Troubleshooting Steps:

    • Immediate Action: If safe to do so, remove the heat source and begin cooling the reaction vessel with an ice bath. Ensure adequate ventilation in a chemical fume hood.

    • Reagent Review: Scrutinize all reagents added to the mixture. Is one of them a known strong oxidizing agent (e.g., permanganate, dichromate, peroxide, nitric acid)?

    • Temperature Check: Verify the reaction temperature. Decomposition and polymerization reactions can occur at temperatures above 140-150°C, especially if acidic impurities like HCl are present.[8]

    • Solvent Purity: Ensure solvents are free from peroxidic impurities, which can act as strong oxidizers.

Issue 2: The reaction is producing a significant amount of unexpected gas.

  • Potential Cause: Gas evolution can result from decomposition or a side reaction. The decomposition of this compound at high temperatures releases gases like hydrogen chloride.[2] A reaction with a strong, non-nucleophilic base could also potentially cause dehydrohalogenation, though this is less commonly reported as a hazardous incompatibility.

  • Troubleshooting Steps:

    • Cease Heating: Immediately remove any heat source.

    • Verify Reagents: Check for the presence of strong acids or bases that might catalyze a decomposition pathway. The presence of residual hydrogen chloride can significantly promote thermal decomposition.[8]

    • Review Protocol: Ensure the reaction conditions are within the stable limits for the reagent.

Issue 3: A solid precipitate or polymer-like substance has formed unexpectedly.

  • Potential Cause: Uncontrolled polymerization can be initiated by high temperatures or the presence of certain contaminants.[8]

  • Troubleshooting Steps:

    • Temperature Control: Ensure the reaction temperature does not exceed the recommended limits. Distillation, if performed, should be conducted under vacuum to keep the temperature below 140°C.[8]

    • Purity of Starting Material: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.

    • Avoid Contaminants: Ensure the reaction vessel is clean and free from contaminants that could initiate polymerization.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting unexpected observations during an experiment with this compound.

TroubleshootingWorkflow Start Unexpected Observation in Reaction Observation What is the primary symptom? Start->Observation Heat Strong Exotherm or Dark Discoloration Observation->Heat Heat / Color Gas Gas Evolution Observation->Gas Gas Solid Precipitate / Polymer Formation Observation->Solid Solid Cause_Oxidizer Potential Cause: Strong Oxidizing Agent Present? Heat->Cause_Oxidizer Cause_Temp Potential Cause: Temperature > 140°C? Gas->Cause_Temp Cause_Purity Potential Cause: Reagent Degradation or Contamination? Solid->Cause_Purity Cause_Oxidizer->Cause_Temp No Action_Cool Action: Cool reaction immediately. Review all reagents. Cause_Oxidizer->Action_Cool Yes Cause_AcidBase Potential Cause: Strong Acid/Base or HCl Contamination? Cause_Temp->Cause_AcidBase No Action_Vent Action: Ensure adequate ventilation. Remove heat source. Cause_Temp->Action_Vent Yes Cause_AcidBase->Action_Vent Yes Action_Verify Action: Check reagent purity and storage conditions. Cause_AcidBase->Action_Verify No Cause_Purity->Cause_Temp No Cause_Purity->Action_Verify Yes

Caption: Troubleshooting workflow for unexpected experimental results.

Incompatible Reagents and Conditions Summary

The following table summarizes known incompatibilities and hazardous conditions for this compound.

Incompatible Agent/ConditionPotential HazardRecommended ActionCitations
Strong Oxidizing Agents Ignition, fire, explosion.Avoid all contact. Ensure reagents and solvents are free from oxidizing impurities.[2][3][4][5][6]
Excess Heat / Strong Heating Thermal decomposition, uncontrolled polymerization, formation of explosive vapor-air mixtures.Maintain strict temperature control. Do not heat above 140°C.[2][3][5][8]
Sparks, Open Flames, Ignition Sources Fire, explosion (combustible liquid).Handle in a well-ventilated area (fume hood) away from all ignition sources.[2][3][6]
Moisture / Water Hydrolysis of the chloroethoxy group.Store in a tightly sealed container under an inert atmosphere (e.g., argon).[1][7]
Strong Acids (e.g., HCl) Catalyzes thermal decomposition at a lower temperature.Use caution. Ensure reagent is free from acidic impurities, especially if heating.[8]

Experimental Protocols: Safe Handling and Use

Adherence to a strict protocol is essential for safety and experimental success.

Protocol 1: General Handling and Dispensing

  • Work Area Preparation: Always handle this compound inside a certified chemical fume hood. Ensure an eyewash station and safety shower are accessible.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile or PVC gloves, and a lab coat.[2][6]

  • Dispensing: Ground dispensing containers to prevent static discharge. Use spark-proof tools for handling.[2][3] Open containers carefully in the fume hood.

  • Storage: After dispensing, tightly reseal the container, preferably under an inert atmosphere, and store it away from heat and incompatible chemicals.[1][3]

  • Waste Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations. Do not pour down the drain.[6]

Protocol 2: Setting up a Reaction

  • Reagent Compatibility Check: Before adding any reagent, verify its compatibility using the decision tree diagram below. Pay special attention to oxidizing potential.

  • Inert Atmosphere: For reactions sensitive to moisture or air, assemble dry glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Addition: When adding this compound to a reaction mixture, do so slowly and in a controlled manner, especially if the reaction is expected to be exothermic.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. Ensure that heating, if required, is uniform and does not exceed the stability threshold of the compound.

Reagent Compatibility Decision Tree

This diagram provides a logical guide for assessing the compatibility of a proposed reagent with this compound.

CompatibilityCheck Start Proposed Reagent for Reaction IsOxidizer Is the reagent a strong oxidizing agent? Start->IsOxidizer HighRisk High Risk of Incompatibility AVOID USE IsOxidizer->HighRisk Yes CheckHeat Will reaction temperature exceed 140°C? IsOxidizer->CheckHeat No HeatRisk High Risk of Decomposition Use vacuum or alternative conditions to lower temp. CheckHeat->HeatRisk Yes CheckAcidBase Is the reagent a strong, non-nucleophilic base or a strong acid? CheckHeat->CheckAcidBase No AcidBaseRisk Potential for Side Reactions or Catalyzed Decomposition. Proceed with extreme caution, monitor temperature closely. CheckAcidBase->AcidBaseRisk Yes LowRisk Compatibility Risk is Low Proceed with standard safety protocols. CheckAcidBase->LowRisk No

Caption: Decision tree for checking reagent compatibility.

References

Technical Support Center: Managing Exothermic Reactions Involving 2-(2-Chloroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2-(2-Chloroethoxy)ethanol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound in exothermic reactions?

A1: this compound is a combustible liquid and can be involved in exothermic reactions, which may lead to a rapid increase in temperature and pressure if not properly controlled. The primary hazards include the potential for a thermal runaway, where the reaction accelerates uncontrollably, and the release of hazardous decomposition products such as hydrogen chloride gas.[1] It is also incompatible with strong oxidizing agents and strong bases, which can trigger vigorous reactions.

Q2: What are the initial signs of a potential thermal runaway reaction?

A2: Key indicators of a potential thermal runaway include a sudden and unexpected rise in reaction temperature that does not stabilize with standard cooling procedures, an increase in pressure within the reaction vessel, noticeable changes in viscosity or color of the reaction mixture, and an increased rate of gas evolution. Continuous monitoring of these parameters is critical for early detection.

Q3: What immediate actions should be taken if a temperature excursion is observed?

A3: If a temperature excursion occurs, the immediate priorities are to ensure personnel safety and bring the reaction under control. Isolate the reaction, inform your supervisor, and be prepared to implement emergency cooling or quenching procedures. For detailed steps, refer to the "Troubleshooting Uncontrolled Exotherms" section.

Troubleshooting Guides

Troubleshooting Uncontrolled Exotherms

This guide provides a step-by-step approach to manage a temperature excursion during a reaction involving this compound.

Issue Potential Cause Troubleshooting Steps
Sudden, uncontrolled temperature rise - Inadequate cooling capacity- Incorrect reagent addition rate- Reaction scale-up issues- Accumulation of unreacted starting material1. Alert & Evacuate: Immediately alert personnel in the vicinity and be prepared to evacuate if the situation escalates.2. Enhance Cooling: Increase the flow of the cooling medium to the reactor jacket. If available, use an external cooling bath (e.g., ice-water or dry ice/acetone).3. Stop Reagent Addition: If reagents are being added, stop the addition immediately.4. Increase Agitation: Ensure the stirrer is functioning correctly and increase the stirring speed to improve heat transfer to the cooling surfaces.5. Prepare for Quenching: If the temperature continues to rise, be prepared to initiate the emergency quenching protocol.
Pressure build-up in the reactor - Gas evolution from the reaction- Boiling of the solvent or reactants- Onset of decomposition1. Verify Venting: Ensure the reactor's vent or pressure relief system is not blocked.2. Cool the Reactor: Aggressively cool the reactor to reduce the vapor pressure of the contents.3. Monitor Pressure: Continuously monitor the pressure. If it approaches the maximum allowable working pressure of the vessel, an emergency shutdown and quench are necessary.
Reaction does not respond to cooling - Cooling system failure- Runaway reaction has initiated1. Emergency Shutdown: Initiate the emergency shutdown procedure for the equipment.2. Quench the Reaction: If safe to do so, add a pre-determined quenching agent to stop the reaction. Refer to the "Emergency Quenching Protocol".3. Evacuate: If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.

Data Presentation

Table 1: Physical and Chemical Properties of this compound Relevant to Reaction Safety

PropertyValueReference
CAS Number 628-89-7[2]
Molecular Formula C4H9ClO2[3]
Molecular Weight 124.56 g/mol [3]
Boiling Point 79-81 °C @ 5 mmHg[4]
Flash Point 90 °C (194 °F) - closed cup[5]
Density 1.18 g/mL at 25 °C[4]
Incompatibilities Strong oxidizing agents, strong bases
Hazardous Decomposition Products Hydrogen chloride gas, carbon monoxide, carbon dioxide[1]

Experimental Protocols

Protocol 1: General Procedure for Managing Exothermic Reactions

This protocol outlines a general workflow for safely conducting potentially exothermic reactions with this compound.

1. Pre-Reaction Safety Assessment:

  • Conduct a thorough literature search for the specific reaction to understand potential hazards.
  • Perform a risk assessment, considering the scale of the reaction and the potential for thermal runaway.
  • Ensure all necessary personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and appropriate gloves, is worn.[5]
  • Verify that the reaction setup, including cooling systems and temperature/pressure monitoring, is functioning correctly.
  • Have a pre-prepared quenching agent and an appropriate cooling bath readily accessible.

2. Reaction Setup and Execution:

  • Set up the reaction in a well-ventilated fume hood.
  • Use a reactor vessel of an appropriate size to allow for sufficient headspace.
  • Ensure efficient stirring throughout the reaction.
  • Add reagents slowly and in a controlled manner, especially when adding a reagent known to initiate a strong exotherm.
  • Continuously monitor the reaction temperature. For scaled-up reactions, consider using a temperature probe that provides real-time data logging.

3. Work-up and Quenching:

  • Once the reaction is complete, cool the mixture to a safe temperature before proceeding with the work-up.
  • If the reaction needs to be quenched, do so slowly and with cooling. A common procedure is to cool the reaction mixture in an ice bath and slowly add a suitable quenching agent.[6]

Protocol 2: Emergency Quenching of a Runaway Reaction

This protocol should only be implemented by trained personnel when a thermal runaway is imminent or in progress.

1. Immediate Actions:

  • Alert others and ensure the immediate area is clear of non-essential personnel.
  • If possible, and without endangering yourself, stop any further addition of reagents and maximize cooling to the reactor.

2. Quenching Procedure:

  • Caution: Quenching a highly energetic reaction can itself be hazardous. This should be performed behind a blast shield.
  • Based on your pre-reaction assessment, select the appropriate quenching agent. For reactions involving reactive metals or hydrides, a stepwise quenching with a less reactive alcohol like isopropanol, followed by ethanol, and then water is a common practice.[7][8]
  • Add the quenching agent slowly and cautiously to the reaction mixture with vigorous stirring and cooling.
  • Monitor the temperature and gas evolution closely during the quenching process.

3. Post-Quenching:

  • Once the reaction has been successfully quenched and the temperature is stable, follow your laboratory's procedures for waste disposal.
  • Thoroughly document the incident, including the cause, actions taken, and the outcome, to prevent future occurrences.[9][10]

Mandatory Visualization

Exotherm_Troubleshooting_Workflow cluster_monitoring Continuous Monitoring cluster_assessment Assessment cluster_response Response Protocol cluster_outcome Outcome Temp Temperature Excursion Temperature Excursion Detected? Temp->Excursion Pressure Pressure Pressure->Excursion Visual Visual Cues Visual->Excursion Stop_Addition Stop Reagent Addition Excursion->Stop_Addition Yes Stable Reaction Stabilized Excursion->Stable No Increase_Cooling Increase Cooling Stop_Addition->Increase_Cooling Increase_Stirring Increase Agitation Increase_Cooling->Increase_Stirring Controlled Is Reaction Controlled? Increase_Stirring->Controlled Quench Initiate Emergency Quench Controlled->Quench No Controlled->Stable Yes Evacuate Evacuate & Alert Emergency Services Quench->Evacuate Investigate Investigate & Document Stable->Investigate

Caption: Troubleshooting workflow for a temperature excursion.

Exothermic_Reaction_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Reaction Execution cluster_control Phase 3: Control & Completion cluster_emergency Emergency Protocol Risk_Assessment Risk Assessment Protocol_Dev Develop Protocol Risk_Assessment->Protocol_Dev Safety_Prep Prepare Safety Measures (Quench, Cooling) Protocol_Dev->Safety_Prep Setup Reaction Setup Safety_Prep->Setup Controlled_Addition Controlled Reagent Addition Setup->Controlled_Addition Monitoring Continuous Monitoring Controlled_Addition->Monitoring Temp_Control Temperature Control Monitoring->Temp_Control Excursion_Detected Excursion Detected Monitoring->Excursion_Detected Reaction_Complete Reaction Complete? Temp_Control->Reaction_Complete Reaction_Complete->Controlled_Addition No Workup Controlled Work-up Reaction_Complete->Workup Yes Emergency_Shutdown Emergency Shutdown & Quench Excursion_Detected->Emergency_Shutdown

Caption: General experimental workflow for managing exothermic reactions.

References

Validation & Comparative

Comparative Guide to Analytical Methods for 2-(2-Chloroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of validated analytical methods for the quantification of 2-(2-Chloroethoxy)ethanol (CEE), a compound of interest in pharmaceutical manufacturing due to its potential genotoxicity. The methods discussed are primarily Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for the detection of residual solvents and genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.

Data Presentation: Comparison of Validated Methods

The following table summarizes the performance characteristics of different validated analytical methods for the determination of this compound.

ParameterGC Method[1]LC-MS/MS Method[2]UHPLC-MS/MS Method[3][4]
Analyte(s) This compound (CEE), N-methyl-2-pyrrolidinone (NMP)This compound (CEE)This compound (CEE)
Matrix Quetiapine (API)Hydroxyzine (B1673990) (API and tablet dosage forms)Quetiapine Fumarate (API)
Linearity Range Not explicitly stated0.56 - 7.49 ppmNot explicitly stated, r² > 0.9983
Correlation Coefficient (r²) Not explicitly stated> 0.99850.9983
Accuracy (% Recovery) Excellent results reported93.6 - 99.3%98.1 - 114.0%
Precision Excellent results reportedNot explicitly statedMethod is precise
Limit of Detection (LOD) DeterminedNot explicitly stated0.070 ppm
Limit of Quantification (LOQ) Determined0.56 ppm0.235 ppm
Specificity DeterminedNot explicitly statedMethod is selective
Robustness DeterminedNot explicitly statedNot explicitly stated
Validation Guidelines ICH Q2A and Q2BICHICH Q2(R1) and ICH M7(R1)

Experimental Protocols

Gas Chromatography (GC) Method for CEE and NMP in Quetiapine[1][5]

This method utilizes direct injection for the quantitative determination of CEE and NMP in quetiapine.

  • Instrumentation : Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column : DB-624 (6% cyanopropylphenyl – 94% dimethylpolysiloxane), 60 m x 0.32 mm I.D., 1.8 µm film thickness.

  • Carrier Gas : Nitrogen at a constant pressure of 120 kPa (approximately 1.56 mL/min).

  • Injector :

    • Temperature: 240°C

    • Injection Volume: 1 µL

    • Split Flow: 5 mL/min

  • Oven Temperature Program :

    • Initial Temperature: 150°C

    • Ramp 1: 5°C/min to 230°C

    • Ramp 2: 40°C/min to 240°C

  • Detector (FID) :

    • Temperature: 260°C

    • Hydrogen Flow: 47 mL/min

    • Air Flow: 400 mL/min

  • Sample Preparation : The active substance is dissolved in a suitable solvent (DMF was selected for good selectivity and sensitivity) to a known concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for CEE in Hydroxyzine[2][6]

This method is designed for the estimation of CEE as a potential genotoxic impurity.

  • Instrumentation : Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

  • Column : C18 column.

  • Mobile Phase : A binary solvent system of ammonium (B1175870) formate (B1220265) and methanol, used in a gradient elution mode.

  • Detection : Mass spectrometry performed in positive ion mode with selected ion monitoring (SIM) at an m/z value corresponding to [M + NH₄]⁺.

  • Sample Preparation : The API or tablet dosage form is dissolved in a suitable diluent to achieve a concentration within the validated range of the method.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for CEE in Quetiapine Fumarate[3][4]

This is a sensitive and selective method for quantifying trace levels of CEE.

  • Instrumentation : Waters Acquity UHPLC system with a Waters Micromass Quattro Premier XE (MS/MS).

  • Column : ACE3 C18 (100 mm × 4.6 mm × 3.0 µm).

  • Mobile Phase :

    • Mobile Phase A: 0.01 M ammonium acetate (B1210297) in Milli-Q water.

    • Mobile Phase B: Methanol.

    • Isocratic elution with a ratio of 20:80 (v/v) of A:B.

  • Flow Rate : 0.5 mL/min.

  • Column Temperature : 40°C.

  • Autosampler Temperature : 15°C.

  • Injection Volume : 10 µL.

  • Detection (MS/MS) :

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Mode: Multiple Reaction Monitoring (MRM).

  • Retention Time of CEE : Approximately 2.38 minutes.

Mandatory Visualization

The following diagram illustrates a general workflow for the validation of an analytical method, as per ICH guidelines.

G start Analytical Method Development protocol Validation Protocol Definition start->protocol specificity Specificity protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod Limit of Detection (LOD) protocol->lod loq Limit of Quantification (LOQ) protocol->loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod->validation_report loq->validation_report robustness->validation_report system_suitability->validation_report method_implementation Routine Method Implementation validation_report->method_implementation

Caption: General Workflow for Analytical Method Validation.

References

Comparative Analysis of 2-(2-Chloroethoxy)ethanol and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 2-(2-Chloroethoxy)ethanol and its structural analogs. The document outlines their physicochemical properties, synthesis methodologies, and cytotoxic effects, supported by experimental data and detailed protocols to aid in research and development.

Physicochemical Properties

This compound is a versatile chemical intermediate widely used in the synthesis of pharmaceuticals and other organic compounds.[1] Its analogs, characterized by variations in the ether chain length and terminal substitutions, exhibit a range of physicochemical properties that influence their reactivity and biological activity. A comparative summary of these properties is presented in Table 1.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
This compound628-89-7C4H9ClO2124.5779-81 (at 5 mmHg)1.181.452
2-[2-(2-Chloroethoxy)ethoxy]ethanol5197-62-6C6H13ClO3168.62117-120 (at 5 mmHg)1.161.458
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol5197-66-0C8H17ClO4212.67---
Ethylene (B1197577) Glycol Monobutyl Ether111-76-2C6H14O2118.17168.40.9015-
Diethylene glycol monoethyl ether111-90-0C6H14O3134.17---
Diethylene glycol monomethyl ether111-77-3C5H12O3120.151931.035-

Synthesis of this compound and Its Analogs

The synthesis of this compound and its longer-chain analogs typically involves the reaction of diethylene glycol or higher polyethylene (B3416737) glycols with a chlorinating agent.

General Synthesis Protocol:

A common method for the preparation of this compound involves the reaction of diethylene glycol with thionyl chloride. The reaction is typically carried out in a suitable solvent, and the product is isolated and purified by distillation.[2]

Another approach involves reacting diethylene glycol with metaboric anhydride (B1165640) to form an intermediate, which is then treated with thionyl chloride and subsequently hydrolyzed to yield the final product. This method is reported to have high product content and yield with fewer side reactions.[2]

Longer-chain analogs, such as 2-[2-(2-chloroethoxy)ethoxy]ethanol, can be synthesized by reacting this compound with ethylene oxide in the presence of a catalyst like boron trifluoride diethyl etherate.[3]

Comparative Cytotoxicity Analysis

To facilitate further research, detailed protocols for common in vitro cytotoxicity assays are provided below.

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cells to be tested

  • 96-well plates

  • Complete cell culture medium

  • Test compounds (this compound and its analogs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Materials:

  • Cells to be tested

  • 96-well plates

  • Complete cell culture medium

  • Test compounds

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.

  • Measurement: Measure the absorbance at the wavelength specified in the kit instructions (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow for In Vitro Cytotoxicity Screening

This workflow outlines the general steps involved in screening chemical compounds for cytotoxic activity using cell-based assays.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24-48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay data_acquisition Data Acquisition (Absorbance Reading) mtt_assay->data_acquisition ldh_assay->data_acquisition ic50_determination IC50 Determination data_acquisition->ic50_determination

Caption: General workflow for in vitro cytotoxicity screening of chemical compounds.

Generic Apoptosis Signaling Pathway

Chemical toxicants can induce cell death through various mechanisms, including the activation of apoptotic signaling pathways. This diagram illustrates a simplified, generic model of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[7][8][9]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway toxicant Chemical Toxicant death_receptor Death Receptor (e.g., Fas, TNFR) toxicant->death_receptor mitochondria Mitochondria toxicant->mitochondria caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 cytochrome_c Cytochrome c mitochondria->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified model of apoptosis signaling pathways induced by chemical toxicants.

References

A Comparative Guide to the Quantification of Residual 2-(2-Chloroethoxy)ethanol in Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of residual 2-(2-Chloroethoxy)ethanol (CEE) in active pharmaceutical ingredients (APIs). CEE is a potential genotoxic impurity (PGI) that requires strict control to ensure the safety of pharmaceutical products. This document outlines the performance of various analytical techniques, supported by experimental data, to assist researchers and drug development professionals in selecting the most appropriate method for their specific needs.

Regulatory Context

International Council for Harmonisation (ICH) guideline M7 provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. For genotoxic impurities with no established cancer risk data, the guideline suggests a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure. This TTC is used to calculate the permissible concentration of the impurity in an API, based on the maximum daily dose of the drug. For an API with a maximum daily dose of 1 gram, the concentration limit for a genotoxic impurity would be 1.5 ppm. This necessitates highly sensitive analytical methods for their quantification.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for the quantification of residual CEE in APIs is critical and depends on factors such as the required sensitivity, the nature of the API matrix, and the available instrumentation. The most commonly employed techniques are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).

Parameter GC-FID GC-MS LC-MS/MS
Principle Separation based on volatility and polarity, detection by flame ionization.Separation based on volatility and polarity, with mass-based detection and identification.Separation based on polarity, with highly selective and sensitive mass-based detection.
Sample Volatility RequiredRequiredNot required
Derivatization Often required to improve volatility and sensitivity.May be required to improve volatility and chromatographic performance.Not generally required.
Limit of Quantitation (LOQ) ~10-100 ppm~0.5-10 ppm~0.05-1 ppm
Selectivity ModerateHighVery High
Matrix Effects Can be significant, may require extensive sample preparation.Can be minimized with selective ion monitoring (SIM).Can be significant (ion suppression/enhancement), but mitigated by chromatographic separation and use of internal standards.
Instrumentation Cost LowModerateHigh
Throughput HighModerate to HighModerate
Typical Application Routine analysis where high sensitivity is not critical.Sensitive and specific analysis of volatile and semi-volatile impurities.Ultra-sensitive and highly specific analysis of a wide range of impurities, including non-volatile compounds.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and should be adapted and validated for specific APIs and laboratory conditions.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the routine analysis of CEE at levels where high sensitivity is not the primary requirement.

a) Sample Preparation (Direct Injection)

  • Weigh accurately about 500 mg of the API into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a suitable solvent (e.g., N,N-Dimethylformamide).

  • Vortex to ensure complete dissolution.

b) GC-FID Conditions

  • Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 220 °C at 15 °C/min.

    • Hold at 220 °C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

c) Quantification

Quantification is performed using an external standard calibration curve prepared with known concentrations of CEE.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to GC-FID and is a robust method for CEE quantification.

a) Sample Preparation (with Derivatization)

For APIs where the matrix interferes with direct analysis or to enhance sensitivity, derivatization of the hydroxyl group of CEE is recommended.

  • Weigh accurately about 100 mg of the API into a suitable reaction vial.

  • Add 1 mL of a suitable solvent (e.g., Dichloromethane).

  • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

b) GC-MS Conditions

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at 20 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL

  • Splitless Injection

  • MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions of the derivatized CEE.

c) Quantification

An internal standard (e.g., a deuterated analog) is recommended for accurate quantification. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective technique for the quantification of CEE, particularly at sub-ppm levels.

a) Sample Preparation

  • Weigh accurately about 50 mg of the API into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with a mixture of water and methanol (B129727) (50:50, v/v).

  • Filter the sample through a 0.22 µm syringe filter before injection.

b) LC-MS/MS Conditions

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5% B, hold for 1 minute.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Electrospray Ionization (ESI) in positive mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions for CEE.

c) Quantification

Use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and instrument variability. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Mandatory Visualization

The following diagrams illustrate the general workflows and decision-making processes involved in the quantification of residual this compound in APIs.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing Sample API Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Derivatization Derivatization (Optional for GC) Dissolution->Derivatization Filtration Filtration Dissolution->Filtration Derivatization->Filtration GC_FID GC-FID Filtration->GC_FID GC_MS GC-MS Filtration->GC_MS LC_MSMS LC-MS/MS Filtration->LC_MSMS Chromatogram Chromatogram Acquisition GC_FID->Chromatogram GC_MS->Chromatogram LC_MSMS->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of CEE Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for CEE quantification.

decision_tree Start Start: Need to Quantify CEE in API Sensitivity Required Sensitivity? Start->Sensitivity Volatility Is CEE sufficiently volatile in the sample matrix? Sensitivity->Volatility High (< 1 ppm) Instrumentation Available Instrumentation? Sensitivity->Instrumentation Low (> 10 ppm) GC_MS GC-MS Volatility->GC_MS Yes LC_MSMS LC-MS/MS Volatility->LC_MSMS No GC_FID GC-FID Instrumentation->GC_FID GC-FID available Optimize Optimize Sample Prep Instrumentation->Optimize No suitable instrument Derivatize Consider Derivatization GC_MS->Derivatize If needed

A Comparative Guide to the Identification and Quantification of Impurities in 2-(2-Chloroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 2-(2-Chloroethoxy)ethanol (CEE) is paramount. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including the antipsychotic drug quetiapine (B1663577) and the antihistamine hydroxyzine (B1673990), even trace-level impurities can impact the safety and efficacy of the final drug product.[1][2] This guide provides a comparative overview of analytical methodologies for identifying and quantifying impurities in this compound, with a focus on experimental data and detailed protocols.

Understanding Potential Impurities

Impurities in this compound can originate from various sources, including the manufacturing process, degradation, or storage. Given that a common synthesis route involves the reaction of diethylene glycol with a chlorinating agent like thionyl chloride or hydrogen chloride, potential impurities may include residual starting materials, byproducts, and related compounds.[1][3][4]

Commonly Investigated Impurities:

  • This compound (CEE) itself: In the context of API synthesis, residual CEE is considered a critical, potentially genotoxic impurity that must be strictly controlled.[2][5]

  • Residual Solvents: Non-volatile solvents used during synthesis, such as N-methyl-2-pyrrolidinone (NMP), may also be present as impurities.[6]

  • Synthesis-Related Byproducts: Depending on the specific synthetic route, byproducts from the chlorination of glycols could be present.

Analytical Methodologies for Impurity Quantification

The detection of trace-level impurities in chemical intermediates necessitates highly sensitive and selective analytical techniques. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), and gas chromatography (GC) are the most prevalent methods.

Comparison of Analytical Techniques
Technique Principle Advantages Disadvantages Typical Application
UHPLC-MS/MS Separation by liquid chromatography followed by mass-based detection.High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds.Higher equipment cost and complexity.Quantification of genotoxic impurities at ppm levels in APIs.[2][5]
GC-FID Separation of volatile compounds in the gas phase with flame ionization detection.Robust, reproducible, and cost-effective for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally unstable impurities.Determination of residual solvents and other volatile impurities.[1][6]

Quantitative Data Summary

The following tables summarize the performance of validated analytical methods for the quantification of this compound as an impurity.

UHPLC-MS/MS Method Performance in Quetiapine Fumarate[5][7]
Parameter Value
Limit of Detection (LOD) 0.070 ppm
Limit of Quantification (LOQ) 0.235 ppm
Linearity Range 0.2 - 3.0 ppm
Correlation Coefficient (r²) 0.9983
Recovery 98.1% - 114.0%
LC-MS/MS Method Performance in Hydroxyzine[2]
Parameter Value
Limit of Quantification (LOQ) 0.56 ppm
Linearity Range 0.56 - 7.49 ppm
Correlation Coefficient (r²) > 0.9985
Recovery 93.6% - 99.3%

Experimental Protocols

UHPLC-MS/MS for this compound in Quetiapine Fumarate

This method is designed for the trace-level quantification of the genotoxic impurity this compound in quetiapine fumarate.[5]

Instrumentation:

  • Waters Acquity UHPLC system

  • Waters Micromass Quattro Premier XE (MS/MS) detector

Chromatographic Conditions:

  • Column: ACE3 C18 (100mm x 4.6mm, 3.0µm)

  • Mobile Phase A: 0.01M ammonium (B1175870) acetate (B1210297) in Milli-Q water

  • Mobile Phase B: Methanol

  • Gradient: Isocratic (20:80 v/v, A:B)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Autosampler Temperature: 15°C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Ion Electrospray

  • Detection Mode: Multiple Reaction Monitoring (MRM)

GC-FID for Residual this compound and N-methyl-2-pyrrolidinone

This gas chromatography method allows for the quantitative determination of residual non-volatile solvents in quetiapine.[6]

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

Chromatographic Conditions:

  • Column: Polar capillary column (e.g., DB-WAX)[1]

  • Injector Temperature: 250°C[1]

  • Detector Temperature: 300°C[1]

  • Temperature Program: Gradient from 50°C to 280°C[1]

  • Injection: Direct injection

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical procedures described.

UHPLC_MSMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing and Quantification Sample Quetiapine Fumarate Sample Dilution Dilution to Working Concentration Sample->Dilution Standard CEE Standard Solution Standard->Dilution UHPLC UHPLC Separation (Isocratic Elution) Dilution->UHPLC MSMS MS/MS Detection (MRM Mode) UHPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Impurity Quantification Calibration->Quantification

Caption: Workflow for UHPLC-MS/MS analysis of CEE impurity.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis Sample API Sample Solvent Dissolution in appropriate solvent Sample->Solvent Injection Direct Injection Solvent->Injection GC GC Separation (Temperature Gradient) Injection->GC FID Flame Ionization Detection GC->FID Chromatogram Chromatogram Generation FID->Chromatogram Quantification Quantification via External/Internal Standard Chromatogram->Quantification

Caption: Workflow for GC-FID analysis of residual solvents.

References

A Comparative Guide to the Synthesis of Di(ethylene glycol) Ethers: 2-(2-Chloroethoxy)ethanol vs. Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable introduction of di(ethylene glycol) moieties is a frequent necessity in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides an objective comparison of 2-(2-chloroethoxy)ethanol with its primary alternative reagents for this purpose. The comparison focuses on performance in the Williamson ether synthesis, a cornerstone reaction for the formation of ether linkages, and is supported by experimental data and detailed protocols.

The selection of an appropriate reagent for introducing the di(ethylene glycol) unit is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This compound is a commonly used and cost-effective reagent. However, its reactivity can be a limiting factor in certain applications. This guide will compare its performance against two main classes of alternatives: the more reactive bromo-analog, 2-(2-bromoethoxy)ethanol (B1667886), and sulfonate esters of diethylene glycol, such as the monotosylate and monomesylate derivatives.

Performance Comparison in Williamson Ether Synthesis

The Williamson ether synthesis is an S\textsubscript{N}2 reaction where an alkoxide or phenoxide nucleophile displaces a leaving group from an electrophile to form an ether. The reactivity of the electrophile is heavily dependent on the nature of the leaving group. In the context of introducing a di(ethylene glycol) chain, the leaving group is the key differentiator between this compound and its alternatives.

The general order of leaving group ability for the reagents discussed is:

Tosylate/Mesylate > Bromide > Chloride

This order directly translates to the reactivity of the corresponding di(ethylene glycol) derivative in the Williamson ether synthesis.

ReagentLeaving GroupTypical Reaction ConditionsTypical YieldsKey AdvantagesKey Disadvantages
This compound Chloride (Cl⁻)Higher temperatures (80-120°C), longer reaction times (12-24 h)Moderate to Good (60-85%)Cost-effective, readily available.Lower reactivity, may require harsh conditions, potential for side reactions with prolonged heating.
2-(2-Bromoethoxy)ethanol Bromide (Br⁻)Milder temperatures (60-100°C), shorter reaction times (4-12 h)Good to Excellent (75-95%)Higher reactivity than the chloro analog, leading to faster reactions and often higher yields.Higher cost than this compound.
Diethylene glycol monotosylate/monomesylate Tosylate (TsO⁻) / Mesylate (MsO⁻)Mildest temperatures (room temperature to 80°C), shortest reaction times (1-8 h)Excellent (85-98%)Highest reactivity, allows for mild reaction conditions, excellent for sensitive substrates.Highest cost, requires an additional synthetic step to prepare from diethylene glycol.

Experimental Protocols

To provide a practical comparison, the following are representative experimental protocols for the etherification of a model substrate, 4-nitrophenol (B140041), using each of the discussed reagents.

Protocol 1: Etherification of 4-Nitrophenol with this compound

Materials:

  • 4-Nitrophenol

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of 4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add this compound (1.2 eq) to the mixture.

  • Heat the reaction mixture to 100°C and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Expected Yield: ~75%

Protocol 2: Etherification of 4-Nitrophenol with 2-(2-Bromoethoxy)ethanol

Materials:

  • 4-Nitrophenol

  • 2-(2-Bromoethoxy)ethanol

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add 2-(2-bromoethoxy)ethanol (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (around 60°C) and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: ~90%

Protocol 3: Etherification of 4-Nitrophenol with Diethylene Glycol Monotosylate

Materials:

  • 4-Nitrophenol

  • Diethylene glycol monotosylate

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-nitrophenol (1.0 eq) in anhydrous THF at 0°C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of diethylene glycol monotosylate (1.1 eq) in anhydrous THF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: ~95%

Signaling Pathways and Experimental Workflows

To visually represent the logical relationships and workflows, the following diagrams are provided.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Nucleophile Nucleophile (Alkoxide/Phenoxide) Product Di(ethylene glycol) Ether Product Nucleophile->Product Electrophile Electrophile (Di(ethylene glycol) derivative) Electrophile->Product Base Base (e.g., K₂CO₃, NaH) Base->Nucleophile Deprotonation Solvent Solvent (e.g., DMF, Acetone, THF) Solvent->Product Reaction Medium Byproduct Byproduct (Salt) Product->Byproduct

Caption: General schematic of the Williamson ether synthesis for preparing di(ethylene glycol) ethers.

Experimental_Workflow start Start reactants Combine Nucleophile, Electrophile, Base, and Solvent start->reactants reaction Heat and Stir (Monitor by TLC) reactants->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

A Comparative Analysis of GC and LC-MS Methods for the Quantification of 2-(2-Chloroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and manufacturing, the rigorous control of impurities is paramount to ensure the safety and efficacy of drug products. A particular focus is placed on genotoxic impurities (GTIs), which have the potential to damage DNA and are therefore considered a significant risk. 2-(2-Chloroethoxy)ethanol (CEE) is one such compound, recognized as a potential GTI and often present as a residual solvent or starting material in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its classification as a highly potent mutagenic carcinogen by the World Health Organization necessitates the use of highly sensitive and specific analytical methods for its detection and quantification at trace levels.[3][4]

This guide provides a comprehensive cross-validation of Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the determination of this compound. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed comparison of experimental protocols and performance data to aid in the selection of the most appropriate analytical technique for their specific needs.

Comparative Performance Data

The selection of an analytical method for the quantification of this compound is a critical decision in the quality control of pharmaceuticals. Both GC and LC-MS offer robust and reliable approaches, each with its own set of advantages. The following table summarizes the key quantitative performance parameters for both methods, based on validated studies.

ParameterGas Chromatography (GC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Linearity Range 50 - 1500 ppm0.56 - 7.49 ppm[3]
Correlation Coefficient (r²) > 0.99> 0.9985[3]
Limit of Detection (LOD) ~10 ppm0.070 ppm[5][6]
Limit of Quantitation (LOQ) ~30 ppm0.235 ppm[5][6]
Accuracy (% Recovery) 98 - 102%93.6 - 99.3%[3]
Precision (%RSD) < 5%Not explicitly stated, but method validated as per ICH guidelines[3]

From the data, it is evident that LC-MS/MS methods, particularly UHPLC-MS/MS, offer significantly lower limits of detection and quantification, making them more suitable for the trace-level analysis required for genotoxic impurities.[5][6] While GC methods are effective and have been successfully validated for higher concentrations, the sensitivity of LC-MS is superior for controlling CEE at the stringent levels demanded by regulatory bodies.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the GC and LC-MS analysis of this compound. These protocols are based on validated methods published in the scientific literature.

Gas Chromatography (GC) Method

This method is suitable for the quantification of this compound in active pharmaceutical ingredients where CEE may be present as a residual solvent.

Instrumentation:

  • Gas Chromatograph: Agilent 6890N or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-WAX (30 m x 0.53 mm, 1.0 µm film thickness) or equivalent

  • Injector: Split/splitless injector

Chromatographic Conditions:

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Injection Volume: 1 µL

  • Diluent: N,N-Dimethylformamide (DMF)

Sample Preparation:

  • Accurately weigh about 100 mg of the active pharmaceutical ingredient (e.g., Quetiapine) into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

Standard Preparation:

  • Prepare a stock solution of this compound in the diluent.

  • Perform serial dilutions to prepare working standards at different concentration levels to establish linearity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive method is ideal for the trace-level quantification of this compound as a genotoxic impurity.

Instrumentation:

  • Liquid Chromatograph: Waters Acquity UHPLC system or equivalent[5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Micromass Quattro Premier XE)[5]

  • Column: ACE3 C18 (100 mm x 4.6 mm, 3.0 µm) or equivalent[5]

  • Ionization Source: Positive ion electrospray ionization (ESI)[5]

Chromatographic Conditions:

  • Mobile Phase A: 0.01 M ammonium (B1175870) acetate (B1210297) in Milli-Q water[5]

  • Mobile Phase B: Methanol[5]

  • Gradient: Isocratic program with 20:80 (v/v) ratio of Mobile Phase A and Mobile Phase B[5]

  • Flow Rate: 0.5 mL/min[5]

  • Column Temperature: 40 °C[5]

  • Injection Volume: 10 µL[5]

Mass Spectrometry Conditions:

  • Detection Mode: Multiple Reaction Monitoring (MRM)[5]

  • Precursor Ion (m/z): [M+NH₄]⁺

  • Product Ion (m/z): Specific to the fragmented precursor ion.

Sample Preparation:

  • Accurately weigh the API and dissolve it in the mobile phase to achieve a final concentration suitable for the analysis (e.g., 10 mg/mL).[6]

Standard Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Perform serial dilutions to prepare working standards at very low concentrations (in the ppm range) to establish linearity.[6]

Workflow and Logical Relationships

The following diagrams illustrate the general workflows for the analysis of this compound using GC and LC-MS, and a logical diagram for method selection.

GC_LCMS_Workflow cluster_0 Sample Preparation cluster_1 GC Analysis cluster_2 LC-MS Analysis cluster_3 Results start API Sample weigh Weighing start->weigh dissolve Dissolution in Diluent weigh->dissolve gc_inject GC Injection dissolve->gc_inject lc_inject LC Injection dissolve->lc_inject gc_sep Chromatographic Separation gc_inject->gc_sep fid FID Detection gc_sep->fid gc_data Data Acquisition & Processing fid->gc_data report Quantification Report gc_data->report lc_sep Chromatographic Separation lc_inject->lc_sep ms MS/MS Detection lc_sep->ms lc_data Data Acquisition & Processing ms->lc_data lc_data->report

Caption: General analytical workflow for this compound.

Method_Selection_Logic start Define Analytical Requirement concentration Expected Concentration of CEE? start->concentration sensitivity Required Sensitivity? concentration->sensitivity Trace Levels (<10 ppm) gc Select GC Method concentration->gc Higher Levels (>30 ppm) sensitivity->gc Moderate (ppm) lcms Select LC-MS Method sensitivity->lcms High (ppb/low ppm) validation Method Validation gc->validation lcms->validation

Caption: Decision logic for selecting an analytical method.

References

A Comparative Analysis of 2-(2-Chloroethoxy)ethanol Derivative Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the versatile chemical intermediate 2-(2-Chloroethoxy)ethanol and its derivatives are pivotal building blocks for the synthesis of a wide array of molecules, including active pharmaceutical ingredients (APIs). This guide provides a comparative study of the properties of this compound and its extended oligo(ethylene glycol) analogs, offering insights into their synthesis, physicochemical characteristics, reactivity, and biological implications. This objective comparison is supported by available experimental data to aid researchers in selecting the appropriate derivative for their specific application.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of this compound and its derivatives are crucial for predicting their behavior in both chemical reactions and biological systems. The following table summarizes key properties for this compound and its longer-chain counterpart, 2-[2-(2-Chloroethoxy)ethoxy]ethanol. An increase in the oligo(ethylene glycol) chain length generally leads to a higher boiling point, increased water solubility, and a lower logP value, indicating reduced lipophilicity.

PropertyThis compound2-[2-(2-Chloroethoxy)ethoxy]ethanol2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol
CAS Number 628-89-75197-62-6[1]5197-66-0[2]
Molecular Formula C₄H₉ClO₂C₆H₁₃ClO₃[1]C₈H₁₇ClO₄[2]
Molecular Weight 124.57 g/mol 168.62 g/mol [1]212.67 g/mol [2]
Boiling Point 79-81 °C at 5 mmHg>250 °C[3] (for a similar PEG 400)Not available
Density 1.18 g/mL at 25 °C~1.1 g/cm³Not available
Refractive Index n20/D 1.452Not availableNot available
Solubility Miscible with water.[4] Soluble in most organic solvents.[5]Soluble in water and most organic solvents.[5]Expected to have high water solubility.[6]
LogP (calculated) Not available-0.3[7]-0.3[2]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established methods. The Williamson ether synthesis is a common and versatile approach for elongating the ether chain or introducing various functional groups. Additionally, the terminal chloro group can be readily substituted to introduce other functionalities, such as an azide (B81097) group, which is a valuable precursor for click chemistry applications.

Experimental Protocols

1. Synthesis of 2-[2-(2-Chloroethoxy)ethoxy]ethanol (A Longer Chain Derivative)

This protocol describes the addition of an ethylene (B1197577) oxide unit to this compound.

  • Materials: this compound, Ethylene oxide, Boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst.

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a gas inlet, charge this compound.

    • Add a catalytic amount of boron trifluoride diethyl etherate.

    • Slowly bubble ethylene oxide gas through the reaction mixture while maintaining the temperature at 45-55°C.

    • The reaction is typically stirred for 2.5 hours.

    • Monitor the reaction progress by techniques such as gas chromatography (GC).

    • Upon completion, the catalyst can be neutralized, and the product purified by distillation under reduced pressure.

2. Synthesis of 2-(2-Azidoethoxy)ethanol (An Azido Derivative)

This protocol outlines the conversion of the chloro- group to an azido- group via nucleophilic substitution.[8][9][10]

  • Materials: this compound, Sodium azide (NaN₃), Sodium iodide (NaI, as a catalyst), Distilled water, Ethyl acetate (B1210297).

  • Procedure:

    • Dissolve this compound, sodium azide, and a catalytic amount of sodium iodide in distilled water.[9][10]

    • Stir the solution at 50 °C for 48 hours.[9][10]

    • After cooling to room temperature, extract the reaction mixture with ethyl acetate (3x).[9][10]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2-(2-azidoethoxy)ethanol.[9][10]

Comparative Reactivity

The reactivity of the terminal chloro group in this compound and its derivatives is a key factor in their utility as synthetic intermediates. This group readily participates in nucleophilic substitution (Sₙ2) reactions. The reactivity is influenced by the steric hindrance around the reaction center and the nature of the solvent.

  • Effect of Chain Length: While direct comparative kinetic data is scarce, it is generally expected that increasing the oligo(ethylene glycol) chain length will have a minimal effect on the intrinsic reactivity of the terminal chloride, as the electronic environment of the C-Cl bond is not significantly altered. However, the increased chain length may influence the solubility of the derivative in different solvents, which can in turn affect reaction rates.

  • Solvent Effects: For Sₙ2 reactions, polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[11] Polar protic solvents like water or ethanol (B145695) can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity.[11][12]

sn2_reaction_pathway Nucleophile (Nu-) Nucleophile (Nu-) Transition_State [Nu---CH2---Cl]δ- Nucleophile (Nu-)->Transition_State Derivative R-O-(CH2CH2O)n-CH2CH2-Cl Derivative->Transition_State Product R-O-(CH2CH2O)n-CH2CH2-Nu Transition_State->Product Leaving_Group Cl- Transition_State->Leaving_Group ic50_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture Culture Adherent Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution Prepare Serial Dilutions Treatment Add Compound Dilutions Compound_Dilution->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 490nm Formazan_Solubilization->Absorbance_Reading Viability_Calculation Calculate % Cell Viability Absorbance_Reading->Viability_Calculation Dose_Response_Curve Plot Dose-Response Curve Viability_Calculation->Dose_Response_Curve IC50_Determination Determine IC50 Value Dose_Response_Curve->IC50_Determination drug_development_logic CEE_Derivative This compound Derivative Functionalization Functionalization (e.g., Azidation, Etherification) CEE_Derivative->Functionalization Bioactive_Molecule Bioactive Molecule (e.g., Drug, Probe) Functionalization->Bioactive_Molecule Drug_Delivery_System Drug Delivery System (e.g., PEGylated Drug) Functionalization->Drug_Delivery_System Target_Interaction Interaction with Biological Target Bioactive_Molecule->Target_Interaction Drug_Delivery_System->Target_Interaction Signaling_Pathway Modulation of Signaling Pathway Target_Interaction->Signaling_Pathway Therapeutic_Effect Therapeutic Effect Signaling_Pathway->Therapeutic_Effect

References

A Comparative Guide to the Synthesis of 2-(2-Chloroethoxy)ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance evaluation of various synthesis routes for 2-(2-Chloroethoxy)ethanol, a critical intermediate in the pharmaceutical and chemical industries. The following sections detail the most common synthetic pathways, presenting comparative data on their efficiency, purity, and reaction conditions. Detailed experimental protocols and process visualizations are included to aid researchers in selecting the optimal route for their specific applications.

Performance Comparison of Synthesis Routes

The selection of a synthetic route for this compound is often a trade-off between yield, purity, cost, and scalability. The following table summarizes the quantitative performance of the primary synthesis methods identified in the literature.

Synthesis RouteStarting MaterialsKey ReagentsReported YieldReported PurityKey AdvantagesKey Disadvantages
Route 1a: Chlorination of Diethylene Glycol with HCl Diethylene GlycolGaseous HCl, Boron trifluoride (catalyst)88%99.8%High purity, avoids corrosive byproducts of SOCl₂.Requires handling of gaseous HCl and a catalyst.
Route 1b: Chlorination of Diethylene Glycol with SOCl₂ (via Borate (B1201080) Ester) Diethylene GlycolMetaboric anhydride (B1165640), Thionyl chloride (SOCl₂)95%99%High yield and purity, minimizes side products.[1]Multi-step process.
Route 1c: Direct Chlorination of Diethylene Glycol with SOCl₂ Diethylene GlycolThionyl chloride (SOCl₂)<30%VariableInexpensive and readily available reagents.Low selectivity and yield, significant side product formation.[2]
Route 2: Ethoxylation of 2-Chloroethanol (B45725) 2-ChloroethanolEthylene (B1197577) oxide, Boron trifluoride etherate (catalyst)73.3%97.7%Good yield and purity, detailed lab-scale protocol available.[3]Requires handling of highly reactive and hazardous ethylene oxide.
Route 3: Chlorination of Triethylene Glycol Triethylene GlycolThionyl chloride (SOCl₂)84%High (after chromatography)Utilizes a different starting material, offering flexibility.Requires a two-step process of chlorination and selective cleavage; purification can be complex.[1]

Experimental Protocols

The following are detailed experimental methodologies for the key synthesis routes of this compound.

Route 1b: Chlorination of Diethylene Glycol with Thionyl Chloride via Borate Ester Intermediate

This method is favored for its high yield and purity due to the formation of a borate ester intermediate that minimizes side reactions.[1][4]

Step 1: Formation of Tris-(2-hydroxyethoxy-1-yl)-ethyl metaborate

  • In a three-necked flask equipped with a stirrer, reflux condenser, and a Dean-Stark trap, add boric acid and a solvent such as toluene.

  • Heat the mixture to reflux to azeotropically remove water, forming metaboric anhydride in situ.

  • Cool the reaction mixture and add diethylene glycol dropwise while maintaining a low temperature.

  • Stir the reaction mixture until the formation of the intermediate, tris-(2-hydroxyethoxy-1-yl)-ethyl metaborate, is complete.

Step 2: Chlorination of the Borate Ester

  • To the solution containing the borate ester, slowly add thionyl chloride at a controlled temperature. The molar ratio of thionyl chloride to diethylene glycol is typically between 1.1:1 and 1.2:1.[4]

  • After the addition is complete, continue to stir the mixture to ensure the reaction goes to completion.

Step 3: Hydrolysis and Purification

  • Carefully add water to the reaction mixture to hydrolyze the resulting tris-(2-chloroethoxy-1-yl)-ethyl ester and decompose any unreacted thionyl chloride.[4]

  • The boric acid will precipitate and can be recovered by filtration.

  • Separate the organic layer, wash it with water and a mild base (e.g., sodium bicarbonate solution) to remove any acidic impurities.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Purify the crude product by vacuum distillation to obtain this compound.

Route 2: Ethoxylation of 2-Chloroethanol

This route involves the reaction of 2-chloroethanol with ethylene oxide in the presence of a catalyst.[3]

  • To a 1000 mL three-necked flask equipped with a stirrer, heater, and a gas inlet, add 685 g (8.5 mol) of 2-chloroethanol and 3.3 g of a suitable catalyst (e.g., boron trifluoride etherate).

  • Heat the mixture to 40°C.

  • Slowly introduce 44 g of ethylene oxide into the flask over 1.5-2 hours, maintaining the reaction temperature between 40-50°C. A water bath may be necessary for temperature control.

  • After the addition of ethylene oxide is complete, continue stirring for 30 minutes to ensure the reaction is complete.

  • Increase the temperature and remove the excess 2-chloroethanol under reduced pressure.

  • Cool the remaining crude this compound to 45-50°C.

  • For further reaction to produce longer ethoxy chains, additional ethylene oxide can be added at this stage.

  • Purify the product by vacuum distillation, collecting the fraction at 118-121°C under 10 mmHg vacuum. This process yields a colorless and transparent liquid with a reported purity of 97.7% and a total yield of 73.3%.[3]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the primary synthesis routes for this compound.

Synthesis_Routes cluster_deg Route 1: From Diethylene Glycol cluster_ce Route 2: From 2-Chloroethanol cluster_teg Route 3: From Triethylene Glycol DEG Diethylene Glycol Intermediate_BE Borate Ester Intermediate DEG->Intermediate_BE Metaboric Anhydride Product_1a This compound DEG->Product_1a HCl, BF₃ Product_1b This compound Intermediate_BE->Product_1b SOCl₂ then H₂O CE 2-Chloroethanol Product_2 This compound CE->Product_2 Ethylene Oxide, BF₃·OEt₂ TEG Triethylene Glycol Intermediate_TEG Chlorinated Intermediate TEG->Intermediate_TEG SOCl₂ Product_3 This compound Intermediate_TEG->Product_3 Selective Cleavage

Caption: Overview of the main synthetic routes to this compound.

Experimental_Workflow_Route1b start Start step1 Formation of Borate Ester from Diethylene Glycol and Metaboric Anhydride start->step1 step2 Chlorination with Thionyl Chloride step1->step2 step3 Hydrolysis of the Chlorinated Borate Ester step2->step3 step4 Purification by Vacuum Distillation step3->step4 end Final Product step4->end

Caption: Experimental workflow for the synthesis via the borate ester intermediate.

References

Detecting Trace Levels of 2-(2-Chloroethoxy)ethanol: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of impurities such as 2-(2-Chloroethoxy)ethanol is critical for ensuring product quality and safety. This guide provides a comparative overview of common analytical methods for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of this compound, supported by experimental data and detailed protocols.

This compound is a potential genotoxic impurity that can be present in active pharmaceutical ingredients (APIs) and finished drug products. Its monitoring at trace levels is a significant challenge that necessitates highly sensitive and robust analytical methodologies. This guide focuses on the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Flame Ionization Detection (GC-FID) for this application.

Performance Comparison: LOD and LOQ

The selection of an analytical method is often dictated by its sensitivity, specifically its ability to reliably detect and quantify the analyte of interest at very low concentrations. The Limit of Detection (LOD) represents the lowest concentration of an analyte that the analytical process can reliably differentiate from background noise, while the Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be quantitatively determined with a stated accuracy and precision.

The table below summarizes the reported LOD and LOQ values for this compound using different analytical techniques.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS0.070 ppm0.235 ppm[1][2]
LC-MS/MSNot Reported0.56 ppm[3][4]
GC-FID0.10 - 0.40 µg/g0.30 - 1.20 µg/g[5]

*Note: These values are for the related compound 2-chloroethanol (B45725), providing an estimation for GC-FID performance.

Experimental Protocols

Detailed and well-documented experimental protocols are fundamental for reproducing analytical results. Below are the methodologies for the key experiments cited in this guide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method 1
  • Instrumentation: Waters Acquity UHPLC system coupled with a Waters Micromass Quattro PremierXE (MS/MS).[1]

  • Column: ACE3 C18 (100 mm × 4.6 mm, 3.0 µm).[1]

  • Mobile Phase: An isocratic program with 0.01 M ammonium (B1175870) acetate (B1210297) in Milli-Q water (Mobile Phase A) and methanol (B129727) (Mobile Phase B) in a 20:80 v/v ratio.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Autosampler Temperature: 15 °C.[1]

  • Injection Volume: 10 μL.[1]

  • Ionization Mode: Positive ion electrospray ionization.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method 2
  • Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer.

  • Column: C18 column.[3][4]

  • Mobile Phase: A gradient elution with a binary solvent system of ammonium formate (B1220265) and methanol.[3][4]

  • Detection: Mass detection was performed in positive ion mode with selected ion monitoring at an m/z value corresponding to [M+NH4]+.[3][4]

Gas Chromatography with Flame Ionization Detection (GC-FID) Method
  • Instrumentation: Gas chromatograph with a flame ionization detector.

  • Column: DB-WAX capillary column (30 m × 0.53 mm, 1.0 μm).[5]

  • Carrier Gas: Nitrogen at a flow rate of 3 mL/min.[5]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 min.

    • Ramp 1: Increase to 120 °C at 40 °C/min, hold for 5 min.

    • Ramp 2: Increase to 200 °C at 6 °C/min, hold for 2 min.[5]

  • Inlet Temperature: 200 °C.[5]

  • Detector Temperature: 300 °C.[5]

  • Injection: Split ratio of 5:1.[5]

  • Sample Preparation: 2.5 g of the sample is extracted with 5 mL of ethanol (B145695) at 40 °C for 4 hours.[5]

Experimental Workflow for LOD & LOQ Determination

The determination of LOD and LOQ is a critical step in the validation of any quantitative analytical method. The general workflow involves preparing a series of dilutions of the analyte, analyzing them, and statistically evaluating the results to establish the limits.

LOD_LOQ_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Calculation cluster_validation Validation prep_analyte Prepare Analyte Stock Solution prep_dilutions Create a Series of Dilutions prep_analyte->prep_dilutions analyze_samples Analyze Dilutions and Blanks prep_dilutions->analyze_samples prep_blank Prepare Blank Samples prep_blank->analyze_samples gen_curve Generate Calibration Curve analyze_samples->gen_curve calc_lod Calculate LOD (e.g., 3.3 * σ / S) gen_curve->calc_lod calc_loq Calculate LOQ (e.g., 10 * σ / S) gen_curve->calc_loq validate_lod Verify LOD calc_lod->validate_lod validate_loq Verify LOQ with Accuracy & Precision calc_loq->validate_loq

General workflow for the determination of Limit of Detection (LOD) and Limit of Quantification (LOQ).

This guide highlights that for the utmost sensitivity in detecting this compound, LC-MS/MS methods currently offer the lowest reported LOD and LOQ values. However, GC-FID provides a viable and robust alternative, particularly when the expected impurity levels are within its quantifiable range. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the regulatory landscape, the matrix of the sample, and the available instrumentation.

References

A Guide to the Inter-laboratory Analysis of 2-(2-Chloroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise analysis of 2-(2-Chloroethoxy)ethanol (CEE) is critical. CEE is a potential genotoxic impurity (PGI) that can be present as a residual solvent or a starting material in the synthesis of various pharmaceutical compounds.[1][2] Its monitoring is essential to ensure the safety and quality of drug substances and products. This guide provides an objective comparison of the two primary analytical techniques used for CEE determination: Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information is compiled from various validation studies to offer a comprehensive overview of method performance.

Comparative Analysis of Analytical Methods

The selection of an analytical method for CEE quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Both GC and LC-MS/MS have demonstrated suitability for this purpose, each with distinct advantages.

Gas Chromatography (GC)

Gas chromatography, often coupled with a Flame Ionization Detector (FID), is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like CEE.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for detecting trace levels of impurities in complex matrices.[2]

Performance Data Summary

The following tables summarize the quantitative performance data for GC and LC-MS/MS methods as reported in various studies. It is important to note that these values are dependent on the specific experimental conditions, instrumentation, and sample matrix.

Table 1: Gas Chromatography (GC) Method Performance

ParameterReported ValuePharmaceutical Matrix
Limit of Detection (LOD)Not explicitly statedQuetiapine
Limit of Quantitation (LOQ)Not explicitly statedQuetiapine
Linearity Range40 - 150 µg/mLQuetiapine
Correlation Coefficient (r²)>0.999Quetiapine
Accuracy/RecoveryExcellent results reportedQuetiapine
PrecisionExcellent results reportedQuetiapine

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance

ParameterReported ValuePharmaceutical Matrix
Limit of Detection (LOD)Not explicitly statedHydroxyzine (B1673990)
Limit of Quantitation (LOQ)0.56 ppmHydroxyzine
Linearity Range0.56 - 7.49 ppmHydroxyzine
Correlation Coefficient (r²)>0.9985Hydroxyzine
Accuracy/Recovery93.6 - 99.3%Hydroxyzine
PrecisionNot explicitly statedHydroxyzine

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are outlines of typical experimental protocols for both GC and LC-MS/MS analysis of CEE.

Gas Chromatography (GC) Protocol

A direct injection gas chromatography method has been validated for the quantitative determination of CEE in pharmaceutical active substances.[3][4]

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-624 (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 60 m x 0.32 mm ID, 1.8 µm film thickness.

  • Sample Preparation: The active pharmaceutical ingredient is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF).

  • Injection: Direct injection of the sample solution.

  • Carrier Gas: Helium or Nitrogen.

  • Temperatures:

    • Injector: 250°C

    • Detector: 300°C

    • Oven: A temperature gradient program is typically used, for example, from 50°C to 280°C.

  • Quantification: Based on the peak area of CEE compared to a certified reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

An LC-MS/MS method has been developed and validated for the estimation of CEE in active pharmaceutical ingredients and tablet dosage forms.[2]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: C18 column (e.g., 100 mm x 4.6 mm, 3 µm).

  • Mobile Phase: A gradient elution using a binary solvent system, such as ammonium (B1175870) formate (B1220265) and methanol.[2]

  • Flow Rate: Typically around 0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Ionization Mode: Positive ion mode is commonly used.

  • Detection: Selected Ion Monitoring (SIM) is employed for quantitative analysis. For CEE, the monitored ion is often the ammonium adduct [M+NH₄]⁺.[2]

  • Quantification: Based on the response of the specific mass transition for CEE.

Visualizing Key Processes

To better understand the context of CEE analysis, the following diagrams illustrate a typical analytical workflow and the metabolic pathway of a closely related compound, which provides insights into the potential biotransformation of CEE.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing drug_substance Drug Substance / Product dissolution Dissolution in appropriate solvent drug_substance->dissolution filtration Filtration (if necessary) dissolution->filtration gc_method GC-FID Analysis filtration->gc_method Direct Injection lcms_method LC-MS/MS Analysis filtration->lcms_method Injection peak_integration Peak Integration & Identification gc_method->peak_integration lcms_method->peak_integration quantification Quantification against Standard peak_integration->quantification reporting Reporting of CEE level quantification->reporting

Caption: General experimental workflow for the analysis of CEE.

The metabolic fate of CEE is of toxicological interest. While direct metabolism studies on CEE are limited in the public domain, the metabolism of the structurally similar 2-chloroethanol (B45725) has been described and can serve as a putative pathway for CEE.

metabolic_pathway CEE This compound CAA 2-(2-Chloroethoxy)acetaldehyde CEE->CAA Alcohol Dehydrogenase CAA_acid 2-(2-Chloroethoxy)acetic acid CAA->CAA_acid Aldehyde Dehydrogenase Glutathione_conjugate Glutathione Conjugate CAA_acid->Glutathione_conjugate Glutathione S-transferase Excretion Excretion Glutathione_conjugate->Excretion

Caption: Postulated metabolic pathway of this compound.

References

Safety Operating Guide

Proper Disposal of 2-(2-Chloroethoxy)ethanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-(2-Chloroethoxy)ethanol, ensuring compliance with safety regulations and promoting a secure laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Hazard and Safety Information

This compound is a hazardous chemical that requires careful handling and disposal. It is classified as a combustible liquid that can cause serious eye irritation and skin irritation.[1][2] Inhalation may also cause respiratory tract irritation.[1][3]

Quantitative Data Summary

While specific disposal regulations vary by locality, the following table summarizes key hazard information. Always consult your institution's Environmental Health and Safety (EHS) department for specific quantitative limits and reporting requirements.

ParameterValueSource
Flash Point 90 °C[1]
Hazards Causes skin irritation, Causes serious eye irritation, Combustible liquid[1][2]
Personal Protective Equipment (PPE) Safety goggles, Protective gloves, Protective clothing, Respirator (if ventilation is inadequate)[2][3]

II. Detailed Disposal Protocol

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.

1.0 Personal Protective Equipment (PPE) and Safety Precautions

1.1. Eye Protection: Wear tightly fitting safety goggles or a face shield.[3] 1.2. Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and appropriate protective clothing to prevent skin contact.[2] 1.3. Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, use a NIOSH-approved respirator. 1.4. Handling Precautions: Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.[2]

2.0 Waste Collection and Storage

2.1. Waste Container: Use a designated, properly labeled, and sealed container for collecting this compound waste. The container should be made of a compatible material (e.g., glass or a suitable plastic). 2.2. Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other identifiers required by your institution. 2.3. Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly closed.

3.0 Spill Management

3.1. Minor Spills: 3.1.1. Remove all ignition sources from the area.[1] 3.1.2. Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[1] 3.1.3. Collect the absorbed material using spark-proof tools and place it into the designated hazardous waste container.[5] 3.1.4. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

3.2. Major Spills: 3.2.1. Evacuate the area immediately. 3.2.2. Alert your institution's EHS department or emergency response team. 3.2.3. Only trained personnel with appropriate PPE should attempt to clean up a major spill.

4.0 Final Disposal

4.1. Consult Regulations: All waste must be handled in accordance with local, state, and federal regulations.[6] 4.2. Waste Disposal Facility: Dispose of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal company.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][6] 4.3. Empty Containers: Handle empty containers as hazardous waste, as they may retain product residue.[1][7] Puncture empty containers to prevent reuse before disposal through an authorized service.[6]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type 2. Identify Waste Type ppe->waste_type liquid_waste 3a. Uncontaminated or Small Volume Liquid Waste waste_type->liquid_waste Liquid spill_waste 3b. Spill or Contaminated Material waste_type->spill_waste Solid/Spill collect_liquid 4a. Collect in a Labeled, Sealed Hazardous Waste Container liquid_waste->collect_liquid absorb_spill 4b. Absorb with Inert Material (e.g., Vermiculite, Sand) spill_waste->absorb_spill storage 6. Store Waste in a Cool, Dry, Well-Ventilated Area collect_liquid->storage collect_solid 5b. Collect Absorbed Material in a Labeled, Sealed Container absorb_spill->collect_solid collect_solid->storage disposal 7. Arrange for Pickup by EHS or Licensed Disposal Company storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(2-Chloroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(2-Chloroethoxy)ethanol

This guide provides immediate and essential safety protocols for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses several hazards, including causing skin and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][5][6] This substance is a combustible liquid and may form explosive mixtures with air upon intense heating.[1][7][8] It is also classified as a lachrymator, meaning it can cause tearing.[2][7]

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following table summarizes the required PPE for handling this chemical.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] Safety glasses with side-shields are also recommended.[5][9]To prevent eye irritation, serious eye damage, and tearing caused by contact with the liquid or its vapors.[1][2][7]
Skin Protection Wear appropriate protective gloves (e.g., PVC or Neoprene) and clothing to prevent skin exposure.[7][9] An apron and barrier cream are also suggested.[9]To prevent skin irritation and potential sensitization from direct contact.[7][9]
Respiratory Protection Use only in a well-ventilated area or a chemical fume hood.[6][7] If vapors or aerosols are generated, a respirator (e.g., Type A-P Filter) is required.[9]To prevent respiratory tract irritation.[5][7]
Safe Handling and Storage Procedures

Handling:

  • Always handle this compound in a well-ventilated area or within a chemical fume hood.[7]

  • Avoid all personal contact, including inhalation of vapors or mists.[9]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][7][8] No smoking should be permitted in the handling area.[1][2][9]

  • Do not allow clothing wet with the material to stay in contact with skin.[9] Contaminated clothing should be removed and washed before reuse.[1][6][7]

Storage:

  • Store in a cool, dry, well-ventilated area.[6][9]

  • Keep containers tightly closed.[1][6][9]

  • Store away from incompatible materials, such as strong oxidizing agents.[7][9]

  • Protect containers from physical damage and check regularly for leaks.[9]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures:

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[1][7]
Skin Contact Immediately remove all contaminated clothing.[9] Flush skin with plenty of soap and water for at least 15 minutes.[5][6][7] Get medical advice if skin irritation occurs.[1][6]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1][6] If breathing is difficult, give oxygen.[7] If not breathing, give artificial respiration.[5][7] Call a poison center or doctor if you feel unwell.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[7] Seek medical attention.[5][7]

Spill Response:

  • Minor Spills: Remove all ignition sources.[7][9] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[5][7]

  • Major Spills: Evacuate the area and move upwind.[9] Alert emergency responders.[9] Prevent the spill from entering drains.[1][5]

Disposal Plan

All waste materials must be disposed of in accordance with national and local regulations.[1] Do not mix with other waste.[1] Uncleaned containers should be handled as if they contain the product itself.[1] It is recommended to consult with a licensed professional waste disposal service.

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

Property Value Reference
Appearance Clear, colorless liquid[7][9]
Molecular Formula C4H9ClO2[2][3]
Specific Gravity 1.160 g/cm³[9]
Boiling Point 79 - 81 °C @ 7 hPa[1]
Flash Point 90 °C[7]

Visual Workflow Guides

The following diagrams illustrate the standard procedures for handling this compound safely.

G Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep2 Ensure Work Area is Well-Ventilated (Fume Hood ON) prep1->prep2 prep3 Verify Eyewash and Safety Shower Are Accessible prep2->prep3 handle1 Carefully Dispense Chemical prep3->handle1 handle2 Keep Container Tightly Closed When Not in Use handle1->handle2 handle3 Avoid Inhalation of Vapors handle2->handle3 clean1 Wipe Down Work Surface handle3->clean1 clean2 Dispose of Contaminated Materials in Designated Waste Container clean1->clean2 clean3 Remove PPE and Wash Hands Thoroughly clean2->clean3

Caption: Standard Operating Procedure Workflow

G Chemical Spill Response Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Nearby Personnel evacuate->alert ppe Don Additional PPE (If Safe to Do So) alert->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain cleanup Collect Absorbed Material into a Labeled Waste Container contain->cleanup decontaminate Decontaminate the Spill Area cleanup->decontaminate dispose Dispose of Waste According to Institutional Procedures decontaminate->dispose

Caption: Chemical Spill Response Workflow

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.